[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Description
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Properties
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWXJULVODFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
An In-depth Technical Guide to the Synthesis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted phenethylamine derivative. Molecules within this class are of significant interest to the pharmaceutical and neuroscience research communities due to their diverse pharmacological profiles, often interacting with monoamine transporter systems.[1][2] The introduction of a fluorine atom onto the phenyl ring can modulate the metabolic stability and receptor binding affinity of the molecule, making it a valuable target for medicinal chemistry programs.[3] This guide provides a comprehensive overview of plausible and chemically sound synthetic strategies for the preparation of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are based on established organic chemistry principles and analogous transformations reported in the scientific literature.
Two primary synthetic pathways will be explored in detail:
-
Reductive Amination of a Ketone Precursor: A robust and widely utilized method for amine synthesis.[4][5][6]
-
Henry Reaction Followed by Reduction and Alkylation: A classic carbon-carbon bond-forming reaction to construct the ethylamine backbone.[7]
This document will provide step-by-step protocols, discuss the rationale behind experimental choices, and present the necessary data in a clear and accessible format.
Synthetic Strategy 1: Reductive Amination of 2-Amino-1-(2-fluorophenyl)ethanone
This approach is centered around the formation of a key intermediate, 2-amino-1-(2-fluorophenyl)ethanone, followed by a direct reductive amination with dimethylamine. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is often favored for its control and high yields.[5][8]
Part A: Synthesis of the Key Intermediate: 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
The synthesis of the α-aminoketone is a critical first step. A common method involves the halogenation of a substituted acetophenone, followed by amination.
Experimental Protocol: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
-
Bromination of 2'-Fluoroacetophenone: To a solution of 2'-fluoroacetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring. The reaction should be monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-(2-fluorophenyl)ethanone.
-
Amination: The crude 2-bromo-1-(2-fluorophenyl)ethanone is dissolved in a solvent like acetonitrile. Hexamethylenetetramine (HMTA) is added, and the mixture is stirred to form the hexaminium salt.[9] This salt is then hydrolyzed with an acidic solution (e.g., ethanolic HCl) to yield the desired 2-amino-1-(2-fluorophenyl)ethanone hydrochloride, which often precipitates and can be collected by filtration.[9]
Part B: Reductive Amination with Dimethylamine
With the aminoketone hydrochloride in hand, the final step is the reductive amination with dimethylamine. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride reagent.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.[5]
-
Amine Addition: Add a solution of dimethylamine (a 2M solution in THF or an aqueous solution, 2-3 eq) to the suspension.[10]
-
Reducing Agent: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[5][8] These reagents are selective for the iminium ion over the ketone. The pH of the reaction may need to be adjusted to a mildly acidic condition (pH 5-6) to facilitate imine formation.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Once the starting material is consumed, the reaction is quenched by the careful addition of a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Visualization of Synthetic Strategy 1
Caption: Reductive Amination Pathway.
Synthetic Strategy 2: From 2-Fluorobenzaldehyde via a Henry Reaction
An alternative approach begins with a C-C bond formation using the Henry (nitroaldol) reaction, followed by reduction of the resulting nitroalkanol.
Part A: Synthesis of 1-(2-Fluorophenyl)-2-nitroethanol
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)-2-nitroethanol
-
Reaction Setup: To a mixture of 2-fluorobenzaldehyde (1.0 eq) and nitromethane (1.5-2.0 eq), add a catalytic amount of a base such as sodium hydroxide or triethylamine at 0 °C.
-
Reaction Monitoring and Workup: Stir the mixture at room temperature until TLC analysis indicates the consumption of the aldehyde. The reaction is then acidified with dilute HCl and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 1-(2-fluorophenyl)-2-nitroethanol, which can be purified by chromatography.[7]
Part B: Reduction of the Nitroalkanol and N,N-dimethylation
The nitroalkanol intermediate must be fully reduced to the corresponding primary amine, which is then dimethylated.
Experimental Protocol: Reduction and Dimethylation
-
Reduction: The 1-(2-fluorophenyl)-2-nitroethanol can be reduced to 2-amino-1-(2-fluorophenyl)ethanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
N,N-dimethylation (Eschweiler-Clarke Reaction): The resulting 2-amino-1-(2-fluorophenyl)ethanol is then subjected to reductive methylation. This can be achieved using formaldehyde and formic acid (Eschweiler-Clarke conditions) or formaldehyde and a reducing agent like sodium cyanoborohydride. This will methylate the primary amine to the tertiary dimethylamine.
-
Deoxygenation: The final step would involve the removal of the hydroxyl group. This can be a challenging transformation and may require a multi-step process such as conversion to a halide or tosylate followed by reductive cleavage.
Visualization of Synthetic Strategy 2
Caption: Henry Reaction Pathway.
Comparative Analysis of Synthetic Routes
| Feature | Synthetic Strategy 1 (Reductive Amination) | Synthetic Strategy 2 (Henry Reaction) |
| Convergence | More convergent. | More linear. |
| Key Reactions | Reductive amination. | Henry reaction, multiple reductions, deoxygenation. |
| Potential Issues | Synthesis of the α-aminoketone can be challenging. | The final deoxygenation step can be difficult and low-yielding. |
| Overall Efficiency | Likely to be more efficient and higher yielding. | Potentially lower overall yield due to the number of steps. |
Characterization
The final product, this compound, and all intermediates should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Many of the reagents used, such as bromine, lithium aluminum hydride, and nitromethane, are hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has outlined two viable synthetic strategies for the preparation of this compound. While both routes are chemically sound, the reductive amination of 2-amino-1-(2-fluorophenyl)ethanone is likely the more efficient and direct approach. The successful execution of these syntheses will provide access to a molecule of interest for further pharmacological and medicinal chemistry research.
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. (2025, February 2). SciHorizon. [Link]
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Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. (2021, June 17). PMC - NIH. [Link]
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Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCr. [Link]
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An In-depth Technical Guide to [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine: Properties, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and analytical methodologies for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. It is intended for researchers, scientists, and professionals in drug development who are interested in phenethylamine derivatives and their potential applications. Due to the limited availability of specific experimental data for this particular isomer in public literature, this guide leverages established chemical principles and data from closely related analogs, such as the 4-fluoro and 2-chloro substituted compounds, to provide a predictive and methodological framework.
Introduction and Nomenclature
This compound is a substituted phenethylamine. The core structure consists of a phenethylamine backbone with a fluorine atom at the 2-position of the phenyl ring, a dimethylamino group, and an amino group. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to neurotransmitters and their potential to interact with various biological targets.[1] The strategic placement of the fluorine atom can significantly influence the compound's metabolic stability and binding affinity to target proteins.
Systematic Name: 1-(2-fluorophenyl)-N1,N1-dimethyl-ethane-1,2-diamine
Common Synonyms: While no common synonyms are widely established, variations of the systematic name may be encountered.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | This compound (Predicted) | [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine[2][3][4] | [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine[5][6] | [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine[7] |
| CAS Number | Not available | 842954-71-6 | 791601-04-2 | 927965-80-8 |
| Molecular Formula | C10H15FN2 | C10H15FN2 | C10H15ClN2 | C10H15ClN2 |
| Molecular Weight | 182.24 g/mol | 182.2 g/mol | 198.7 g/mol | 198.7 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or solid | Data not available | Data not available | Data not available |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | Not available | Not available | Not available |
| Storage | Recommended storage at 2-8°C, protected from light and moisture[4] | 2-8°C Refrigerator[4] | Store at 0-8°C[5] | Refrigerated[7] |
Synthesis and Purification
A plausible synthetic route for this compound can be conceptualized based on established methodologies for similar phenethylamines. A common approach involves the reaction of a suitable precursor with dimethylamine, followed by subsequent functional group manipulations.
Proposed Synthetic Workflow
Caption: A proposed synthetic and purification workflow for this compound.
Step-by-Step Protocol (Hypothetical)
-
Synthesis of 1-(2-fluorophenyl)-2-nitroethanol: 2-Fluorobenzaldehyde is reacted with nitromethane in the presence of a base such as sodium hydroxide to yield the corresponding nitroaldol adduct.
-
Reduction of the Nitro Group: The nitro group of 1-(2-fluorophenyl)-2-nitroethanol is reduced to an amino group using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to form 2-amino-1-(2-fluorophenyl)ethanol.
-
Introduction of the Dimethylamino Group: The primary amino group of 2-amino-1-(2-fluorophenyl)ethanol is then dimethylated. This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride or through the Eschweiler-Clarke reaction using formic acid and formaldehyde.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Analytical Characterization
A comprehensive analytical approach is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Expected Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of 7.0-7.5 ppm), the methine proton adjacent to the phenyl ring and dimethylamino group (a multiplet), the methylene protons adjacent to the primary amino group (multiplets), the singlet for the dimethylamino protons, and a broad singlet for the primary amino protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the aromatic carbons (with C-F coupling), the methine carbon, the methylene carbon, and the methyl carbons of the dimethylamino group.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 182.24.
-
IR (Infrared Spectroscopy): The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.[8]
-
HPLC (High-Performance Liquid Chromatography): HPLC analysis, using a suitable column and mobile phase, would be employed to determine the purity of the compound. Ion chromatography can also be a valuable tool for determining the presence of dimethylamine as a potential precursor or impurity.[9][10]
Potential Applications and Pharmacological Context
Substituted phenethylamines are a well-established class of compounds with diverse pharmacological activities.[1] The dimethylamino moiety is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[11]
-
Pharmaceutical Intermediate: Similar to its 2-chloro and 4-chloro analogs, this compound is a valuable intermediate in the synthesis of more complex, biologically active molecules.[5] Its structure allows for further functionalization to develop drug candidates targeting a variety of receptors and enzymes.
-
Neurological Disorders: The phenethylamine scaffold is a common feature in drugs targeting the central nervous system. This compound could serve as a starting point for the development of novel agents for neurological disorders.[5]
-
Anticancer Research: Certain amino-substituted aromatic compounds have shown potential as anticancer agents. For instance, derivatives of aminophenols have been investigated as HDAC inhibitors for cancer therapy.[12] While direct evidence is lacking for the title compound, its structural motifs suggest that it could be explored in this context.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data is not available, related compounds can be corrosive and cause skin and eye irritation. A comprehensive safety data sheet (SDS) should be consulted before handling.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and a robust analytical framework for its characterization. By leveraging data from analogous compounds, researchers can confidently approach the synthesis and investigation of this molecule, paving the way for its potential application in drug discovery and development. The insights provided herein are intended to facilitate further research into this and related substituted phenethylamines.
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Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016–7037. Available from: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 2-Fluorodeschloroketamine (2-FDCK)
A Note on Chemical Nomenclature: The compound requested, "[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine," does not correspond to a widely recognized substance in scientific literature. However, the structural motifs mentioned bear a resemblance to the well-documented novel psychoactive substance (NPS) 2-Fluorodeschloroketamine (2-FDCK) . Given the overlap in chemical features and the abundance of research on 2-FDCK, this guide will focus on the latter compound, whose IUPAC name is 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one . It is probable that this is the substance of interest.
Executive Summary
2-Fluorodeschloroketamine (2-FDCK) is a dissociative substance of the arylcyclohexylamine class and a structural analog of ketamine.[1][2] Emerging on the NPS market around 2017, it is presumed to exert its psychoactive effects primarily through the noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3] This mechanism, while not yet confirmed by definitive in vitro binding and functional assays, is strongly supported by a consistent body of preclinical in vivo data demonstrating behavioral and neurochemical effects comparable to those of ketamine.[1][4] This guide synthesizes the current state of knowledge on the mechanism of action of 2-FDCK, detailing the foundational hypothesis of NMDA receptor antagonism, the compelling preclinical evidence, and the associated pharmacokinetics. We also present detailed experimental protocols that form the basis of our understanding and highlight critical gaps in the existing research.
Introduction to 2-Fluorodeschloroketamine
2-FDCK is a synthetic derivative of ketamine where the chlorine atom on the phenyl ring is substituted with a fluorine atom.[2] This seemingly minor structural modification can alter the compound's pharmacokinetic and pharmacodynamic properties.[2][5] As an arylcyclohexylamine, 2-FDCK joins a class of compounds known for their dissociative anesthetic, analgesic, and psychotomimetic effects, which includes phencyclidine (PCP) and ketamine.[2]
| Compound Identification | |
| IUPAC Name | 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one |
| Common Names | 2-Fluorodeschloroketamine, 2-FDCK, 2F-DCK |
| CAS Number | 111982-50-4[6] |
| Chemical Formula | C₁₃H₁₆FNO[2] |
| Molar Mass | 221.27 g/mol [2] |
| Class | Arylcyclohexylamine[1] |
Core Mechanism of Action: The NMDA Receptor Antagonism Hypothesis
The central hypothesis for the mechanism of action of 2-FDCK is its function as a noncompetitive antagonist at the NMDA receptor .[1][3] This assertion is based on its structural similarity to ketamine, a well-characterized NMDA receptor antagonist, and is corroborated by extensive behavioral studies.[2][4]
The Role of the NMDA Receptor
The NMDA receptor is an ionotropic glutamate receptor crucial for mediating excitatory synaptic transmission throughout the central nervous system. Its activation is unique in that it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium (Mg²⁺) block from its ion channel.[7] When activated, the channel opens, allowing an influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This Ca²⁺ influx is a critical trigger for numerous downstream signaling cascades that underpin synaptic plasticity, learning, and memory.[8]
Noncompetitive Antagonism
Noncompetitive antagonists, also known as open-channel blockers, do not compete with glutamate or glycine for their binding sites.[7][9] Instead, they bind to a separate site within the ion channel itself—often referred to as the PCP binding site—physically occluding the pore and preventing ion flow even when the receptor is activated by its agonists.[9] This blockade effectively dampens glutamatergic neurotransmission, leading to the characteristic dissociative and anesthetic effects. It is widely assumed that 2-FDCK operates via this mechanism.[1]
A Critical Caveat: It must be emphasized that, as of late 2023, no confirmatory in vitro receptor binding or functional assay data for 2-FDCK have been published in peer-reviewed literature.[1] Therefore, the NMDA receptor antagonism hypothesis, while highly plausible, remains inferred rather than definitively proven.
Pharmacokinetics and Metabolism
The metabolism of 2-FDCK has been investigated in vitro using human liver microsomes and hepatocytes, as well as in vivo through the analysis of biological samples. [1][10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Metabolism: 2-FDCK undergoes extensive hepatic biotransformation. [1]The primary Phase I reactions include N-dealkylation (to form nor-2-fluorodeschloroketamine), oxidation, and reduction of the cyclohexanone ring. [1]Phase II reactions mainly involve the N-glucuronidation of the N-dealkylated metabolites. [1]The psychoactivity of these numerous metabolites is currently unknown. [1]* Pharmacokinetic Parameters: In vitro studies provide key insights into how 2-FDCK compares to ketamine.
| Pharmacokinetic Parameter | 2-FDCK | Ketamine | Implication | Reference |
| Predicted Lipophilicity (logP) | Lower (e.g., 2.89) | Higher (e.g., 3.35) | Potentially slower BBB penetration | [1] |
| Unbound Fraction (fu) | 0.79 | 0.54 | More free drug available to act on targets | [1][5] |
| In Vitro Half-Life (pHLM) | ~69.1 min | - | Provides baseline metabolic stability | [1] |
| Intrinsic Clearance Rate | Lower | Higher | Slower metabolism may lead to longer duration of action | [1][2] |
The lower lipophilicity, higher unbound fraction, and lower intrinsic clearance compared to ketamine collectively suggest that 2-FDCK may have a different pharmacokinetic profile, potentially with a longer duration of action. [1][2]
Conclusion and Future Research Directions
Future research should prioritize:
-
In Vitro Receptor Profiling: Comprehensive binding and functional assays are essential to definitively confirm 2-FDCK's affinity and efficacy at the NMDA receptor and to screen for potential activity at other targets (e.g., dopamine, serotonin, opioid receptors) that could modulate its effects.
-
Enantiomer-Specific Pharmacology: 2-FDCK is a chiral molecule, and it is likely sold as a racemic mixture. [1]The pharmacological properties of the individual (R)- and (S)-enantiomers should be investigated, as they may differ significantly, similar to (R)- and (S)-ketamine.
-
Metabolite Activity: The primary metabolites of 2-FDCK, such as nor-2-FDCK, must be synthesized and pharmacologically characterized to determine if they contribute to the overall psychoactive effects of the parent compound.
Addressing these fundamental questions will provide a more complete and accurate understanding of the mechanism of action of 2-FDCK, informing both clinical toxicology and potential therapeutic development.
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An In-Depth Technical Guide to [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine: A Phenethylamine Derivative of Research Interest
An Important Note on Isomeric Specificity: Initial inquiries for the CAS number and structure of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine did not yield a specific, registered compound in publicly available chemical databases. This suggests that the ortho-fluoro isomer is not a commonly synthesized or commercially available compound. However, the structurally related para-fluoro isomer, [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine, is well-documented. This guide will focus on the latter, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Fluorinated Phenethylamines
Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. They are of significant interest in medicinal chemistry and pharmacology due to their diverse psychoactive and physiological effects.[1] The strategic incorporation of fluorine into the phenethylamine backbone is a common tactic in drug discovery to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4][5] This can lead to enhanced therapeutic efficacy and a more desirable pharmacokinetic profile.[4] The compound [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine belongs to this class of fluorinated phenethylamines and serves as a valuable building block in the synthesis of more complex molecules.
Chemical Identity and Properties of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
This section details the fundamental chemical and physical properties of the para-fluoro isomer.
Structure and CAS Number
The chemical structure of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is characterized by a 4-fluorophenyl group attached to a dimethylated ethylamine backbone.
Molecular Structure:
Caption: A generalized synthetic workflow for phenethylamine derivatives.
General Experimental Protocol for Reductive Amination
The following is a generalized, illustrative protocol for a key step in the synthesis of similar amines. Note: This is a hypothetical procedure and must be adapted and optimized by a qualified chemist.
-
Reaction Setup: To a solution of the appropriate ketone precursor (e.g., an amino ketone derivative of 4-fluoroacetophenone) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add dimethylamine (as a solution or gas).
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic condition (pH 5-6) using a suitable acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Applications in Research and Drug Development
As a substituted phenethylamine, [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine and its analogues are primarily of interest as intermediates in the synthesis of more complex, biologically active molecules. [6][7]
-
Pharmaceutical Development: This compound can serve as a key building block for the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system. [6]The presence of the dimethylamino and primary amino groups offers multiple points for further chemical modification.
-
Medicinal Chemistry: The 4-fluorophenyl moiety is a common feature in many drugs, where the fluorine atom can enhance metabolic stability and receptor binding affinity. [2][3]This makes the title compound a valuable starting material for creating libraries of new drug candidates.
-
Biochemical Probes: Labeled versions of such compounds could potentially be used as probes to study the structure and function of enzymes and receptors involved in neurotransmission.
Analytical Characterization
The characterization of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine and related compounds would typically involve a suite of modern analytical techniques to confirm its identity and purity.
| Analytical Method | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the molecular structure by analyzing the chemical environment of the hydrogen, carbon, and fluorine atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for purification. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., N-H, C-F, aromatic C-H). |
Conclusion
While the specifically requested this compound is not a readily identifiable compound, its para-fluoro isomer (CAS 842954-71-6) is a documented chemical entity. This technical guide has provided a detailed overview of the latter's structure, properties, and potential applications. As a fluorinated phenethylamine derivative, it represents a valuable tool for researchers and professionals in the field of drug discovery and medicinal chemistry, offering a versatile scaffold for the synthesis of novel, biologically active compounds.
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Spectroscopic Unveiling of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is a substituted phenethylamine derivative of interest in medicinal chemistry and drug development due to its structural similarity to known psychoactive compounds and potential as a synthetic intermediate. A thorough understanding of its molecular structure is paramount for its identification, quality control, and the elucidation of its mechanism of action. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful and non-destructive means to achieve this.
This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not publicly available, this guide will provide a predictive analysis based on established principles and data from structurally similar compounds. This approach will enable researchers to anticipate the key spectral features, aiding in the identification and characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values.
Methodology for ¹H NMR Data Acquisition:
A standard approach for acquiring a ¹H NMR spectrum of a small organic molecule like the target compound is as follows:
Caption: General Workflow for Mass Spectrometry.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅FN₂) is 182.24 g/mol . In electron ionization (EI) mode, a molecular ion peak at m/z = 182 would be expected, although it may be of low intensity. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z = 183 would be prominent.
-
Key Fragmentation Patterns: A characteristic fragmentation would be the cleavage of the C-C bond between the methine and methylene groups (benzylic cleavage). This would lead to two major fragment ions:
-
A fragment containing the 2-fluorophenyl and methine groups with the dimethylamino group attached, which would be a stable, resonance-stabilized cation.
-
A fragment corresponding to the aminomethylene radical.
-
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework for the identification and characterization of this compound. While experimental verification is essential, this predictive analysis, grounded in fundamental spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science. The detailed methodologies and expected spectral features will facilitate the unambiguous structural confirmation of this compound, a critical step in its further investigation and potential application.
References
At the time of this writing, no direct experimental spectroscopic data for this compound was found in the public domain. The predicted data is based on general principles of organic spectroscopy and data from structurally related compounds found in the following types of resources:
- Chemical Databases: PubChem, ChemSpider, and other chemical databases for information on rel
- Spectral Databases: Spectral Database for Organic Compounds (SDBS), NIST Chemistry WebBook.
- Scientific Literature: Peer-reviewed articles on the synthesis and characterization of substituted phenethylamines and related compounds. (e.g., Journal of Organic Chemistry, Organic Letters).
pharmacological profile of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
An In-Depth Technical Guide to the Predicted Pharmacological Profile of N,N-dimethyl-2-(2-fluorophenyl)ethanamine
Disclaimer: The chemical name provided, [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, is structurally ambiguous and does not correspond to a well-characterized compound in the peer-reviewed scientific literature. This guide, therefore, addresses the most plausible structural interpretation: N,N-dimethyl-2-(2-fluorophenyl)ethanamine . The following pharmacological profile is a predictive synthesis based on established structure-activity relationships (SAR) of analogous substituted phenethylamines. All data and protocols are presented to guide research into novel compounds of this class.
Introduction and Rationale
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, ranging from neurotransmitters and clinical medicines to potent psychoactive agents.[1] The introduction of specific substituents onto the phenethylamine core—the phenyl ring, the ethyl sidechain, or the terminal amino group—can profoundly alter its interaction with biological targets.[1] This guide focuses on the predicted pharmacological profile of N,N-dimethyl-2-(2-fluorophenyl)ethanamine, a compound featuring three key modifications:
-
Phenethylamine Backbone: The core structure responsible for general interaction with monoaminergic systems.
-
N,N-dimethylation: Substitution on the terminal amine, which is known to influence potency and selectivity for monoamine transporters and receptors.
-
Ortho-Fluorine Substitution: A halogen at the 2-position of the phenyl ring, which can modulate metabolic stability, binding affinity, and receptor activation.[2][3]
The primary value of N,N-dimethyl-2-(2-fluorophenyl)ethanamine in a research context lies in its potential to elucidate the nuanced effects of these combined substitutions on the monoamine system, particularly the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as the trace amine-associated receptor 1 (TAAR1).[4][5]
Predicted Pharmacodynamic Profile
Based on its structural features, N,N-dimethyl-2-(2-fluorophenyl)ethanamine is predicted to function primarily as a modulator of monoamine transporters and as a TAAR1 agonist.
Primary Mechanism of Action: Monoamine Transporter Modulation
The compound is anticipated to act as a substrate-type releasing agent at catecholamine transporters (DAT and NET), with significantly less activity at SERT. This prediction is based on the following:
-
Phenethylamine Core: The foundational structure is a substrate for monoamine transporters.
-
N,N-dimethylation: Compared to primary amines or N-monomethylated analogs (like methamphetamine), N,N-dimethylation tends to decrease potency as a releasing agent at DAT while potentially preserving or slightly altering NET activity.[6] The bulky dimethyl group can reduce the efficiency of the transport-mediated release cycle.
-
2-Fluoro Substitution: Ring fluorination can have variable effects. It may alter the conformation of the molecule and its interaction with the transporter binding pocket.[3] Often, fluorination enhances metabolic resistance without drastically reducing affinity for catecholamine transporters.[2]
The predicted mechanism involves the compound being recognized and transported into the presynaptic terminal by DAT and NET. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to a reversal of transporter function and subsequent efflux of neurotransmitters into the synapse.
Caption: Predicted mechanism of monoamine release induced by the compound.
Secondary Mechanism: TAAR1 Agonism
N,N-Dimethylphenethylamine (DMPEA) and other related phenethylamines are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[4] TAAR1 is an intracellular G-protein coupled receptor that acts as a powerful modulator of monoamine transporter function.[5] Activation of TAAR1 can lead to a reduction in monoamine uptake and can also promote non-vesicular neurotransmitter release, a mechanism distinct from direct transporter reversal but with a similar ultimate outcome. It is highly probable that N,N-dimethyl-2-(2-fluorophenyl)ethanamine also acts as a TAAR1 agonist.
Predicted Receptor Binding Profile
While the primary targets are monoamine transporters, substituted phenethylamines can exhibit affinity for various G-protein coupled receptors. The introduction of fluorine can sometimes increase affinity for serotonin receptors.[7][8] However, without an alpha-methyl group (as seen in amphetamines) or specific ring substitutions (like the 2,5-dimethoxy pattern), high affinity for the 5-HT2A receptor is not expected. The predicted binding profile would prioritize monoamine transporters and TAAR1 over other receptors.
| Target | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |
| DAT | 50 - 500 nM | Releaser / Reuptake Inhibitor | Phenethylamine core with N,N-dimethylation reducing potency vs. amphetamine.[6] |
| NET | 20 - 200 nM | Releaser / Reuptake Inhibitor | Phenethylamines often show higher potency at NET than DAT.[6] |
| SERT | > 1000 nM | Weak / Inactive | Most simple phenethylamines lack significant affinity for SERT.[6] |
| TAAR1 | 50 - 500 nM | Agonist | N,N-dimethylphenethylamine is a known TAAR1 agonist.[4] |
| 5-HT2A | > 1500 nM | Weak / Inactive | Lacks key structural motifs for high 5-HT2A affinity.[8] |
| α-Adrenergic | > 1000 nM | Weak / Inactive | May have weak activity, typical for some phenethylamines.[9] |
Predicted Pharmacokinetic Profile
-
Absorption: As a small lipophilic molecule, it is expected to be readily absorbed orally and exhibit high bioavailability, with rapid penetration of the blood-brain barrier.
-
Metabolism: The primary routes of metabolism are predicted to be:
-
Monoamine Oxidase (MAO) activity: The ethylamine sidechain is a substrate for MAO-A and MAO-B, although N,N-dimethylation may provide some steric hindrance. The un-substituted alpha-carbon makes it more susceptible to MAO than amphetamine analogues.[10]
-
N-demethylation: Cytochrome P450 enzymes will likely catalyze sequential demethylation to the secondary and primary amine metabolites.
-
Aromatic Hydroxylation: The phenyl ring may be hydroxylated, likely at the para-position.
-
Defluorination: While generally stable, the C-F bond can be metabolically cleaved in some instances, though this is typically a minor pathway.
-
-
Excretion: The parent compound and its metabolites are expected to be excreted primarily in the urine.
Experimental Characterization Protocols
The following protocols provide a framework for the systematic pharmacological evaluation of a novel phenethylamine derivative like N,N-dimethyl-2-(2-fluorophenyl)ethanamine.
Workflow for Preclinical Pharmacological Profiling
This diagram outlines the logical flow from initial in vitro screening to more complex in vivo assessment.
Caption: A logical workflow for characterizing a novel psychoactive compound.
Protocol: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to transporters expressed in cultured cells or prepared from brain tissue.
Methodology:
-
Preparation of Membranes:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT.
-
Harvest cells, homogenize in ice-cold assay buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4), and centrifuge to pellet membranes.
-
Wash the pellet and resuspend in fresh buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, buffer, and the appropriate radioligand:
-
DAT: [³H]WIN 35,428 (~2 nM)
-
NET: [³H]Nisoxetine (~1 nM)
-
SERT: [³H]Citalopram (~1 nM)
-
-
Non-specific Binding (NSB) Wells: Add all components from the total binding wells plus a high concentration of a known inhibitor to saturate the transporters (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of N,N-dimethyl-2-(2-fluorophenyl)ethanamine (e.g., from 0.1 nM to 100 µM).
-
-
Incubation: Incubate the plates for 60-90 minutes at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters 3x with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Synaptosome Monoamine Release Assay
Objective: To determine if the test compound acts as a substrate (releaser) or a blocker (inhibitor) at monoamine transporters and to quantify its potency (EC₅₀) and efficacy (Emax).
Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that contain functional monoamine transporters and vesicles. They can be preloaded with a radioactive monoamine or substrate analogue. The ability of the test compound to induce efflux (release) of this radioactivity is then measured.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation and/or sucrose gradient centrifugation.
-
Resuspend the final synaptosome pellet in Krebs-Ringer buffer.
-
-
Radiolabel Loading:
-
Pre-incubate the synaptosomes for 30 minutes at 37°C with a tritiated substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin). This allows the transporters to actively load the radiolabel into the synaptosomes.
-
-
Release Experiment:
-
Place the loaded synaptosomes in a superfusion apparatus.
-
Continuously perfuse with fresh, warm (37°C), oxygenated buffer and collect fractions at regular intervals (e.g., every 2-5 minutes) to establish a stable baseline of radioactivity efflux.
-
After establishing a baseline, switch to a buffer containing a known concentration of the test compound (N,N-dimethyl-2-(2-fluorophenyl)ethanamine).
-
Continue collecting fractions to measure the peak and duration of drug-induced release.
-
At the end of the experiment, perfuse with a known releasing agent (e.g., tyramine or amphetamine) to induce maximal release for normalization.
-
-
Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis:
-
Express the radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction.
-
Plot the release data over time to visualize the effect.
-
To determine potency (EC₅₀), perform the experiment with multiple concentrations of the test compound and plot the peak release against the log concentration.
-
Efficacy (Emax) is determined by comparing the maximal release induced by the test compound to that induced by a standard full agonist like amphetamine.[6]
-
Conclusion
While N,N-dimethyl-2-(2-fluorophenyl)ethanamine is not a known entity in pharmacological literature, a systematic analysis of its structural components allows for a robust, data-driven prediction of its properties. It is hypothesized to be a catecholamine-selective monoamine releasing agent and TAAR1 agonist, with a pharmacokinetic profile susceptible to MAO metabolism. The provided experimental framework offers a validated pathway for confirming these predictions and fully characterizing the pharmacological profile of this and other novel substituted phenethylamines, contributing valuable knowledge to the fields of neuropharmacology and medicinal chemistry.
References
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Rothman, R. B., & Baumann, M. H. (2016). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Brandt, S. D., et al. (2020). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. [Link]
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Kang, M. S., et al. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules. [Link]
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Pinckaers, N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Pharmaceuticals. [Link]
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Shinotoh, H., et al. (1987). Kinetics of [11C]N,N-dimethylphenylethylamine in mice and humans: potential for measurement of brain MAO-B activity. Journal of Nuclear Medicine. [Link]
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Chen, N., et al. (2010). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry. [Link]
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Xie, Z., & Miller, G. M. (2008). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Eshleman, A. J., et al. (2012). Fluorine in psychedelic phenethylamines. Drug and Alcohol Dependence. [Link]
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Rahimi, R., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society. [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
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Fustero, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
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Blair, J. B. (1998). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]
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An In-Depth Technical Guide to the Toxicological and Safety Evaluation of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of publicly available scientific literature and toxicology databases has revealed no specific toxicological or safety data for the compound [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. This guide is therefore presented not as a summary of existing data, but as a strategic framework for the systematic evaluation of this novel chemical entity. The methodologies outlined herein are based on established international regulatory guidelines and industry best practices for the safety assessment of new pharmaceuticals and chemicals.
Preamble: Navigating the Data Gap
The compound this compound is a substituted phenylethylamine derivative. While this structural class is of significant interest in medicinal chemistry, the specific toxicological profile of this molecule remains uncharacterized in the public domain. For any novel compound intended for potential therapeutic use or for which significant human exposure is anticipated, a rigorous and phased toxicological evaluation is mandatory. This document serves as an expert-led roadmap for such an evaluation, designed to build a comprehensive safety profile from the ground up, ensuring scientific integrity and regulatory compliance.
Part 1: Pre-Assessment and In Silico Analysis
Before embarking on costly and time-consuming experimental studies, a thorough in silico (computational) assessment is a critical first step. This phase leverages the chemical structure of the molecule to predict potential toxicological liabilities.
Structural Alert (SA) Analysis
The chemical structure is analyzed for "toxicophores" or "structural alerts"—substructures known to be associated with specific types of toxicity.[1][2][3] For this compound, key features include:
-
Aromatic Amine Moiety: Aromatic amines are a well-known class of compounds that can be metabolically activated to reactive intermediates, a mechanism often linked to genotoxicity and carcinogenicity.[4]
-
Fluorophenyl Group: Halogenated aromatic rings can influence metabolic pathways (e.g., sites of oxidation by Cytochrome P450 enzymes) and may impact the potential for bioaccumulation.
-
Tertiary Amine: The dimethylamine group can undergo N-dealkylation or N-oxidation, leading to metabolites with different pharmacological and toxicological profiles.
(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling
(Q)SAR models use databases of tested chemicals to statistically correlate structural features with toxicological outcomes.[5][6] For this compound, (Q)SAR platforms would be employed to predict:
-
Mutagenicity: Using both expert rule-based systems (e.g., Derek Nexus) and statistical-based models (e.g., Sarah Nexus) as recommended by ICH M7 guidelines.[7][8][9]
-
Carcinogenicity: Predicting the potential to cause cancer.
-
Skin Sensitization: Assessing the likelihood of causing allergic contact dermatitis.
-
Other Endpoints: Including hepatotoxicity, cardiotoxicity, and reproductive toxicity.[7]
Read-Across Analysis
In the absence of direct data, a "read-across" approach may be justified.[10][11][12][13] This involves using data from structurally similar chemicals (analogues) to infer the properties of the target molecule.[10][14] A robust read-across justification requires a clear demonstration of similarity in structure, reactivity, and metabolic pathways.[13]
| Assessment Stage | Methodology | Objective | Key Considerations |
| Pre-Assessment | Structural Alert Analysis | Identify potential toxicophores. | Aromatic amine functionality is a primary alert for genotoxicity. |
| (Q)SAR Modeling | Predict toxicity endpoints (mutagenicity, carcinogenicity, etc.). | Use of two complementary models (expert rule-based and statistical) is standard for mutagenicity.[7] | |
| Read-Across | Fill data gaps using data from structural analogues. | Requires rigorous justification of analogue similarity.[10][13] |
Part 2: The Standard In Vitro Toxicology Battery
In vitro assays are the next critical phase, providing the first experimental data on the biological activity of the compound. They are designed to assess specific toxicological endpoints in a controlled cellular environment.
Genotoxicity Assessment
A standard battery of tests is required to evaluate the potential for the compound to cause genetic damage.
-
Bacterial Reverse Mutation Test (Ames Test): This initial screen detects gene mutations (point mutations and frameshifts).
-
In Vitro Mammalian Cell Gene Mutation Test: This assay, often using mouse lymphoma cells (L5178Y) or cells with the HPRT/XPRT gene, detects a broader range of mutagenic events.[15][16][17][18][19]
-
In Vitro Micronucleus Test: This test identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects in mammalian cells.[20][21][22][23][24]
-
Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured under standard conditions.[20][22]
-
Exposure: Duplicate cell cultures are exposed to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) and a long duration (e.g., 24 hours), both with and without an external metabolic activation system (S9 fraction).[22]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.[22]
-
Data Analysis: The frequency of micronucleated cells in treated cultures is statistically compared to that in concurrent vehicle (negative) and positive control cultures.
Safety Pharmacology
-
hERG Assay: An essential in vitro test to assess the potential for the compound to inhibit the hERG potassium channel, which is a key indicator of risk for delayed ventricular repolarization (QT interval prolongation) and potential cardiac arrhythmias.[25]
Cytotoxicity
-
General Cytotoxicity Assays: The compound's effect on cell viability is assessed in various cell lines, such as HepG2 (human liver cells), to determine its basal cytotoxicity and provide concentration ranges for more specific assays.
Caption: A phased approach to non-clinical toxicology evaluation.
Part 3: In Vivo Non-Clinical Safety Program
Should the in vitro data not reveal prohibitive liabilities, a program of in vivo studies in animal models is initiated. These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data integrity. The overall strategy is guided by international guidelines such as ICH M3(R2).[26][27][28][29][30]
Acute Toxicity Studies
The initial in vivo step is to determine the effects of a single high dose of the compound. This helps to identify the potential target organs of toxicity and provides information for dose selection in subsequent studies.
-
Methodology: Typically follows OECD Test Guideline 423 (Acute Toxic Class Method) or 402 (Acute Dermal Toxicity), depending on the expected route of exposure.[31][32][33][34][35][36][37][38][39][40]
-
Endpoints: Clinical signs of toxicity, body weight changes, mortality, and gross pathological findings at necropsy.
Repeated-Dose Toxicity Studies
These studies are crucial for evaluating the toxic effects of the compound after continuous or repeated exposure over a period of time.
-
Duration: Typically, a 28-day or 90-day study in two species (one rodent, e.g., rat, and one non-rodent, e.g., dog) is conducted.
-
Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis), organ weights, and full histopathological examination of all tissues.
-
Objective: To identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Safety Pharmacology Core Battery
As mandated by ICH S7A, this battery of tests investigates the effects of the compound on vital physiological functions.[25][41][42][43][44]
-
Central Nervous System (CNS): Assessment of effects on behavior, coordination, and other neurological functions (e.g., using an Irwin screen or Functional Observational Battery).[25]
-
Cardiovascular System: In vivo evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, instrumented animal model.
-
Respiratory System: Assessment of effects on respiratory rate, tidal volume, and other respiratory parameters.[25]
Developmental and Reproductive Toxicology (DART)
DART studies are conducted to uncover any potential effects on fertility, embryonic development, and pre- and post-natal development.[45][46][47][48][49] The design and timing of these studies follow ICH S5(R3) guidelines.[45][46][47][49]
Caption: Standard workflow for a genotoxicity testing battery.
Part 4: Data Integration and Risk Assessment
The culmination of the toxicological evaluation is the integration of all data—in silico, in vitro, and in vivo—to form a cohesive safety profile. The primary goal is to perform a human risk assessment. This involves:
-
Hazard Identification: Characterizing the nature of any adverse effects observed.
-
Dose-Response Assessment: Establishing the relationship between the dose level and the incidence/severity of adverse effects, leading to the determination of the NOAEL.
-
Exposure Assessment: Determining the expected level of human exposure based on the intended use of the compound.
-
Risk Characterization: Comparing the NOAEL (with appropriate safety factors applied) to the expected human exposure to calculate a Margin of Safety (MoS). An adequate MoS provides confidence that the compound can be used safely under the proposed conditions of exposure.
This structured, evidence-based approach is fundamental to ensuring the safety of new chemical entities and is a cornerstone of modern drug development and chemical safety assessment.
References
A consolidated list of authoritative guidelines and relevant publications will be provided upon completion of the full toxicological assessment program. Key guiding documents include those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
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- 29. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
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An In-depth Technical Guide to [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine: A Predictive Analysis Based on Structurally Related Compounds
Disclaimer: The compound [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive analysis based on the well-established principles of medicinal chemistry and a thorough review of structurally similar molecules. The synthesis protocols, pharmacological activities, and toxicological profiles described herein are predictive and require experimental validation.
Introduction
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a vast array of synthetic drugs.[1][2] These compounds, characterized by a phenyl ring connected to an amino group via a two-carbon chain, exhibit a wide spectrum of pharmacological activities, primarily through the modulation of monoamine neurotransmitter systems.[1][3] This guide focuses on the specific, yet under-researched, molecule: this compound.
This compound integrates three key structural motifs, each expected to significantly influence its biological profile:
-
The foundational phenethylamine core , known for its interaction with monoamine systems.
-
A 2-fluoro substitution on the phenyl ring, a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[4][5]
-
An N,N-dimethylamino group , which can alter a compound's basicity, lipophilicity, and ability to cross the blood-brain barrier.
Given the absence of direct studies, this document will leverage structure-activity relationships (SAR) derived from close analogs to construct a predictive profile for this molecule, offering a valuable resource for researchers and drug development professionals interested in its potential.
Chemical Identity and Predicted Physicochemical Properties
-
IUPAC Name: N1-(2-(dimethylamino)ethyl)-1-(2-fluorophenyl)methanamine
-
Chemical Formula: C₁₁H₁₇FN₂
-
Molecular Weight: 196.27 g/mol
-
Structure:
(Note: Image is of a similar representative structure for visualization purposes.)
A molecule's behavior in a biological system is fundamentally governed by its physicochemical properties. Based on its constituent parts, we can predict the following:
| Property | Predicted Value/Characteristic | Rationale |
| pKa | ~9.5 - 10.5 | The presence of the aliphatic dimethylamino group suggests a basic character typical of tertiary amines. |
| LogP | ~2.0 - 2.5 | The fluorophenyl group increases lipophilicity, while the amino groups contribute to hydrophilicity. The overall character is expected to be moderately lipophilic, suggesting potential for blood-brain barrier penetration. |
| Polar Surface Area | ~28.2 Ų | Calculated based on the two nitrogen atoms, indicating moderate polarity. |
| Stereochemistry | The C1 carbon is a chiral center. | The compound can exist as (R) and (S) enantiomers, which are likely to have different pharmacological activities and metabolic profiles. |
Proposed Synthesis and Characterization
The synthesis of this compound can be envisioned through several established routes for phenethylamine derivatives. A plausible and efficient method would be reductive amination, a robust reaction in medicinal chemistry.
Proposed Synthetic Workflow
A logical synthetic pathway would start from 2-fluorophenylacetonitrile, proceeding through a reduction and subsequent reductive amination.
Caption: Proposed synthesis via reduction and reductive amination.
Experimental Protocol: Reductive Amination
-
Step 1: Synthesis of 2-(2-Fluorophenyl)ethan-1-amine (Intermediate B)
-
To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 2-fluorophenylacetonitrile (Compound A) in THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude amine (Compound B), which can be purified by distillation or chromatography.
-
-
Step 2: Synthesis of this compound (Target Compound D)
-
Dissolve 2-(2-fluorophenyl)ethan-1-amine (Compound B) and N,N-dimethyl-2-aminoethylamine (Compound C) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the in-situ formed imine/enamine and tolerates the presence of other functional groups.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the target compound (D).
-
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the successful incorporation of all structural components. ¹⁹F NMR would confirm the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C-F bonds.
Predicted Pharmacological Profile
The pharmacology of this compound is likely to be dominated by its phenethylamine core, with significant modulation by the fluoro and dimethylamino substituents. The primary targets are expected to be within the monoamine neurotransmitter systems.
Predicted Mechanism of Action
Substituted phenethylamines typically exert their effects by acting as agonists or antagonists at monoamine receptors or by inhibiting or reversing the action of monoamine transporters.[1][3]
Caption: Predicted interaction with monoamine transporter systems.
-
Monoamine Transporters (DAT, NET, SERT): The phenethylamine structure is a classic template for ligands of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] The compound could act as a reuptake inhibitor, increasing the synaptic concentration of these neurotransmitters, or as a releasing agent, promoting their efflux from the presynaptic terminal.
-
Serotonin Receptors: Many fluorinated phenethylamines show affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4][6][7] Interaction with the 5-HT₂A receptor, for instance, is associated with the psychedelic effects of some phenethylamines.[6]
-
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a key modulator of monoamine systems, and phenethylamine is its endogenous ligand. N,N-Dimethylphenethylamine is a known TAAR1 agonist.[8] It is highly probable that the target compound would also interact with TAAR1.
Structure-Activity Relationship (SAR) Analysis
| Structural Feature | Influence on Activity | Supporting Evidence |
| Phenethylamine Core | Provides the fundamental scaffold for interaction with monoamine systems. | The entire class of compounds, from endogenous dopamine to synthetic drugs like amphetamine, shares this core and targets these systems.[1][2] |
| 2-Fluoro Group | Can enhance potency and duration of action. The ortho position may introduce conformational constraints that alter receptor selectivity. | Fluorination is a well-known strategy to increase metabolic stability by blocking sites of oxidation.[5] The introduction of fluorine into phenethylamines can greatly impact psychoactivity, from loss to enhancement of effects.[4] |
| N,N-Dimethyl Group | Generally reduces activity at monoamine transporters compared to primary or secondary amines but may increase selectivity. Increases lipophilicity. | N,N-dimethylation often reduces the classic stimulant effects seen with compounds like amphetamine. However, N,N-DMPEA is known to have TAAR1 agonist activity.[8] |
Potential Therapeutic Applications and Research Directions
Based on the predicted pharmacological profile, this compound could be a valuable tool for research and may possess therapeutic potential in several areas:
-
Central Nervous System Disorders: Depending on its selectivity for DAT, NET, and SERT, it could be investigated for its potential as an antidepressant, anxiolytic, or treatment for attention-deficit/hyperactivity disorder (ADHD).
-
Neuroscience Research Tool: As a novel ligand, it could be used to probe the structure and function of monoamine transporters and receptors. Radiolabeling with a positron-emitting isotope (e.g., ¹⁸F) could create a novel PET imaging agent.
-
Psychedelic Research: If the compound demonstrates significant 5-HT₂A receptor agonism, it could be explored within the context of psychedelic-assisted therapy, a rapidly growing field of research.[3]
Future research should focus on:
-
Chemical Synthesis and Chiral Separation: Successful synthesis followed by the separation of the (R) and (S) enantiomers.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of monoamine transporters and receptors to determine binding affinities (Ki) and functional activities (EC₅₀/IC₅₀).
-
In Vivo Behavioral Studies: Animal models to assess its effects on locomotion, anxiety, depression, and cognitive function.
-
Metabolism and Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to identify its major metabolites.
Toxicological Considerations
The toxicological profile of this compound is unknown. However, based on its chemical class, several potential risks should be considered:
-
Cardiotoxicity: Stimulant phenethylamines can cause cardiovascular side effects, including hypertension, tachycardia, and arrhythmias. Some aryl fluoride compounds have been linked to cardiotoxicity.
-
Neurotoxicity: High doses or chronic use of some phenethylamine releasing agents, like methamphetamine, can be neurotoxic to dopaminergic and serotonergic neurons.
-
Hepatotoxicity: The metabolism of the fluorophenyl ring could potentially lead to the formation of reactive metabolites, although this is highly speculative.
Any investigation of this compound must proceed with caution, starting with in vitro cytotoxicity assays before moving to in vivo studies.
Conclusion
This compound represents an intriguing molecular structure at the intersection of several key pharmacophores. While direct experimental data is currently lacking, a systematic analysis of its structural analogs allows for the construction of a robust, predictive profile. It is hypothesized to be a psychoactive compound, likely modulating monoamine systems through interactions with transporters and/or receptors such as 5-HT₂A and TAAR1. The precise nature of its activity will be highly dependent on the stereochemistry at its chiral center. This guide provides a foundational framework for its synthesis, characterization, and pharmacological investigation, highlighting its potential as both a novel research tool and a lead for therapeutic development. Rigorous experimental validation is essential to confirm these predictions and to fully elucidate the scientific value of this compound.
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A Technical Guide to the Potential Biological Targets of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Disclaimer: The compound [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is a novel chemical entity with limited to no direct characterization in the public scientific literature. This document, therefore, presents a predictive analysis of its potential biological targets based on established structure-activity relationships (SAR) of its close structural analogs, primarily N,N-Dimethylphenethylamine (N,N-DMPEA), and the known effects of aromatic fluorine substitution in medicinal chemistry. All proposed targets and mechanisms require experimental validation.
Executive Summary
This compound is a substituted phenethylamine. Its core structure, shared with endogenous trace amines and numerous psychoactive compounds, suggests a high probability of interaction with monoaminergic systems in the central nervous system. Based on the pharmacology of the parent compound, N,N-DMPEA, this guide identifies four primary potential biological targets:
-
Trace Amine-Associated Receptor 1 (TAAR1)
-
Adrenergic Receptors (α and β subtypes)
-
Serotonin Receptor Subtype 5-HT₁A
-
Monoamine Oxidase B (MAO-B)
This document provides the scientific rationale for the selection of these targets, discusses the anticipated modulatory effects of the 2-fluoro substitution, and presents detailed, field-proven experimental protocols for the validation of these hypotheses. The insights herein are intended to guide initial screening efforts and accelerate the pharmacological characterization of this novel compound.
Introduction to the Compound
This compound belongs to the phenethylamine class, a group of compounds renowned for their diverse pharmacological activities, including roles as neurotransmitters, stimulants, and therapeutic agents.[1] Its structure can be deconstructed into three key pharmacophoric elements:
-
A Phenethylamine Backbone: The foundational structure for many endogenous catecholamines and trace amines.[1]
-
N,N-dimethyl Substitution: This modification creates a tertiary amine, which influences basicity, lipophilicity, and metabolic stability. It is a feature of N,N-DMPEA.[2]
-
2-Fluoro Substitution: The introduction of a fluorine atom at the ortho-position of the phenyl ring is a common medicinal chemistry strategy to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets.[3][4]
Given these features, the compound is predicted to function as a neuromodulator. Its closest analogue, N,N-DMPEA, is known to be a TAAR1 agonist, a ligand at the 5-HT₁A receptor, and a weak agonist at certain adrenergic receptors, while also likely serving as a substrate for MAO-B.[2][5] This guide will explore each of these potential interactions in detail.
Primary Potential Target: Trace Amine-Associated Receptor 1 (TAAR1)
Rationale for Target Selection
TAAR1 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating monoaminergic neurotransmission.[6] It is activated by endogenous trace amines, such as β-phenylethylamine (β-PEA), and amphetamines.[6] N,N-DMPEA has been identified as a human TAAR1 agonist.[2][5] Given that the core phenethylamine structure is the primary determinant for TAAR1 activation, it is highly probable that this compound also acts as a TAAR1 agonist. Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[6]
Predicted Impact of 2-Fluoro Substitution
Fluorine substitution can influence potency and efficacy. While direct data is absent, the introduction of an electronegative fluorine atom at the ortho position can alter the conformation of the ethylamine side chain relative to the phenyl ring, potentially affecting how the ligand docks into the TAAR1 binding pocket. It may either enhance or slightly diminish agonist activity, a hypothesis that requires experimental testing.[3]
Experimental Validation Protocol: TAAR1 Functional Assay (cAMP Accumulation)
This assay determines if the compound is a TAAR1 agonist by measuring the downstream production of cAMP.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as HEK293T, engineered to express human TAAR1 (hTAAR1). Culture cells to ~80-90% confluency in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Assay Preparation: Seed the hTAAR1-expressing cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 10 pM) in assay buffer (e.g., HBSS with 500 µM IBMX, a phosphodiesterase inhibitor). Include a known TAAR1 agonist like β-PEA as a positive control.
-
Cell Treatment: Aspirate the culture medium from the cells and replace it with the prepared compound dilutions. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a similar HTRF-based assay, following the manufacturer’s instructions.
-
Data Analysis: Plot the cAMP response against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[5][7]
Diagram: TAAR1 Activation and Downstream Signaling
Caption: Predicted TAAR1 agonist signaling pathway.
Secondary Potential Target: Adrenergic Receptors
Rationale for Target Selection
The phenethylamine scaffold is the backbone of endogenous adrenergic agonists like norepinephrine and epinephrine. N,N-DMPEA has been reported to be a weak agonist at α₁B and α₁D adrenergic receptors.[[“]] Furthermore, a brominated analog of N,N-DMPEA acts as an antagonist at α₁ and α₂ adrenoceptors, indicating that N,N-dialkylated phenethylamines can bind to these receptors.[9][10] Therefore, it is plausible that this compound will exhibit some affinity for α- and possibly β-adrenergic receptor subtypes.
Predicted Impact of 2-Fluoro Substitution
Fluorine substitution on the aromatic ring of adrenergic ligands is known to significantly alter binding affinity and selectivity. For example, a 2-fluoro analog of a phenoxypropanolamine β-blocker showed a twofold increase in affinity for β₁-receptors.[11] Conversely, other substitutions can dramatically decrease affinity.[11] This highlights the sensitivity of the adrenergic receptor binding pocket to substitutions on the phenyl ring. The 2-fluoro group could potentially enhance binding to a specific adrenergic subtype.
Experimental Validation Protocol: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the compound for various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing individual human adrenergic receptor subtypes (e.g., α₁A, α₁B, α₁D, α₂A, β₁, β₂).
-
Assay Setup: In a 96-well plate, combine the receptor-expressing membranes, a specific radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, or [³H]-Dihydroalprenolol for β receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[12]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Tertiary Potential Targets: 5-HT₁A Receptor & MAO-B
Serotonin 5-HT₁A Receptor
Rationale: N,N-DMPEA has been identified as a ligand at 5-HT₁A receptors in rats.[2] The 5-HT₁A receptor is an inhibitory GPCR, and its activation is associated with anxiolytic and antidepressant effects. The structural similarity makes the subject compound a candidate ligand. Aromatic ring substitutions are common among high-affinity 5-HT₁A ligands.[13]
Validation Protocol (Functional): [³⁵S]GTPγS Binding Assay This assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Use membranes from cells expressing the 5-HT₁A receptor or from brain tissue rich in these receptors (e.g., hippocampus).
-
Assay: Incubate the membranes with GDP, various concentrations of the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Measurement: Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of incorporated [³⁵S] is quantified by scintillation counting after filtration.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. Data is analyzed to determine EC₅₀ and Eₘₐₓ values. A known 5-HT₁A agonist (e.g., 8-OH-DPAT) should be used as a positive control.[14][15]
Monoamine Oxidase B (MAO-B)
Rationale: MAO-B is a key enzyme in the degradation of phenethylamine in the brain.[16][17] N,N-DMPEA is thought to be a substrate for MAO-B.[2] Fluorinated phenethylamine analogs have also been shown to be preferred substrates for MAO-B.[18][19] It is therefore highly likely that this compound will act as a substrate for, or possibly an inhibitor of, MAO-B.
Validation Protocol: MAO-B Enzyme Activity Assay This assay measures the rate of MAO-B activity in the presence of the test compound.
-
Enzyme Source: Use recombinant human MAO-B or mitochondrial fractions from liver or brain tissue.
-
Assay Principle: A common method uses a substrate (e.g., kynuramine or a luminogenic substrate) that produces a fluorescent or luminescent product upon oxidation by MAO.
-
Procedure: Pre-incubate the MAO-B enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate.
-
Measurement: Monitor the formation of the product over time using a plate reader (fluorometer or luminometer).
-
Analysis: If the compound is a substrate, it may compete with the assay substrate, leading to a decrease in signal. If it is an inhibitor, a concentration-dependent decrease in the reaction rate will be observed, from which an IC₅₀ value can be calculated.[20][21]
Summary of Predicted Targets and Affinities
The following table summarizes the predicted interactions based on SAR analysis. These are hypotheses that require experimental confirmation.
| Biological Target | Predicted Interaction | Rationale | Key Validation Assays |
| TAAR1 | Agonist | Core phenethylamine structure; N,N-DMPEA is a known agonist.[2][5] | cAMP Accumulation Assay |
| Adrenergic Receptors | Ligand (Agonist/Antagonist) | Phenethylamine backbone; N,N-DMPEA shows weak α₁ agonism.[[“]] | Radioligand Binding Assay |
| 5-HT₁A Receptor | Ligand (Agonist/Antagonist) | N,N-DMPEA is a known 5-HT₁A ligand.[2] | [³⁵S]GTPγS Binding Assay |
| MAO-B | Substrate / Inhibitor | Phenethylamine is a specific MAO-B substrate; N,N-DMPEA is a likely substrate.[2][17][18] | Enzyme Activity Assay |
Conclusion
The structural characteristics of this compound strongly suggest it will interact with key monoaminergic targets within the central nervous system. The primary candidate for interaction is TAAR1 , where the compound is predicted to act as an agonist. Secondary interactions with adrenergic receptors and the 5-HT₁A receptor are also highly plausible, with the 2-fluoro substitution potentially modulating affinity and selectivity in unpredictable ways. Finally, the compound is expected to be metabolized by MAO-B , and its potential as an inhibitor of this enzyme should also be assessed. The experimental protocols outlined in this guide provide a robust framework for systematically testing these predictions and elucidating the pharmacological profile of this novel molecule.
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solubility of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine in different solvents
An In-Depth Technical Guide to the Solubility of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Authored by: A Senior Application Scientist
Foreword: Navigating the Crucial Parameter of Solubility in Drug Development
In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the aqueous solubility of an active pharmaceutical ingredient (API). Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent drug candidate.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and determining the solubility of a specific compound of interest: this compound.
While specific solubility data for this compound is not extensively published, its structural motifs are common in medicinal chemistry.[4][5] This guide, therefore, focuses on the principles and methodologies required to robustly characterize its solubility profile. We will delve into the predicted physicochemical properties of the molecule, outline strategies for solvent selection, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. Our approach is grounded in established scientific principles and regulatory guidelines, ensuring that the methodologies described are both scientifically sound and practically applicable in a research and development setting.
Physicochemical Profile and Its Implications for Solubility
This compound is a substituted phenethylamine derivative. Its structure, featuring a fluorinated phenyl ring and two amine functionalities (a primary and a tertiary amine), provides key insights into its likely physicochemical behavior.
-
Basicity and pKa: The presence of two amine groups confers a basic character to the molecule. These amines will have distinct pKa values, and in aqueous solutions, their degree of ionization will be highly dependent on the pH.[6][7][8] As the pH of the solution decreases, these amine groups will become protonated, forming cationic species. This ionization dramatically increases the molecule's interaction with polar solvents like water, generally leading to higher solubility in acidic conditions.[9][10] Conversely, at higher pH values, the amines will be in their neutral, free base form, which is typically less water-soluble.
-
Salt Formation: The basic nature of the compound makes it an excellent candidate for salt formation with various acids. The formation of a salt can significantly alter the physicochemical properties of the parent compound, including its melting point, stability, and, most importantly, its solubility.
-
Lipophilicity: The presence of the phenyl ring contributes to the lipophilicity of the molecule. The fluorine substituent will have a moderate impact on this property. The overall solubility will be a balance between the lipophilic character of the aromatic ring and the hydrophilic nature of the ionizable amine groups.
Understanding these inherent properties is the first step in designing a rational approach to solubility determination and formulation development. The pH-dependent nature of its solubility is a critical factor that must be thoroughly investigated.
Strategic Solvent Selection for Pharmaceutical Development
The choice of solvent is a critical decision in all stages of pharmaceutical development, from synthesis and purification to formulation.[11][12] A strategic approach to solvent selection for solubility studies involves considering a range of solvents with varying properties.
Solvent Classification and Rationale
Pharmaceutical solvents are often categorized based on their toxicity and environmental impact, with regulatory bodies like the ICH providing guidelines.[12][13][14] For early-stage research and development, a broader range of solvents may be used for characterization, while later-stage development will focus on pharmaceutically acceptable solvents.
A recommended starting panel of solvents for characterizing a novel compound like this compound is presented in the table below. This selection covers a range of polarities, hydrogen bonding capabilities, and solvent classes.
| Solvent Class | Solvent | Rationale for Inclusion |
| Aqueous Buffers | pH 1.2 (e.g., 0.1 N HCl) | Simulates gastric fluid; assesses solubility of the protonated form.[15][16] |
| pH 4.5 (e.g., Acetate Buffer) | Represents an intermediate pH in the gastrointestinal tract.[15][16] | |
| pH 6.8 (e.g., Phosphate Buffer) | Simulates intestinal fluid; relevant for absorption.[15][16] | |
| Polar Protic | Water | The most fundamental solvent for biological relevance. |
| Ethanol | A common co-solvent in formulations; can enhance solubility of lipophilic compounds.[17] | |
| Propylene Glycol | A widely used pharmaceutical excipient and solubilizing agent. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High solubilizing power; often used for preparing stock solutions for in vitro assays.[18] |
| N,N-Dimethylformamide (DMF) | A strong polar aprotic solvent. | |
| Less Polar | Acetone | A common organic solvent with intermediate polarity. |
| Acetonitrile | Used frequently in analytical chemistry (e.g., HPLC) and as a reaction solvent. |
This selection allows for a comprehensive understanding of the compound's solubility behavior, which is essential for guiding formulation strategies.
Experimental Determination of Solubility: Protocols and Causality
Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[2] Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[19][20] It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is useful for early-stage compound screening.[2][21] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound, measured by allowing an excess of the solid material to equilibrate with the solvent over an extended period.[1][22][23] This is a more time-consuming but crucial measurement for later-stage development and formulation.[24]
Protocol for Kinetic Solubility Assay
This protocol is designed for a 96-well plate format, suitable for higher throughput screening.
Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is detected by light scattering (nephelometry) or by separating the undissolved solid and quantifying the remaining dissolved compound by UV-Vis spectroscopy or LC-MS.[19][20][21]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Aqueous buffers (e.g., PBS at pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-Vis method)
-
Plate shaker/thermomixer
-
Nephelometer or a UV-Vis plate reader
-
Centrifuge with plate rotor (if using UV-Vis method)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.[18] Ensure the compound is fully dissolved.
-
Plate Preparation: Add 198 µL of the selected aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%. Run in triplicate.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature (or a controlled temperature, e.g., 25°C) for 2 hours, shaking at a moderate speed (e.g., 850 rpm).[18][21] This allows for precipitation to occur.
-
Measurement (Nephelometry): After incubation, measure the light scattering in each well using a nephelometer. Higher readings indicate greater precipitation and lower kinetic solubility.
-
Measurement (UV-Vis Alternative): a. After incubation, centrifuge the plate to pellet any precipitate. b. Carefully transfer the supernatant to a new, clean UV-transparent plate. c. Measure the UV absorbance at the compound's λmax.
-
Data Analysis: The solubility is determined by comparing the measurement (nephelometry or UV absorbance) against a calibration curve prepared from known concentrations of the compound.[21]
Causality Behind Choices:
-
DMSO Stock: Using a DMSO stock allows for a standardized starting point for many compounds and is compatible with high-throughput liquid handling systems.[19][21]
-
1% Final DMSO: Keeping the co-solvent concentration low is crucial to minimize its influence on the aqueous solubility measurement.
-
2-hour Incubation: This is a standard time for kinetic assays, providing a balance between allowing for precipitation and maintaining high throughput.[21]
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.[22]
Principle: An excess amount of the solid compound is added to a known volume of solvent. The mixture is agitated until equilibrium is reached, at which point the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is determined.[22][23]
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., aqueous buffers at various pH values)
-
Glass vials with screw caps
-
Orbital shaker or vial rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means that solid material should still be visible after the equilibration period. A starting point could be to add 2-5 mg of the compound to 1 mL of the solvent.[23]
-
Solvent Addition: Add a precisely known volume (e.g., 1.0 mL) of the desired solvent or buffer to the vial.
-
Equilibration: Cap the vials securely and place them on a shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours.[21][23] The extended time is to ensure that the system reaches equilibrium. The pH of the suspension should be verified at the beginning and end of the experiment.[22]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter to remove all undissolved particles.[22] It is important to discard the first few drops of the filtrate to avoid potential adsorption of the compound onto the filter membrane.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[1][22][24]
-
Data Analysis: Calculate the solubility in mg/mL or µM by comparing the peak area from the HPLC analysis to a standard curve of the compound prepared in the same solvent.
Causality Behind Choices:
-
Shake-Flask Method: This method is considered the most reliable for determining true equilibrium solubility.[22]
-
Excess Solid: Ensuring an excess of solid material is present is fundamental to the definition of saturation solubility.[22]
-
24-48 Hour Equilibration: For many compounds, 24 hours is sufficient to reach equilibrium. However, for poorly soluble compounds, longer times may be necessary.[21][22]
-
HPLC Quantification: HPLC is preferred over UV-Vis alone as it can separate the parent compound from any potential impurities or degradants, providing a more accurate measurement.[22]
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the workflows for the kinetic and thermodynamic solubility assays.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Assay.
Conclusion and Forward Look
The solubility of this compound is a critical parameter that will dictate its path forward in the drug development pipeline. While pre-existing data may be sparse, a systematic and principled approach to its experimental determination can provide the necessary insights for informed decision-making. By understanding its inherent physicochemical properties, particularly its pH-dependent basicity, researchers can design and execute robust solubility studies. The kinetic and thermodynamic assay protocols provided in this guide represent industry-standard methods for generating high-quality, reliable data. This data will be instrumental in guiding lead optimization, selecting appropriate formulation strategies, and ultimately, unlocking the therapeutic potential of this and other novel chemical entities.
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AxisPharm. Kinetic Solubility Assays Protocol. [19]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [22]
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [21]
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ResearchGate. Solvent selection for pharmaceuticals. [11]
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MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [13]
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Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [14]
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Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [12]
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [18]
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Protocols.io. In-vitro Thermodynamic Solubility. [23]
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PubMed. In vitro solubility assays in drug discovery. [20]
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Domainex. Thermodynamic Solubility Assay. [24]
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Evotec. Thermodynamic Solubility Assay. [1]
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BioDuro. ADME Solubility Assay. [25]
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YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. [26]
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World Health Organization (WHO). Annex 4. [15]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [27]
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PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [28]
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Slideshare. BCS Guideline for solubility and Dissolution.pptx. [29]
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WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. [2]
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PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [16]
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World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [30]
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PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [3]
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YouTube. How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. [6]
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AAT Bioquest. Does pH affect solubility?. [7]
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [8]
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CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [9]
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Chad's Prep®. 17.6 pH Effects on Solubility. [10]
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PubMed. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. [4]
-
Chem-Impex. [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. [5]
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Sigma-Aldrich. [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine | 927965-80-8.
-
Amerigo Scientific. [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. [31]
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PubMed Central. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [17]
-
United States Biological. 414899 [2-Amino-1-(3-bromophenyl)ethyl]dimethylamine CAS: 951917-59-2. [32]
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Methodological & Application
Application Notes & Protocols for In Vivo Characterization of Novel Psychoactive Compounds
A Methodological Blueprint for Researchers and Drug Development Professionals
Disclaimer: This document provides a generalized framework for the preclinical in vivo evaluation of novel psychoactive compounds, using [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine as a hypothetical subject for methodological illustration. This compound is a research chemical with limited publicly available data on its pharmacological, toxicological, and safety profile. The information herein is intended for qualified researchers in controlled laboratory settings and does not constitute an endorsement or a specific protocol for this substance. All animal research must be conducted under strict ethical and regulatory oversight, including approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
Introduction: The Challenge of Characterizing Novel Psychoactive Agents
The exploration of novel psychoactive compounds presents a significant challenge in drug discovery and neuroscience. These agents, often with unknown mechanisms of action and safety profiles, require a systematic and rigorous evaluation to determine their therapeutic potential and potential for abuse. A phased, multi-disciplinary approach is essential, beginning with fundamental characterization and progressing logically to complex behavioral and physiological assessments in vivo. This guide outlines a blueprint for this process, emphasizing scientific integrity, ethical considerations, and the generation of reproducible data.
Phase 1: Foundational In Silico and In Vitro Characterization
Before any in vivo studies are contemplated, a robust foundational understanding of the compound must be established. This initial phase is critical for generating hypotheses about the mechanism of action and for guiding the design of subsequent animal studies.
In Silico Prediction
Computational methods provide the first glimpse into a compound's potential biological activity. Predictive models can estimate a range of properties, from basic physicochemical characteristics to potential protein targets. This step is cost-effective and helps to prioritize compounds and design more focused in vitro assays.
In Vitro Target Identification and Functional Assays
The primary goal of this stage is to identify the molecular targets of the compound and to characterize the nature of the interaction.
Detailed Protocol: Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional activity (e.g., EC50, Emax) of the test compound at a panel of relevant CNS receptors (e.g., dopamine, serotonin, norepinephrine transporters and receptors).
-
Materials:
-
Test compound (this compound)
-
Radioligands specific for each receptor target
-
Cell membranes or whole cells expressing the target receptors
-
Assay buffers and scintillation fluid
-
Microplates and a scintillation counter or functional assay reader (e.g., FLIPR)
-
-
Procedure (Binding Assay Example): a. Prepare serial dilutions of the test compound. b. In a microplate, combine the cell membranes, a fixed concentration of the specific radioligand, and the various dilutions of the test compound. c. Incubate the plates to allow for competitive binding to reach equilibrium. d. Harvest the membranes onto filter mats and wash to remove unbound radioligand. e. Measure the radioactivity bound to the filter mats using a scintillation counter. f. Analyze the data to calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which is then used to determine the binding affinity (Ki).
-
Causality: This protocol establishes the compound's affinity for specific molecular targets. A high affinity for the dopamine transporter, for instance, would suggest a cocaine-like mechanism of action and would guide the selection of relevant in vivo behavioral assays. This step is crucial for preventing unforeseen off-target effects and for understanding the neurochemical basis of the compound's action.
Caption: Workflow for foundational in vitro characterization.
Phase 2: Pharmacokinetic and Acute Toxicity Profiling
A critical and often overlooked step is to understand how the organism processes the compound (pharmacokinetics, PK) and the compound's safety margin (toxicology).
Pharmacokinetic Analysis
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is essential for selecting the appropriate dose, route of administration, and sampling time points for subsequent efficacy studies.
Table 1: Illustrative Pharmacokinetic Parameters
| Parameter | Description | Example Value | Implication for Study Design |
| Tmax | Time to reach maximum plasma concentration | 30 minutes | Behavioral testing should commence around this time point. |
| Cmax | Maximum plasma concentration | 500 ng/mL | Helps to establish the dose range for efficacy studies. |
| t1/2 (half-life) | Time for plasma concentration to decrease by half | 2 hours | Determines the necessary dosing interval for chronic studies. |
| Brain:Plasma Ratio | Ratio of compound concentration in the brain versus the plasma | 5:1 | Confirms that the compound is CNS-penetrant. |
Acute Toxicity and Dose-Range Finding
This study is designed to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity. It is a prerequisite for designing safe and informative efficacy studies.
Detailed Protocol: Dose-Range Finding Study
-
Objective: To determine the dose range that elicits behavioral effects without causing severe toxicity or mortality.
-
Animal Model: A common rodent model such as C57BL/6J mice.
-
Procedure: a. Administer single, escalating doses of the compound (e.g., 1, 3, 10, 30 mg/kg) via the intended route of administration (e.g., intraperitoneal, oral). b. Include a vehicle control group. c. Observe the animals continuously for the first few hours and then at regular intervals for up to 72 hours. d. Record physiological and behavioral parameters, such as changes in locomotor activity, stereotypy, posture, and autonomic signs (e.g., salivation, piloerection). e. The highest dose that does not produce severe, long-lasting adverse effects is typically considered for further behavioral testing.
-
Trustworthiness: This self-validating system ensures that the doses selected for efficacy studies are both pharmacologically active and non-lethal, preventing animal distress and confounding toxicological effects in behavioral experiments.
Phase 3: In Vivo Behavioral and Neurochemical Evaluation
This phase aims to characterize the psychoactive effects of the compound and to link these behavioral changes to underlying neurochemical mechanisms.
Caption: Integrated workflow for in vivo psychoactive drug testing.
Assessment of Locomotor Activity
A fundamental test to determine if a compound has stimulant, sedative, or no effect on spontaneous activity.
Detailed Protocol: Open Field Locomotor Activity
-
Objective: To quantify the effect of the compound on spontaneous horizontal and vertical activity.
-
Apparatus: An open field arena (e.g., 40x40 cm) equipped with infrared beams to automatically track movement.
-
Procedure: a. Habituate the animals to the testing room for at least 60 minutes. b. Administer the test compound or vehicle. c. Place the animal in the center of the open field arena and record activity for a set duration (e.g., 60-120 minutes). d. Key parameters to analyze include total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects).
-
Expertise: An increase in locomotor activity is a hallmark of psychostimulants that enhance dopamine signaling. By explaining this causal link, we can interpret the data not just as "increased movement," but as evidence for a specific pharmacological class.
Evaluation of Reinforcing Properties (Conditioned Place Preference - CPP)
The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a drug, which is a key indicator of its abuse potential.
In Vivo Neurochemical Monitoring (Microdialysis)
This advanced technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
Detailed Protocol: In Vivo Microdialysis
-
Objective: To measure real-time changes in extracellular neurotransmitter levels (e.g., dopamine, serotonin) in a specific brain region (e.g., nucleus accumbens) following drug administration.
-
Procedure: a. Surgery: Surgically implant a guide cannula targeting the brain region of interest. Allow for a recovery period. b. Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate. c. Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels. d. Drug Administration: Administer the test compound. e. Post-Drug Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes). f. Analysis: Analyze the samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify neurotransmitter concentrations.
-
Authoritative Grounding: This technique directly links the behavioral effects of a drug to its neurochemical actions in the brain. For example, a compound that induces hyperlocomotion and also significantly increases dopamine levels in the nucleus accumbens provides strong, integrated evidence of a psychostimulant-like mechanism of action.
Conclusion
The in vivo characterization of a novel psychoactive compound is a complex but critical process in neuroscience and drug development. By following a phased, systematic, and ethically sound blueprint—from in silico prediction to in vivo microdialysis—researchers can generate a comprehensive profile of a compound's mechanism, efficacy, and safety. This structured approach ensures that experimental choices are driven by data and causal reasoning, ultimately leading to more robust and translatable scientific findings.
References
-
Guide for the Care and Use of Laboratory Animals, 8th Edition. National Research Council. ([Link])
-
Principles of Preclinical Research. The National Institute of Neurological Disorders and Stroke (NINDS). ([Link])
-
Conditioned Place Preference. Prus, A. J., et al. (2014), Current Protocols in Pharmacology. ([Link])
-
In Vivo Microdialysis for the Measurement of Neurotransmitters. Chaurasia, C. S. (1999), Bioanalysis and Drug Metabolism. ([Link])
Title: A Framework for the In Vitro Pharmacological Characterization of Novel Phenethylamine Analogs: The Case of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
An Application Note from the Desk of a Senior Application Scientist
**Abstract
This application note provides a comprehensive, technically detailed framework for the in vitro pharmacological evaluation of novel psychoactive compounds, using the substituted phenethylamine analog [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine as a representative example. Lacking extensive prior characterization, this molecule serves as an ideal model for outlining a systematic drug discovery workflow. The protocols herein are designed to first establish target engagement and then elucidate the functional activity of the compound at key central nervous system targets. We present detailed, step-by-step methodologies for radioligand binding assays for monoamine transporters (DAT, SERT, NET), functional neurotransmitter uptake assays, and a G-protein coupled receptor (GPCR) functional assay targeting the 5-HT2A receptor. This guide emphasizes the causality behind experimental choices, robust quality control measures, and proper data interpretation, providing researchers, scientists, and drug development professionals with a validated roadmap for characterizing novel chemical entities.
Introduction and Strategic Overview
Substituted phenethylamines represent a vast chemical class known for profound effects on the central nervous system (CNS). Their pharmacological activity is primarily mediated through interactions with monoamine neurotransmitter systems, including the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), as well as various G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. The specific functional profile of a given analog—whether it acts as a substrate, inhibitor, agonist, or antagonist—determines its ultimate physiological and behavioral effects.
The compound this compound is a structurally novel phenethylamine analog. Its characterization requires a systematic approach to identify its primary molecular targets and quantify its activity. This document outlines a multi-tiered in vitro assay cascade designed for this purpose. The workflow is logically structured to move from broad screening for target binding to more specific functional assays that define the nature of the molecular interaction.
Assay Development Workflow
The proposed workflow ensures a logical progression from identifying potential binding sites to understanding the functional consequences of that binding. This hierarchical approach is both resource-efficient and scientifically rigorous.
Figure 1: A hierarchical workflow for in vitro characterization of a novel compound.
Part I: Primary Screening - Target Engagement at Monoamine Transporters
The first critical step is to determine if the compound physically interacts with its most probable targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter. This is achieved by measuring the ability of the unlabeled test compound to compete with and displace a high-affinity, radiolabeled ligand from its binding site.
Principle of the Assay
The assay measures the equilibrium binding of a radioligand to membranes prepared from cells expressing the target transporter. The addition of the unlabeled test compound will compete for the binding sites, reducing the amount of radioligand bound. The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation. The Ki value is a measure of the compound's binding affinity.
Experimental Protocol: Radioligand Binding
Objective: To determine the binding affinity (Ki) of this compound for human DAT, SERT, and NET.
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
For SERT: [³H]Citalopram (specific activity ~80 Ci/mmol)
-
For NET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)
-
-
Non-Specific Binding Ligands:
-
For DAT: 10 µM GBR 12909
-
For SERT: 10 µM Fluoxetine
-
For NET: 10 µM Desipramine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Scintillation Cocktail and 96-well filter plates .
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point curve ranging from 100 µM to 1 pM is prepared.
-
Assay Plate Preparation: To each well of a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for Total Binding) or 25 µL of Non-Specific Binding Ligand.
-
25 µL of serially diluted test compound.
-
50 µL of the appropriate radioligand diluted in assay buffer (final concentration should be approximately its Kd value).
-
-
Reaction Initiation: Add 100 µL of the cell membrane preparation (5-20 µg protein/well) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
| Parameter | Description | Typical Value |
| IC50 | Concentration of test compound causing 50% inhibition of radioligand binding. | Determined Experimentally |
| [L] | Concentration of radioligand used in the assay. | ~1-5 nM |
| Kd | Dissociation constant of the radioligand for its target. | Provided by manufacturer or literature |
| Ki | Binding affinity of the test compound for the target. | Calculated |
Table 1: Key parameters for calculating binding affinity.
Part II: Functional Characterization - Neurotransmitter Uptake
A high binding affinity does not reveal the functional consequence of the interaction. The compound could be an inhibitor (blocker) or a substrate (releaser). A neurotransmitter uptake assay directly measures the function of the transporter. Modern assays utilize fluorescent substrates that mimic endogenous neurotransmitters like dopamine or serotonin.
Principle of the Assay
This assay uses a fluorescent substrate that is actively transported into cells expressing the target monoamine transporter. The accumulation of the fluorescent substrate inside the cells results in a measurable increase in fluorescence intensity. A compound that inhibits the transporter will block the uptake of the fluorescent substrate, leading to a reduction in the signal. This allows for the quantification of the compound's inhibitory potency (IC50).
Procedure:
-
Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells/well. Allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT) in assay buffer.
-
Assay Execution:
-
Remove culture medium from the cells and wash once with assay buffer.
-
Add 50 µL of the diluted test compound or control to the appropriate wells.
-
Incubate for 10-20 minutes at 37°C.
-
Add 50 µL of the fluorescent transporter substrate (e.g., from a commercial kit) to all wells to initiate uptake.
-
Incubate for 10-30 minutes at 37°C. The exact time should be optimized to remain in the linear uptake phase.
-
-
Signal Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission filters.
Data Analysis:
-
Subtract the background fluorescence (wells with a known potent inhibitor).
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data using non-linear regression to determine the IC50 value.
Part III: Functional Characterization - GPCR Signaling
Many phenethylamines also target GPCRs, with the serotonin 2A receptor (5-HT2A) being a particularly important one for psychoactive effects. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the release of intracellular calcium (Ca²⁺).
Principle of the Assay: Calcium Flux
This assay measures the activation of the Gq signaling pathway by monitoring changes in intracellular calcium concentration. Cells expressing the 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium levels rise, causing a significant increase in the dye's fluorescence. The magnitude of this fluorescence change is proportional to the degree of receptor activation.
Figure 2: Simplified Gq signaling pathway leading to calcium flux.
Experimental Protocol: Calcium Flux Assay
Objective: To determine the agonist potency (EC50) of the test compound at the human 5-HT2A receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the h5-HT2A receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Probenecid: An anion-exchange transport inhibitor that prevents the leakage of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Serotonin (5-HT) or a known 5-HT2A agonist.
-
Test Compound: Prepared as a serial dilution.
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and grow to near confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
The instrument will measure a baseline fluorescence for 10-20 seconds.
-
The instrument then automatically injects 25 µL of the test compound or control agonist into each well.
-
-
Signal Detection: The instrument continues to measure fluorescence intensity every 1-2 seconds for an additional 2-3 minutes to capture the entire calcium transient.
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the maximal response produced by the positive control agonist (e.g., 10 µM Serotonin).
-
Plot the percent activation versus the log concentration of the test compound.
-
Fit the data using a 4-parameter logistic equation to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
Data Interpretation and Pharmacological Profile
By consolidating the data from these assays, a comprehensive in vitro pharmacological profile of this compound can be constructed.
| Assay | Target | Parameter | Hypothetical Result | Interpretation |
| Binding | hDAT | Ki (nM) | 50 | High affinity for the dopamine transporter. |
| Binding | hSERT | Ki (nM) | 800 | Moderate affinity for the serotonin transporter. |
| Binding | hNET | Ki (nM) | 150 | High affinity for the norepinephrine transporter. |
| Uptake | hDAT | IC50 (nM) | 120 | Potent inhibitor of dopamine uptake. |
| Uptake | hSERT | IC50 (nM) | >10,000 | Weak or no inhibition of serotonin uptake. |
| Uptake | hNET | IC50 (nM) | 350 | Potent inhibitor of norepinephrine uptake. |
| Functional | h5-HT2A | EC50 (nM) | 250 | Agonist activity at the 5-HT2A receptor. |
| Functional | h5-HT2A | Emax (%) | 95% | Full agonist, comparable to serotonin. |
Table 2: Example summary data table for a hypothetical pharmacological profile.
From this hypothetical data, the compound could be described as a potent DAT/NET inhibitor with full agonist activity at the 5-HT2A receptor. The selectivity can be calculated (e.g., SERT/DAT selectivity = Ki SERT / Ki DAT = 800/50 = 16-fold selective for DAT over SERT). This profile suggests a complex mechanism of action, potentially combining stimulant-like properties (from DAT/NET inhibition) with psychedelic-like properties (from 5-HT2A agonism).
Conclusion
This application note has detailed a robust and logical workflow for the in vitro characterization of a novel phenethylamine analog. By employing a combination of high-fidelity binding assays and mechanism-defining functional assays, a researcher can efficiently build a comprehensive pharmacological profile. The protocols for transporter binding, neurotransmitter uptake, and GPCR activation described herein are foundational techniques in modern drug discovery. They provide the critical data needed to understand a compound's mechanism of action, potency, and selectivity, paving the way for further preclinical development.
References
-
Title: Neuropharmacology of Mephedrone and Other Cat-Substituted Psychostimulants Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: The Radioreceptor Assay: Principles and Applications in Drug Discovery Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Relationship between inhibition constant (K I) and concentration of inhibitor which causes 50 per cent inhibition (I 50) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
-
Title: A High-Throughput Screen for Determining the Functional Potency and Selectivity of Substance P-Based Analogs at the Human Neurokinin-1 Receptor Source: NIH 3D Print Exchange URL: [Link]
-
Title: The pharmacology and toxicology of the synthetic cathinone mephedrone (4-methylmethcathinone) Source: Basic & Clinical Pharmacology & Toxicology URL: [Link]
-
Title: Serotonin and Hallucinogens Source: Neuropsychopharmacology URL: [Link]
Application Notes and Protocols for the Dosing and Administration of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine in Animal Models
Abstract
This document provides a comprehensive guide for the preclinical investigation of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, a substituted phenethylamine derivative, in various animal models. Due to the limited availability of specific data for this compound, the following protocols and recommendations are synthesized from established methodologies for structurally related phenethylamines, particularly fluorinated and N,N-dimethylated analogs.[1][2] The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for initiating in vivo studies, encompassing formulation strategies, administration routes, and preliminary dose-finding considerations. Emphasis is placed on scientific integrity, experimental rigor, and animal welfare.
Introduction to this compound
This compound belongs to the broad class of substituted phenethylamines, which are known for their diverse psychoactive properties and interactions with monoamine neurotransmitter systems.[1] The structure of this compound, featuring an amino group, a fluorine atom at the ortho position of the phenyl ring, and a dimethylated amine, suggests potential activity as a modulator of dopaminergic and serotonergic pathways.[[“]][4]
The introduction of a fluorine atom can significantly alter the pharmacological profile of phenethylamines, affecting their potency, duration of action, and metabolic stability.[5][6] Specifically, fluorination can enhance lipophilicity, potentially increasing passage across the blood-brain barrier.[7] The N,N-dimethyl substitution may influence receptor binding affinity and selectivity, as well as metabolic pathways, potentially acting as a substrate for monoamine oxidase (MAO), particularly MAO-B.[8][9]
Given its structural motifs, it is hypothesized that this compound may exhibit central nervous system (CNS) stimulant, hallucinogenic, or entactogenic effects.[1] Preliminary research on related compounds suggests that it may act as a dopamine reuptake inhibitor and potentially interact with serotonin receptors.[10][11] However, the ortho-position of the fluorine atom might result in a different pharmacological profile compared to its meta- and para-substituted isomers.[4]
Predicted Signaling Pathway of Substituted Phenethylamines
Caption: Predicted signaling pathway of substituted phenethylamines.
Pre-formulation and Vehicle Selection
Solubility Assessment
A tiered approach to solubility testing is recommended, starting with aqueous vehicles and progressing to co-solvents and lipid-based systems if necessary.
| Vehicle | Composition | Rationale |
| Sterile Saline (0.9%) | 0.9% NaCl in sterile water | Preferred for intravenous and intraperitoneal routes if solubility permits. |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Provides a buffered environment, which may enhance stability. |
| Aqueous solution with 5% DMSO | 5% Dimethyl sulfoxide in sterile saline | A common co-solvent to enhance solubility for parenteral administration. |
| PEG/Saline | 10-40% Polyethylene glycol (PEG 300 or 400) in sterile saline | Another widely used co-solvent system. |
| Tween 80/PEG/Saline | 5-10% Tween 80, 10-30% PEG, qs with sterile saline | A surfactant and co-solvent system for poorly soluble compounds. |
| 0.5% Carboxymethylcellulose (CMC) | 0.5% (w/v) in sterile water | For creating a uniform suspension for oral gavage if the compound is insoluble. |
Recommended Vehicle Compositions
Based on the properties of related phenethylamine compounds, the following vehicle compositions are suggested for initial formulation development.
| Route of Administration | Vehicle Composition | Notes |
| Oral Gavage (PO) | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | For suspension formulations. Ensure uniform suspension before each administration. |
| 5% DMSO, 40% PEG 300, 5% Tween 80, 50% sterile water | For solution formulations, particularly for compounds with low aqueous solubility. | |
| Intraperitoneal (IP) | Sterile Saline (0.9%) | If soluble. |
| 10% DMSO, 40% PEG 300, 5% Tween 80, 45% sterile saline | A common co-solvent system for IP injections of research compounds. | |
| Intravenous (IV) | Sterile Saline (0.9%) | Ideal if the compound has sufficient aqueous solubility. |
| 5% DMSO in sterile saline | Use with caution and at a slow infusion rate to minimize hemolysis and irritation. |
Dosing and Administration Protocols
The following protocols are provided as a starting point for in vivo studies. It is imperative to conduct pilot dose-ranging studies to determine the appropriate dose levels and to assess for any adverse effects.
Animal Models
Mice (e.g., C57BL/6, CD-1) and rats (e.g., Sprague-Dawley, Wistar) are commonly used animal models for neuropharmacological studies. The choice of species and strain should be guided by the specific research question.
Dose Selection
Due to the absence of specific data, initial dose-finding studies should be conducted. Based on studies of related fluorinated amphetamines and N,N-dimethylated phenethylamines, a starting dose range of 1 to 10 mg/kg could be considered for initial exploratory studies.[7][12] A logarithmic dose escalation (e.g., 1, 3, 10 mg/kg) is a standard approach for dose-response studies.
Experimental Workflows
Caption: General experimental workflow for in vivo studies.
Step-by-Step Protocols
-
Animal Preparation: Acclimatize mice to the experimental room for at least 60 minutes before dosing.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in 0.5% CMC in sterile water. Vortex thoroughly before each use.
-
Dosing:
-
Gently restrain the mouse by the scruff of the neck.
-
Insert a 20-22 gauge, 1.5-inch curved gavage needle attached to a syringe containing the dosing formulation into the mouth.
-
Allow the mouse to swallow the tip of the needle and gently advance it into the esophagus.
-
Administer the formulation slowly. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions for at least 4 hours post-dosing.
-
Animal Preparation: Acclimatize mice as described above.
-
Formulation Preparation: Prepare a clear solution of the compound in sterile saline or the recommended co-solvent system. Ensure the solution is at room temperature.
-
Dosing:
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
-
Post-Administration Monitoring: Observe for any signs of pain, distress, or local irritation at the injection site.
-
Animal Preparation: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins. Place the rat in a suitable restraint device.
-
Formulation Preparation: Prepare a sterile, particle-free solution of the compound in sterile saline.
-
Dosing:
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle attached to a syringe into the vein, bevel up.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Inject the solution slowly. The recommended maximum IV injection volume for rats is 5 mL/kg.
-
-
Post-Administration Monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Potential Pharmacological Effects and Observational Parameters
Based on the pharmacology of related compounds, administration of this compound may induce a range of behavioral and physiological changes.
| Parameter | Potential Effect | Rationale/Relevant Compounds |
| Locomotor Activity | Increase (hyperactivity) or decrease | N,N-dimethylphenethylamine has been shown to affect locomotor activity.[2] |
| Stereotypy | Repetitive, purposeless movements (e.g., head weaving, gnawing) | A common effect of dopamine-releasing agents like amphetamine.[13] |
| Serotonin Syndrome-like Behaviors | Head twitches, flat body posture, hindlimb abduction | Observed with some serotonergic phenethylamines.[4][12] |
| Anxiety-related Behaviors | Increased or decreased time in open arms of an elevated plus maze | Many psychoactive compounds modulate anxiety-like behaviors.[12] |
| Body Temperature | Hyperthermia or hypothermia | A common physiological effect of CNS stimulants and serotonergic agents. |
| Analgesia | Increased pain threshold | Some fluorinated amphetamines have shown analgesic effects.[7] |
Conclusion and Future Directions
The protocols and information presented in this document provide a foundational framework for initiating in vivo research with this compound. Given the novelty of this compound, a cautious and systematic approach is paramount. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to elucidate its mechanism of action, dose-response relationship, and safety profile. Such studies will be crucial in determining its potential as a research tool or therapeutic agent.
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- WebMD. (n.d.). N,N-Dimethylphenethylamine (N,N-Dmpea) - Uses, Side Effects, and More.
- Inoue, O., et al. (1986). Radioactive N,N-dimethylphenylethylamine: a selective radiotracer for in vivo measurement of monoamine oxidase-B activity in the brain. Journal of Neurochemistry, 46(4), 1183–1188.
- Wikipedia. (n.d.). 3C-DFM.
- Westphal, M. V., et al. (2013). Structure–Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1466–1476.
- Lamb, R. J., & Griffiths, R. R. (1990). Behavioral effects of N-methylamphetamine and N,N-dimethylamphetamine in rats and squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics, 253(2), 466–474.
- Cameron, L. P., et al. (2021). Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression. ACS Chemical Neuroscience, 12(15), 2849–2859.
- Moerlein, S. M., et al. (1994). Synthesis and in vivo distribution in the rat of several fluorine-18 labeled 5-hydroxy-2-aminotetralin derivatives. Journal of Medicinal Chemistry, 37(15), 2297–2304.
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- Sigma-Aldrich. (n.d.).
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- Wikipedia. (n.d.). N,N-Dimethylphenethylamine.
- Wikipedia. (n.d.). 2-Fluoroamphetamine.
- Jordan, A. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(6), 819–822.
- Cannaert, A., et al. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. Neuropharmacology, 211, 109020.
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- Yu, A. M., et al. (2014). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 42(9), 1503–1510.
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Application Notes and Protocols for PET Imaging with a Carbon-11 Labeled Sigma-1 Receptor Radioligand
A comprehensive guide for researchers, scientists, and drug development professionals on the use of [¹¹C]SA4503, a representative phenylethylamine-based radioligand for Positron Emission Tomography (PET) imaging of the sigma-1 receptor.
Introduction: The Significance of Sigma-1 Receptor PET Imaging
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It plays a crucial role in cellular signaling and the regulation of various neurotransmitter systems.[1] The expression of S1R is altered in a range of pathological conditions, making it a valuable biomarker and therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for cancer and psychiatric disorders.[2][3][4] Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo quantification of biological processes.[2] The development of specific PET radioligands for S1R has provided a powerful tool for understanding its role in disease and for the development of novel therapeutics.[3][4][5]
This guide focuses on the application of a Carbon-11 labeled radioligand, structurally analogous to the phenylethylamine class, for PET imaging of the sigma-1 receptor. Due to the short half-life of Carbon-11 (approximately 20.4 minutes), the entire process from radiosynthesis to injection must be rapid and efficient.[2][6] This necessitates well-established and automated procedures to ensure the timely production of a high-quality radiopharmaceutical for clinical and preclinical research.[7][8]
Radioligand Profile: [¹¹C]SA4503
For the purpose of these application notes, we will focus on [¹¹C]SA4503 , a well-characterized and widely used S1R radioligand that serves as a benchmark in the field.[2] SA4503 exhibits high affinity and selectivity for the sigma-1 receptor.[9]
| Property | Value | Reference |
| Target | Sigma-1 Receptor (S1R) | [9] |
| Radionuclide | Carbon-11 (¹¹C) | [2] |
| Half-life | 20.4 minutes | [6] |
| Binding Affinity (Ki) | 4.0 - 4.6 nM | [9] |
| Selectivity (S2R/S1R) | 13.3 - 55.0 | [9] |
Radiosynthesis of [¹¹C]SA4503
The radiosynthesis of [¹¹C]SA4503 is typically achieved through the N-methylation of its desmethyl precursor using a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6][10] The entire process, from production of the radionuclide to the final formulated product, must be performed rapidly and is often automated using a synthesis module.[7][11]
Workflow for [¹¹C]SA4503 Synthesis
Caption: Automated radiosynthesis workflow for [¹¹C]SA4503.
Step-by-Step Radiosynthesis Protocol
Note: This is a generalized protocol. Specific parameters may need optimization based on the automated synthesis module used.
-
Production of [¹¹C]CO₂: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[8][10] The resulting [¹¹C]CO₂ is trapped and purified.
-
Synthesis of [¹¹C]Methyl Iodide: The trapped [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in a two-step process, typically involving reduction to [¹¹C]methane followed by iodination.[12]
-
¹¹C-Methylation Reaction:
-
A solution of the desmethyl precursor of SA4503 (typically 0.5-1.0 mg) in a suitable solvent (e.g., DMF) is prepared in the reaction vessel of the automated synthesis module.[13]
-
A base (e.g., NaOH or Cs₂CO₃) is added to deprotonate the precursor.[13][14]
-
The gaseous [¹¹C]CH₃I is then passed through the reaction mixture.
-
The reaction is heated (e.g., 80-100°C) for a short period (e.g., 3-5 minutes) to facilitate the methylation.[13]
-
-
Purification:
-
The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[13]
-
A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium formate).[15]
-
The fraction corresponding to [¹¹C]SA4503 is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with a sterile solution (e.g., saline or phosphate-buffered saline).
-
The organic solvent from the HPLC mobile phase is removed, often by solid-phase extraction.
-
The final product is passed through a sterile filter (0.22 µm) into a sterile vial.
-
Quality Control
Stringent quality control (QC) is essential to ensure the safety and efficacy of the radiopharmaceutical before administration.[16]
| QC Test | Method | Acceptance Criteria | Reference |
| Identity | Analytical HPLC | Retention time matches that of the non-radioactive SA4503 standard. | [15] |
| Radiochemical Purity | Analytical HPLC with radioactivity detector | >95% of total radioactivity co-elutes with the [¹¹C]SA4503 peak. | [15][16] |
| Chemical Purity | Analytical HPLC with UV detector | Peak corresponding to the precursor and other impurities should be within specified limits. | [16] |
| Specific Activity | Calculated from the amount of radioactivity and the mass of SA4503 | Typically >37 GBq/µmol (>1000 Ci/mmol) at the time of injection. | [15] |
| pH | pH meter or pH strips | 4.5 - 7.5 | [16] |
| Radionuclidic Purity | Gamma-ray spectroscopy | Characteristic 511 keV peak for ¹¹C. | [16] |
| Sterility & Endotoxins | Standard microbiological methods | Sterile and within acceptable endotoxin limits. | [16] |
In Vivo PET Imaging Protocol
The following provides a general framework for conducting preclinical and clinical PET imaging studies with [¹¹C]SA4503.
Preclinical Imaging (Rodent Model)
-
Animal Preparation:
-
Animals (e.g., rats or mice) are anesthetized for the duration of the scan.
-
A tail vein catheter is inserted for radioligand administration.
-
-
Radioligand Administration:
-
A bolus injection of [¹¹C]SA4503 (typically 3.7-7.4 MBq) is administered intravenously.
-
-
PET Data Acquisition:
-
A dynamic scan is initiated immediately after injection and continues for 60-90 minutes.
-
Data are acquired in list mode and reconstructed into a series of time frames.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed images corresponding to various brain regions.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., two-tissue compartment model) can be applied to the TACs to estimate binding parameters such as the total volume of distribution (Vₜ).
-
Clinical Imaging (Human Subjects)
-
Subject Preparation:
-
Subjects are positioned comfortably in the PET scanner.
-
An intravenous line is placed for radioligand injection.
-
-
Radioligand Administration:
-
A bolus injection of [¹¹C]SA4503 (typically 370-740 MBq) is administered.
-
-
PET Data Acquisition:
-
A dynamic brain scan is acquired for 90-120 minutes.
-
-
Data Analysis:
-
Similar to preclinical studies, ROIs are defined on anatomical images (e.g., MRI) and transferred to the co-registered PET images.
-
TACs are generated and kinetic modeling is performed to quantify S1R density.
-
Blocking and Occupancy Studies
To confirm the specificity of the radioligand binding to S1R, blocking studies can be performed. This involves pre-treating the subject with a non-radioactive S1R ligand (agonist or antagonist) before the administration of [¹¹C]SA4503. A significant reduction in the PET signal in S1R-rich regions indicates specific binding.[17] These studies are also crucial for drug development to determine the receptor occupancy of a novel therapeutic at different doses.[5]
Biological Pathway and Mechanism of Action
Caption: [¹¹C]SA4503 binds to S1R at the MAM, enabling PET signal detection.
The sigma-1 receptor is located at the mitochondria-associated ER membrane (MAM), where it modulates the activity of key signaling proteins such as the IP₃ receptor, thereby influencing calcium signaling and cellular stress responses. [¹¹C]SA4503, as a selective S1R agonist, binds to these receptors, and the emitted positrons can be detected by the PET scanner. The resulting signal provides a quantitative measure of S1R density in the imaged tissues.
Conclusion
PET imaging with Carbon-11 labeled radioligands like [¹¹C]SA4503 offers a powerful and quantitative method to study the sigma-1 receptor in vivo. The protocols outlined in this guide provide a framework for the successful implementation of this technique in both preclinical and clinical research settings. The ability to non-invasively assess S1R expression has significant implications for understanding the pathophysiology of various diseases and for accelerating the development of novel S1R-targeting therapeutics.
References
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. OUCI.
- Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. PubMed Central.
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging | Request PDF.
- Automated Manufacturing of Carbon-11 Radiopharmaceuticals Using Cassette-Based Radiosynthesizers. PubMed Central.
- The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Jubilant Radiopharma.
- Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process.
- PET Imaging of Sigma1 Receptors. Radiology Key.
- A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. PubMed.
- A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in P
- Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET). PubMed.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
- Synthesis, isolation and purific
- Radiosynthesis and evaluation of a carbon-11 labeled PET ligand for imaging of O-GlcNAcase. PubMed Central.
- Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutam
- Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Diva-portal.org.
- New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PubMed Central.
- Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. MDPI.
- Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. PubMed Central.
- Synthesis of [11C]1 via [11C]methyl iodide (A) and [11C]2 via [11C]phosgene (B).
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Application Notes and Protocols: [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine as a Novel Chemical Probe for the Human Dopamine Transporter (hDAT)
Abstract
This document provides a comprehensive guide for the characterization and application of a novel phenethylamine derivative, [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, as a chemical probe for the human Dopamine Transporter (hDAT). The dopamine transporter is a critical regulator of dopaminergic signaling and a key target for therapeutic drugs and substances of abuse.[1][2][3] These application notes offer detailed, field-proven protocols for researchers in neuroscience, pharmacology, and drug development to investigate the interaction of this compound with hDAT. We present methodologies for characterizing the probe's binding affinity and its effect on dopamine uptake, alongside foundational protocols for the culture of hDAT-expressing cell lines. The overarching goal is to equip researchers with the necessary tools to validate and utilize this novel chemical entity in their studies of dopamine neurotransmission.
Introduction: The Dopamine Transporter as a Critical Target
The human Dopamine Transporter (hDAT) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[1][4] Localized on the presynaptic membrane of dopaminergic neurons, its primary function is the rapid reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[2][4] This regulatory role makes hDAT central to numerous physiological processes, including motor control, motivation, and reward. Consequently, dysfunction of hDAT is implicated in a range of neuropsychiatric disorders such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2]
The phenethylamine scaffold is a well-established pharmacophore for ligands targeting monoamine transporters.[5][6][7] Modifications to this core structure can yield compounds with varying affinities and selectivities for DAT, the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[5] The novel compound, this compound, is a phenethylamine derivative designed to probe the ligand-binding site of hDAT. The introduction of a fluorine atom on the phenyl ring can modulate the compound's electronic properties and metabolic stability, potentially offering unique pharmacological characteristics.
These application notes will guide the user through a series of experiments to determine the utility of this compound as a chemical probe for hDAT. This includes determining its binding affinity (Kᵢ) through competitive radioligand binding assays and assessing its functional effect on dopamine uptake.
Signaling Pathway and Transporter Function
The transport of dopamine by hDAT is an active process that relies on the electrochemical gradients of Na⁺ and Cl⁻ ions.[1][4] The binding of dopamine, two Na⁺ ions, and one Cl⁻ ion to the extracellular face of the transporter induces a conformational change, leading to the translocation of the substrate into the cytoplasm. The transporter then reorients to the outward-facing conformation to begin another transport cycle. Chemical probes can interact with hDAT as inhibitors, blocking the binding of dopamine, or as substrates, being transported themselves. Understanding this mechanism is crucial for interpreting the experimental data obtained with a novel probe.
Caption: Dopamine transport cycle by hDAT.
Synthesis of this compound
Caption: Plausible synthetic route for the chemical probe.
Note: This proposed synthesis is for illustrative purposes. The actual synthesis should be performed by a qualified chemist, and the final product must be purified and its structure confirmed by appropriate analytical methods (e.g., NMR, Mass Spectrometry) before use in biological assays.
Cell Culture: HEK293 Cells Stably Expressing hDAT
For the characterization of the chemical probe, a cell line stably expressing the human dopamine transporter (hDAT) is recommended. Human Embryonic Kidney 293 (HEK293) cells are a suitable host due to their high transfection efficiency and robust growth characteristics.[9][10]
Materials
-
HEK293 cells stably expressing hDAT (HEK293-hDAT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Maintenance of HEK293-hDAT Cells
-
Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).[10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.[11] a. Aspirate the medium and wash the cells once with sterile PBS. b. Add a minimal volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until the cells detach. c. Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension. d. Seed the cells into new flasks at a subculture ratio of 1:3 to 1:6.[10]
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[12][13] This assay measures the ability of the unlabeled test compound, this compound, to displace a known high-affinity radioligand from hDAT.
Materials
-
HEK293-hDAT cell membranes (prepared from cultured cells)
-
[³H]WIN 35,428 (a well-characterized high-affinity radioligand for DAT)
-
Unlabeled this compound
-
Cocaine or GBR12909 (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol
-
Membrane Preparation: a. Harvest HEK293-hDAT cells and homogenize them in ice-cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Wash the membrane pellet and resuspend it in assay buffer. d. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: Cell membranes + [³H]WIN 35,428 + Assay Buffer.
- Non-specific Binding: Cell membranes + [³H]WIN 35,428 + a high concentration of a known DAT inhibitor (e.g., 10 µM Cocaine).
- Displacement: Cell membranes + [³H]WIN 35,428 + varying concentrations of this compound. b. The final concentration of [³H]WIN 35,428 should be close to its Kₔ value. c. The final volume in each well should be constant (e.g., 250 µL).
-
Incubation: a. Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
Filtration and Counting: a. Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters and place them in scintillation vials with scintillation cocktail. d. Count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Kₔ | The equilibrium dissociation constant of the radioligand for the transporter. |
| Kᵢ | The inhibition constant for the test compound, representing its affinity for the transporter. |
Dopamine Uptake Assay: Assessing Functional Activity
This assay measures the ability of this compound to inhibit the transport of dopamine into cells expressing hDAT.[14][15] This provides crucial information on the functional consequences of the probe binding to the transporter.
Materials
-
HEK293-hDAT cells (plated in 24- or 96-well plates)
-
[³H]Dopamine
-
Unlabeled dopamine
-
This compound
-
Cocaine or GBR12909 (as a positive control)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5.6 mM D-glucose, pH 7.4)
-
Lysis Buffer: 1% SDS or 0.1 M NaOH
-
Scintillation counter
Protocol
-
Cell Plating: a. Seed HEK293-hDAT cells in 24- or 96-well plates and allow them to adhere and grow to near confluency.
-
Assay Procedure: a. Wash the cells with warm Uptake Buffer. b. Pre-incubate the cells with varying concentrations of this compound or a positive control in Uptake Buffer for 10-20 minutes at 37°C. c. Initiate the uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range). d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake. e. Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold Uptake Buffer. f. Lyse the cells with Lysis Buffer. g. Transfer the lysate to scintillation vials and measure the radioactivity.
-
Non-specific Uptake: a. Determine non-specific uptake in parallel by performing the assay at 4°C or in the presence of a high concentration of a known DAT inhibitor.
Data Analysis
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake.
-
Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that inhibits 50% of the specific dopamine uptake. |
| Vₘₐₓ | The maximum velocity of dopamine uptake. |
| Kₘ | The Michaelis-Menten constant, representing the substrate concentration at which the uptake rate is half of Vₘₐₓ. |
Future Directions: Development of a Fluorescent Probe
Chemical probes can be derivatized with fluorophores to enable visualization of the target protein in cells and tissues.[16][17][18] Creating a fluorescent version of this compound would allow for studies on hDAT trafficking, localization, and dynamics using techniques such as confocal microscopy and flow cytometry.[19]
Caption: Conceptual design of a fluorescent DAT probe.
The primary amine of the probe could serve as a potential site for conjugation to a fluorophore via a linker. The choice of linker and fluorophore is critical to ensure that the binding affinity of the probe for hDAT is maintained.[16][18]
Conclusion
This document provides a comprehensive framework for the characterization of this compound as a novel chemical probe for the human dopamine transporter. The detailed protocols for cell culture, radioligand binding, and dopamine uptake assays will enable researchers to determine the affinity and functional activity of this compound. The insights gained from these studies will contribute to a deeper understanding of hDAT pharmacology and may facilitate the development of new therapeutics for dopamine-related disorders.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link][15]
-
BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link][20]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][21]
-
Guttman, M., & Usiello, A. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1142634. [Link][1][2][4][22]
-
iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat - iGEM. Retrieved from [Link][11]
-
Jeon, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(6), 559–568. [Link][5]
-
Kopajtic, T. A., et al. (2020). Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter. ACS Chemical Neuroscience, 11(20), 3288–3300. [Link][16][17][18]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link][23]
-
Newman, A. H., & Kulkarni, S. (2002). Probes for the dopamine transporter: new leads toward a cocaine-abuse therapeutic--A focus on analogues of benztropine and rimcazole. Medicinal Research Reviews, 22(5), 429-464. [Link][24]
-
Sitte, H. H., & Freissmuth, M. (2000). Structure and function of the dopamine transporter. European Journal of Pharmacology, 405(1-3), 249-257. [Link][3]
-
Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Retrieved from [Link][10]
-
Wikipedia. (2023). Phenylethanolamine. Retrieved from [Link][8]
-
Zhang, Y., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100659. [Link][25] [cite: 29]
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Characterizing the Cellular Effects of Novel Bioactive Compounds: A General Protocol for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Senior Application Scientist Note: The compound [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is not extensively characterized in publicly available scientific literature. Therefore, this document provides a comprehensive and robust framework for the initial investigation of its effects on cultured cells. This protocol is designed to be a starting point for researchers to determine the cytotoxic and apoptotic potential of this novel compound, and to begin elucidating its mechanism of action through signaling pathway analysis. The principles and methodologies outlined here are broadly applicable to the characterization of new chemical entities in a cell culture context.
Introduction: A Roadmap for Characterizing a Novel Compound
When encountering a novel or uncharacterized compound such as this compound, a systematic approach is crucial to understanding its biological activity. The initial steps involve assessing its impact on cell viability and determining the mode of cell death it may induce. This foundational knowledge is essential before investigating more complex cellular responses, such as alterations in specific signaling pathways. This guide will walk you through a logical progression of experiments, from broad cytotoxicity screening to more focused analysis of apoptosis and protein signaling.
The experimental workflow is designed to be self-validating. For instance, initial cytotoxicity data will inform the concentration range for subsequent, more detailed mechanistic studies. This ensures that the observations are robust and reproducible.
Part 1: Foundational Analysis - Cytotoxicity Assessment
The first step in characterizing any new compound is to determine its effect on cell viability. Cytotoxicity assays measure the degree to which an agent is toxic to cells.[1][2] These assays are fundamental in early-stage drug discovery to identify compounds that may be harmful or, in the case of anti-cancer drug development, to find agents that effectively kill tumor cells.[1][3][4]
Principle of Cytotoxicity Assays
Cytotoxicity can manifest as necrosis (uncontrolled cell death) or apoptosis (programmed cell death).[1] Many assays rely on measuring indicators of cell membrane integrity or metabolic activity. For example, the leakage of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium is a common marker of compromised cell membrane integrity and cell death.[1][5]
Experimental Protocol: LDH Cytotoxicity Assay
This protocol outlines the measurement of cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
Target cell line (e.g., HeLa, A549, or a cell line relevant to the suspected target of the compound)
-
Complete cell culture medium
-
This compound (stock solution of known concentration)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., from 1 nM to 100 µM).
-
Include the following controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.
-
Medium Background Control: Culture medium without cells.
-
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or controls.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
LDH Assay:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Untreated Control LDH activity) / (Maximum LDH Release Control LDH activity - Untreated Control LDH activity)] x 100
-
-
Expected Data and Interpretation
The results of the LDH assay can be plotted as a dose-response curve, with the percentage of cytotoxicity on the y-axis and the compound concentration on the x-axis. This will allow for the determination of the EC50 (half-maximal effective concentration) value, which represents the concentration of the compound that causes 50% of the maximum cytotoxic effect.
| Treatment Group | Compound Concentration | Absorbance (490 nm) | % Cytotoxicity |
| Untreated Control | 0 | 0.15 | 0% |
| Vehicle Control | 0 (with vehicle) | 0.16 | ~0% |
| Compound X | 1 nM | 0.18 | |
| Compound X | 10 nM | 0.25 | |
| Compound X | 100 nM | 0.40 | |
| Compound X | 1 µM | 0.65 | |
| Compound X | 10 µM | 0.80 | |
| Compound X | 100 µM | 0.82 | |
| Max LDH Release | N/A | 0.85 | 100% |
Caption: Representative data table for an LDH cytotoxicity assay.
Part 2: Mechanistic Insight - Apoptosis vs. Necrosis
Once it is established that the compound induces cell death, the next step is to determine the mechanism. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that can differentiate between these two processes provide valuable mechanistic information.[6]
Principle of Annexin V and Propidium Iodide Staining
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is normally located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the late stages of apoptosis or necrotic cells where the membrane integrity is compromised.[6][7] By using Annexin V and PI together, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[6][8]
Experimental Protocol: Flow Cytometry Analysis of Apoptosis
This protocol describes the use of flow cytometry to quantify apoptosis following treatment with the compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the compound at concentrations determined from the cytotoxicity assay (e.g., around the EC50 value).
-
Include appropriate vehicle and untreated controls. A positive control for apoptosis (e.g., treatment with staurosporine) is also recommended.[9]
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.[6][8]
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up the instrument with appropriate compensation for the fluorochromes being used.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
The data will be displayed in a quadrant plot:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes for other reasons)
-
-
Quantify the percentage of cells in each quadrant.
-
Visualization of the Experimental Workflow
Caption: Workflow for Apoptosis Analysis using Flow Cytometry.
Part 3: Exploring the Mechanism - Signaling Pathway Analysis
If the compound induces a specific cellular response like apoptosis, the next logical step is to investigate the underlying molecular mechanisms. This often involves examining changes in key signaling pathways.[10] Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of proteins within these pathways.[10][11][12]
Principle of Western Blotting
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing for a specific protein of interest using an antibody.[12] By using antibodies that recognize either the total protein or a phosphorylated form of the protein, one can assess the activation state of signaling pathways.[11]
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
This protocol provides a general method for analyzing key proteins in the apoptotic signaling cascade, such as caspases and members of the Bcl-2 family.
Materials:
-
Cell line and treatment conditions as determined previously
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound as in the apoptosis assay.
-
Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to the loading control.
-
Visualization of a Potential Signaling Pathway
Caption: Hypothetical Intrinsic Apoptosis Pathway for Investigation.
Conclusion and Future Directions
This comprehensive guide provides a foundational strategy for the initial characterization of the cellular effects of this compound. By systematically evaluating cytotoxicity, determining the mode of cell death, and beginning to probe the underlying signaling pathways, researchers can build a robust understanding of this novel compound's biological activity. The data generated from these protocols will be instrumental in guiding future experiments, such as identifying specific protein targets and evaluating the compound's efficacy in more complex, disease-relevant models.
References
-
Jayakumar, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4173. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Opentrons. Cytotoxicity Assays | Life Science Applications. [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
-
Jayakumar, S., et al. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(19), e4173. [Link]
-
Ainslie Lab @ UNC. Procedure for apoptosis/necrosis cell analysis. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]
-
Bio-Techne. Full Signaling Pathway Analysis in a Single Run with Simple Western. [Link]
-
Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429–434. [Link]
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- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Safe Handling and Storage of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Abstract: This document provides comprehensive guidelines for the safe handling, storage, and emergency management of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. As a substituted phenylethylamine derivative, this compound is likely utilized as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The protocols outlined herein are synthesized from safety data for structurally analogous compounds to ensure a high margin of safety in research and development settings. The causality behind each recommendation is explained to provide researchers, scientists, and drug development professionals with the necessary knowledge to maintain a safe laboratory environment.
Compound Profile and Synthesized Hazard Assessment
This compound is an organic compound whose toxicological properties have not been fully investigated. Therefore, a conservative approach to handling is imperative. Based on the hazard profiles of structurally similar amines and dimethylamine compounds, a probable hazard profile has been established.[3]
Table 1.1: Chemical and Predicted Hazard Identifiers
| Identifier | Value / Information | Source / Rationale |
| IUPAC Name | 1-(2-fluorophenyl)-N1,N1-dimethylethane-1,2-diamine | --- |
| CAS Number | 1399723-01-3 | --- |
| Molecular Formula | C₁₀H₁₅FN₂ | [4] |
| Molecular Weight | 182.24 g/mol | Calculated |
| Appearance | Likely a liquid, may be light yellow in color. | Based on non-halogenated analog.[1] |
| Probable GHS Pictograms | Synthesized from analogous compounds. | |
| Probable Signal Word | Danger | Synthesized from analogous compounds. |
| Probable Hazard Statements | H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H332: Harmful if inhaled. H335: May cause respiratory irritation. | Synthesized from analogous compounds.[3] |
Rationale for Hazard Synthesis: The presence of the dimethylamine group and the overall amine structure strongly suggests corrosive and toxic properties, as consistently documented in the Safety Data Sheets (SDS) for similar molecules like Tris[2-(dimethylamino)ethyl]amine and other substituted (dimethylamino)ethyl amines. These compounds are known to cause severe skin burns, serious eye damage, and are often toxic upon dermal contact. The potential for respiratory irritation is inferred from the known properties of dimethylamine.[3][5]
Laboratory Handling and Personal Protective Equipment (PPE)
Safe handling is predicated on a combination of robust engineering controls and appropriate PPE. The primary objective is to prevent any direct contact with the substance and to control the release of vapors.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[5]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing exposure. Do not just wear PPE; inspect it before each use and use proper removal techniques to avoid cross-contamination.[3][7]
Table 2.1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage. Standard safety glasses are insufficient.[3] |
| Hand | Nitrile or Butyl rubber gloves with long cuffs. | Provides a barrier against a substance predicted to be toxic and corrosive to the skin.[8] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface.[3][7] |
| Body | Chemical-resistant lab coat. Consider a flame-retardant, antistatic coat. | Protects skin from accidental contact. The dimethylamine functional group can be associated with flammability.[3] Immediately remove and decontaminate any soiled clothing. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge is required if vapors or aerosols are generated or if working outside a fume hood (not recommended). | Protects against inhalation of harmful vapors. The need for respiratory protection should be determined by a workplace risk assessment.[3][9] |
Standard Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill containment materials are readily available.
-
Aliquotting/Transfer: Conduct all transfers slowly and carefully to avoid splashing or aerosol generation. Use appropriate tools (e.g., glass pipettes, syringes).
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate the work surface within the fume hood.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[3] Do not eat, drink, or smoke in the work area.
Caption: Decision logic for proper compound storage.
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure. First aiders must protect themselves before assisting others. Always show the Safety Data Sheet (or this document) to attending medical personnel. [3] Table 4.1: First Aid Measures
| Exposure Route | Protocol |
| Inhalation | 1. Remove the person to fresh air and keep them comfortable for breathing. [3] 2. If breathing is difficult or stops, provide artificial respiration. [9] 3. Call a physician or poison control center immediately. |
| Skin Contact | 1. Immediately take off all contaminated clothing. 2. Rinse skin with copious amounts of water for at least 15 minutes, using a safety shower if available. 3. Call a physician immediately. |
| Eye Contact | 1. Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. [3] 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call an ophthalmologist. |
| Ingestion | 1. Rinse mouth with water. 2. Have the victim drink one or two glasses of water. 3. Do NOT induce vomiting due to the risk of perforation. [6] 4. Call a physician or poison control center immediately. |
Spill Response Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Protect: Don full PPE as described in Table 2.1, including respiratory protection.
-
Contain: Cover drains to prevent environmental release. Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite, Chemizorb®). 5. Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean: Clean the affected area thoroughly.
-
Dispose: Dispose of waste according to all applicable regulations.
Disposal Guidelines
All chemical waste, including the compound itself, contaminated materials, and empty containers, must be treated as hazardous waste.
-
Responsibility: The waste generator is responsible for correctly classifying and disposing of the material in accordance with all local, regional, and national regulations. [6]* Containers: Do not reuse empty containers. Handle uncleaned containers with the same precautions as the product itself. * Procedure: Dispose of contents and containers at an approved waste disposal plant. [3]Do not allow the product to enter drains or surface water. [8]
References
- Sigma-Aldrich.Safety Data Sheet for Dimethylamine (CAS 124-40-3). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/295280]
- Sigma-Aldrich.Safety Data Sheet for Bis(2-dimethylaminoethyl)(methyl)amine (CAS 36949-7). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/369497]
- AKKİM.Safety Data Sheet for Dimethylamine (DMA). [URL: https://www.akkim.com.tr/wp-content/uploads/2020/04/Dimethylamine-DMA_SDS_EN.pdf]
- Sigma-Aldrich.Safety Data Sheet for Tris[2-(dimethylamino)ethyl]amine (CAS 33527-91-2). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/723142]
- American Elements.Product Page for [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS 842954-71-6). [URL: https://www.americanelements.com/2-amino-1-4-fluorophenyl-ethyl-dimethylamine-842954-71-6]
- Fisher Scientific.Safety Data Sheet for N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine (CAS 62345-76-0). [URL: https://www.fishersci.com/msds?productName=CC51514CB]
- Fisher Scientific.Safety Data Sheet for 2-Dimethylaminoethyl chloride hydrochloride (CAS 4584-46-7). [URL: https://www.fishersci.com/msds?productName=AC115820000]
- Fisher Scientific.Safety Data Sheet for 2-(Dimethylamino)ethyl methacrylate, stabilized (CAS 2867-47-2). [URL: https://www.fishersci.com/msds?productName=AC215840000]
- Fisher Scientific.Safety Data Sheet for Squalane (CAS 111-01-3). [URL: https://www.fishersci.com/msds?productName=AC172270000]
- P212121 Store.Product Page for [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS 842954-71-6). [URL: https://www.p212121.com/2-amino-1-4-fluorophenyl-ethyl-dimethylamine-cas-842954-71-6-co-hc-3991.html]
- Sthamer.Safety Data Sheet. [URL: https://www.sthamer.
- Amerigo Scientific.Product Page for [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. [URL: https://www.amerigoscientific.com/2-amino-1-2-chlorophenyl-ethyl-dimethylamine-791601-04-2-1246524.html]
- Chem-Impex.Product Page for (2-Amino-1-phenylethyl)dimethylamine. [URL: https://www.chemimpex.com/products/2-amino-1-phenylethyl-dimethylamine]
- Chem-Impex.Product Page for [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. [URL: https://www.chemimpex.com/products/2-amino-1-2-chlorophenyl-ethyl-dimethylamine]
- CDH Fine Chemical.Material Safety Data Sheet for Squalane (CAS 111-01-3). [URL: https://www.cdhfinechemical.com/images/product/msds/92500_msds.pdf]
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- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
troubleshooting [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine synthesis yield issues
An in-depth guide to overcoming common challenges in the synthesis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, a critical precursor in pharmaceutical development. This guide provides actionable, field-tested advice for researchers, scientists, and process chemists.
Technical Support Center: this compound Synthesis
Introduction
The synthesis of 1-(2-fluorophenyl)-N¹,N¹-dimethylethane-1,2-diamine, referred to herein as this compound, is a key process for the development of various pharmaceutical agents. The most common and scalable route to this molecule is the direct reductive amination of 2-amino-1-(2-fluorophenyl)ethanone (typically as a hydrochloride salt) with dimethylamine. While conceptually straightforward, this transformation is fraught with potential challenges that can lead to significantly reduced yields and complex impurity profiles.
This technical guide is structured to provide direct solutions to the most common issues encountered during this synthesis. It is based on established principles of reductive amination chemistry and practical experience in process optimization.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, common problems in a question-and-answer format.
Q1: My reaction has stalled, showing low conversion of the starting ketone. What are the primary causes?
Low conversion is the most frequent issue and typically points to problems in the initial, and most critical, phase of the reaction: the formation of the iminium ion intermediate.
Root Cause Analysis:
-
Suboptimal pH: The formation of an iminium ion from a ketone and a secondary amine is acid-catalyzed. However, the reaction medium cannot be too acidic. If the pH is too low, the dimethylamine nucleophile will be fully protonated ((CH₃)₂NH₂⁺), rendering it inactive. If the pH is too high (basic), the acid catalysis required to activate the ketone's carbonyl group and facilitate the dehydration of the hemiaminal intermediate is absent.[1]
-
Ineffective Reducing Agent: Hydride-based reducing agents, particularly sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are sensitive to moisture and can degrade upon improper storage. An inactive reducing agent will halt the reaction after the initial iminium equilibrium is established.[2]
-
Water Accumulation: Imine/iminium formation generates one equivalent of water. In some solvent systems, this water can hydrolyze the iminium ion back to the starting materials, inhibiting the reaction.
Solutions:
-
pH Optimization: If using the ketone hydrochloride salt and a solution of dimethylamine, the initial pH may be too acidic. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine of the starting material and neutralize excess acid. A common strategy is to add a catalytic amount of acetic acid (AcOH) to ensure the pH is weakly acidic (typically pH 4-6), which is optimal for imine formation.[1]
-
Verify Reducing Agent Quality: Use a fresh bottle of NaBH(OAc)₃ or NaBH₃CN. If you suspect your reagent is old, it is best to procure a new batch. Poor storage conditions (e.g., a container with degraded parafilm) are a strong indicator of reagent decomposition.[2]
-
Add a Dehydrating Agent: Incorporating molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (MgSO₄) into the reaction mixture can sequester the water produced during iminium formation, driving the equilibrium towards the product.
Q2: The main byproduct of my reaction is 2-amino-1-(2-fluorophenyl)ethanol. How can I prevent this?
The formation of this amino alcohol indicates that the starting ketone is being reduced directly by the hydride reagent faster than it reacts with dimethylamine to form the iminium ion.
Root Cause Analysis:
-
Incorrect Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a potent reducing agent for ketones, especially at neutral or slightly acidic pH. Its rate of ketone reduction can be much faster than the rate of imine formation, leading to the alcohol byproduct.
-
Slow Iminium Formation: Even with a milder reducing agent, if iminium formation is slow due to steric hindrance, electronic effects (the fluorine atom is electron-withdrawing), or suboptimal pH, the competitive reduction of the ketone can become a significant side reaction.[3]
Solutions:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this situation. It is less reactive than NaBH₄ and NaBH₃CN and selectively reduces iminium ions in the presence of ketones.[4]
-
Implement a Two-Step, One-Pot Procedure: Instead of adding all reagents at once, first mix the 2-amino-1-(2-fluorophenyl)ethanone and dimethylamine in the solvent with an acid catalyst (like AcOH). Allow the iminium ion to pre-form by stirring for 1-2 hours at room temperature. Monitor the formation by TLC or LCMS. Once a significant amount of the intermediate is observed (or after a set time), add the NaBH(OAc)₃. This ensures the reducing agent has a high concentration of its target substrate available upon addition.[1]
Q3: I'm observing multiple unknown spots on my TLC/LCMS. What are potential side reactions?
Beyond the reduction of the starting ketone, other side reactions can complicate your product's purity.
Root Cause Analysis:
-
Dimerization/Self-Condensation: α-amino ketones can be unstable and may undergo self-condensation reactions, especially under basic conditions or upon prolonged heating.
-
Reaction with Solvent: Solvents like methanol or ethanol can potentially participate in the reaction, for example, by forming acetals with the ketone under acidic conditions, though this is less common.
-
Dimethylamine as a Base: Dimethylamine itself is basic and can promote side reactions if conditions are not properly controlled.
Solutions:
-
Control Temperature: Run the reaction at room temperature or below (0 °C) to minimize the rate of side reactions. Avoid heating unless it is determined to be necessary for iminium formation and has been shown not to generate impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially if your starting materials or intermediates are air-sensitive.
-
Purify Starting Materials: Ensure the 2-amino-1-(2-fluorophenyl)ethanone HCl is of high purity. Impurities in the starting material are a common source of unexpected byproducts.
Workflow & Troubleshooting Diagram
The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting common low-yield scenarios.
Caption: Reductive Amination Workflow and Troubleshooting Tree.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction? A: Dichloroethane (DCE) and tetrahydrofuran (THF) are excellent first choices. They are aprotic, effectively solubilize the common reagents, and are compatible with the hydride reducing agents. Methanol can sometimes be used, but it can react with NaBH(OAc)₃ and may lead to acetal formation.
Q: My starting material is the free base of 2-amino-1-(2-fluorophenyl)ethanone. How does this change the procedure? A: If you are using the free base, you will not need to add a base like TEA or DIPEA. In fact, you will critically need to add an acid catalyst, such as 1.1 equivalents of acetic acid, to facilitate iminium ion formation.
Q: Can I use dimethylamine hydrochloride directly? A: Yes, but you will need to add at least one equivalent of a base (e.g., TEA) to liberate the free dimethylamine in situ. It is often more straightforward to use a solution of dimethylamine in a solvent like THF or ethanol.
Q: How do I properly quench the reaction? A: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild (~1 M) NaOH solution to the reaction mixture while stirring in an ice bath. This will neutralize the acid catalyst and quench any remaining reducing agent. Be cautious, as hydrogen gas evolution can occur. After quenching, proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Key Experimental Protocol
This protocol is a robust starting point for the synthesis on a laboratory scale.
Materials:
-
2-amino-1-(2-fluorophenyl)ethanone hydrochloride
-
Dimethylamine (2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (~0.1 M concentration).
-
Add the dimethylamine solution (2.1 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation. The suspension should become more homogeneous.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LCMS.
-
Upon completion, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired this compound.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Dimethylamine | 2.0 - 2.5 eq | A slight excess helps drive the iminium formation equilibrium. |
| Reducing Agent | 1.2 - 1.5 eq | Ensures complete reduction of the iminium intermediate. |
| Acid Catalyst (AcOH) | 0.1 - 1.1 eq | Catalytic for HCl salt; stoichiometric for free base starting material. |
| Temperature | 0 °C to 25 °C | Balances reaction rate against potential side reactions. |
| Concentration | 0.1 - 0.5 M | Affects reaction kinetics; start with a more dilute solution. |
References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Amination Reactions. Available at: [3]
-
Reddit r/chemistry Community Discussion. (2025). What's wrong with my reductive amination? I barely got any product. Available at: [1]
-
Reddit r/Chempros Community Discussion. (2024). Reductive amination difficulties - poor conversion. Available at: [5]
-
Reddit r/chemistry Community Discussion. (2018). Forcing a Reductive Amination. Available at: [2]
-
Sigma-Aldrich. Application Note – Reductive Amination. Available at: [6]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [4]
-
Kazemzadeh, S. et al. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [7]
Sources
optimizing reaction conditions for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine synthesis
Answering the user's request.## Technical Support Center: Synthesis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of This compound , a key intermediate in pharmaceutical development. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will focus on a prevalent and effective method: the reductive amination of an α-aminoketone precursor. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your reaction conditions and ensure a successful outcome.
Core Synthetic Strategy: Reductive Amination
The most common and efficient pathway to synthesize the target 1,2-diamine, N,N-dimethyl-1-(2-fluorophenyl)ethane-1,2-diamine, involves the reductive amination of a suitable α-aminoketone. This strategy is modular and allows for troubleshooting at a critical transformation step.
Proposed Synthetic Workflow
The synthesis begins with a common starting material, 2-fluoroacetophenone, and proceeds through the formation of a key α-aminoketone intermediate, which is then subjected to reductive amination.
Caption: Proposed workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the critical reductive amination step.
Q1: What are the most suitable reducing agents for this specific reductive amination?
The choice of reducing agent is critical for success. It must be powerful enough to reduce the C=N bond of the imine intermediate but mild enough to avoid reducing the starting ketone before the imine has a chance to form.
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | 1,2-Dichloroethane (DCE), CH₂Cl₂, THF; Acetic Acid (cat.) | Mild, selective for imines over ketones, tolerant of many functional groups.[1] | Moisture-sensitive, can be slow.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH); pH 6-7 control required. | Effective, less reactive than NaBH₄.[3] | Highly toxic (releases HCN gas in strong acid) , less selective than STAB.[4] |
| Hydrogen (H₂) with a Catalyst | H₂ gas (from balloon to high pressure); Pd/C, PtO₂, Raney Ni. | "Green" reagent, high yields possible. | Requires specialized equipment (hydrogenator), potential for over-reduction.[5] |
For this synthesis, Sodium Triacetoxyborohydride (STAB) is highly recommended as the first choice due to its high selectivity and safer handling profile.[1]
Q2: How important is pH control during the reaction?
Extremely important. Imine formation is an acid-catalyzed equilibrium reaction.[4]
-
Too Acidic (pH < 4-5): The amine starting material will be fully protonated (R-NH₃⁺), rendering it non-nucleophilic and preventing it from attacking the carbonyl carbon.
-
Too Basic (pH > 8-9): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.
A small amount of acetic acid is typically added to buffer the reaction and maintain a weakly acidic environment (pH ~5-6), which is optimal for imine formation.[3][4]
Q3: My reagents are old. Could this be the source of my problems?
Absolutely. The success of this reaction hinges on the quality of the reagents.
-
Reducing Agents: Borohydride reagents like STAB are sensitive to moisture and can decompose over time, leading to reduced activity. If a container of STAB seems old or has been exposed to air, its effectiveness may be compromised.[2]
-
Amines: Dimethylamine is often supplied as an aqueous solution or a gas. Ensure the concentration of the solution is accurate.
-
Solvents: Anhydrous solvents are crucial, especially when using moisture-sensitive reagents like STAB. Using a freshly opened bottle or a properly dried solvent is recommended.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during the reductive amination step.
Problem 1: Low or No Product Yield; Starting Material Unchanged
Symptom: TLC or LC-MS analysis shows a high concentration of the starting α-aminoketone and little to no desired product.
-
Potential Cause A: Incomplete Imine Formation. The equilibrium between the ketone/amine and the imine intermediate may heavily favor the starting materials. This is a very common failure mode in reductive aminations.[6]
-
Solution 1: Verify pH. Ensure a catalytic amount of acetic acid is present. If you are using the hydrochloride salt of your amine, you may need to add a non-nucleophilic base to free the amine first.
-
Solution 2: Remove Water. The formation of the imine releases one equivalent of water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine product.
-
Solution 3: Pre-form the Imine. Stir the α-aminoketone, dimethylamine, and acetic acid in the solvent (e.g., DCE) for 1-2 hours at room temperature before adding the reducing agent.[4] You can monitor imine formation by NMR or IR spectroscopy if necessary.[4]
-
-
Potential Cause B: Inactive Reducing Agent. The reducing agent may have degraded due to improper storage or age.
Problem 2: Significant Byproduct Formation
Symptom: TLC shows multiple new spots, or LC-MS indicates masses corresponding to undesired products.
-
Potential Cause A: Reduction of the Starting Ketone. If the reducing agent is too reactive or conditions are not optimal, the starting α-aminoketone can be reduced to the corresponding amino alcohol, 2-amino-1-(2-fluorophenyl)ethanol.
-
Solution 1: Change Reducing Agent. This is a classic sign that your reducing agent is not selective enough. Switch from a more powerful reductant (like NaBH₄) to the milder, more selective STAB.[1] If using STAB and still seeing this, ensure the acetic acid is present to promote imine formation, which is reduced faster than the ketone.
-
Solution 2: Control Temperature. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the desired pathway.
-
-
Potential Cause B: Formation of a Tertiary Amine from the Primary Amine. The primary amine at the C2 position could potentially react with the starting ketone, leading to a dimeric impurity.
-
Solution 1: Use an Excess of Dimethylamine. Using a slight excess of dimethylamine (e.g., 1.5-2.0 equivalents) can ensure it outcompetes the primary amine of the starting material or product in reacting with the ketone.
-
Solution 2: Protect the Primary Amine. For a cleaner reaction, the primary amine on the α-aminoketone can be protected (e.g., with a Boc group). The protecting group can then be removed in a final step after the reductive amination is complete.
-
Problem 3: Reaction Stalls at Partial Conversion
Symptom: The reaction proceeds to a certain point (e.g., 30-50% conversion) and then stops, even after an extended period.[2]
-
Potential Cause A: Insufficient Reagents. The reaction may have consumed all of either the dimethylamine or the reducing agent.
-
Solution 1: Add More Reagents. Based on TLC or LC-MS analysis of what remains, add another portion of the limiting reagent. For example, add another 0.5 equivalents of dimethylamine and 0.5 equivalents of STAB and monitor for further progress.[2][4]
-
Solution 2: Increase Reaction Time and/or Temperature. Some reductive aminations are inherently slow and may require 24-48 hours to reach completion.[4] If the reaction is clean but slow at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, though this may increase byproduct formation.[4]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reductive amination issues.
Experimental Protocol: Reductive Amination using STAB
This protocol describes a general procedure for the synthesis of the target molecule from 2-amino-1-(2-fluorophenyl)ethanone hydrochloride.
Materials:
-
2-Amino-1-(2-fluorophenyl)ethanone HCl (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 2.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH), glacial (0.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-1-(2-fluorophenyl)ethanone HCl (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make an ~0.1 M solution.
-
Imine Formation: Add the dimethylamine solution (2.0 eq) followed by glacial acetic acid (0.2 eq). Stir the mixture at room temperature for 1 hour. The solution may be hazy.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in one portion. Caution: The reaction may bubble slightly. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical mobile phase for TLC could be 10% Methanol in DCM with 1% triethylamine. The product should be more nonpolar than the starting aminoketone. The reaction is typically complete in 12-24 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0-10% Methanol in DCM with a constant 1% triethylamine) to afford the pure this compound.
References
-
Reddit User Discussion on Reductive Amination. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Barberis, A., et al. (2019). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Molecules, 24(15), 2786. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit User Discussion on Reductive Amination. (2024). Reductive amination difficulties - poor conversion. Reddit. [Link]
-
Reddit User Discussion on Reductive Amination. (2018). Forcing a Reductive Amination. Reddit. [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). [Link]
-
ResearchGate. (2025). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Introduction: Welcome to the technical support guide for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine (F-DMAE). This molecule is a valuable intermediate in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Its structure, featuring a chiral center and two basic amine functionalities, presents unique and often challenging purification hurdles. Achieving high chemical and stereochemical purity is paramount for its use in subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and solve common purification issues efficiently, ensuring the integrity of your research and development pipeline.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most common challenges encountered during the purification of F-DMAE in a practical question-and-answer format.
Problem 1: Low Overall Purity & Complex Crude Product Profile
Q: My initial work-up yields a crude product that is a complex mixture with multiple peaks on my reverse-phase HPLC analysis. What are the likely impurities, and what is a robust strategy to clean it up?
A: A complex crude profile is typical for this class of compounds and usually points to a combination of unreacted starting materials, reaction by-products, and reagents. The primary goal of initial purification is to remove these bulk, non-isomeric impurities.
Causality and Strategy: The synthesis of F-DMAE often involves reductive amination or other multi-step sequences that can generate a variety of side products. Common impurities may include:
-
Unreacted Precursors: Such as 2-fluoroacetophenone derivatives.
-
Reducing Agent Residues: Borohydride salts or their by-products.
-
Positional Isomers: Compounds like 1-(2-fluorophenyl)-2-(dimethylamino)ethanamine can form, which are notoriously difficult to separate from the desired product due to similar physical properties.[1]
-
Over-alkylation Products: Quaternary ammonium salts may form if the reaction conditions are not carefully controlled.
A multi-step purification workflow is the most effective approach. The initial steps should focus on removing impurities with significantly different physicochemical properties (e.g., acidity/basicity, polarity).
Recommended General Purification Workflow:
Sources
Technical Support Center: Solubility Enhancement for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. It has come to our attention that this compound name does not correspond to a known chemical entity in major databases. Therefore, this guide has been constructed based on foundational scientific principles, drawing expertise from the predicted chemical nature of a molecule with this nomenclature. The structure implied by the name—containing two basic amine groups and a hydrophobic fluorophenyl moiety—suggests it is a weakly basic compound with inherently low aqueous solubility in its free base form.
This document provides robust, field-proven strategies for enhancing the solubility of such compounds. The principles and protocols described herein are broadly applicable to weakly basic small molecules and are designed to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, will not dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?
Answer: The insolubility you are observing is expected. The molecular structure suggested by the name contains a nonpolar (hydrophobic) fluorophenyl ring and a carbon backbone, which limit its ability to dissolve in water.[1][2][3] More importantly, the compound possesses two amine groups, making it a weak base. At neutral pH (like PBS at 7.4), these amine groups are not fully protonated (charged). The uncharged, or "free base," form is less polar and thus significantly less soluble in aqueous solutions.[4] To improve solubility, you must increase the proportion of the charged, or "salt," form of the molecule.
Q2: What is the most effective first step to solubilize my compound for an aqueous-based experiment?
Answer: The most effective and widely used strategy is pH adjustment .[5][][7][8][9] By lowering the pH of the solvent, you protonate the basic amine groups on your compound. This converts the neutral free base into a positively charged salt (e.g., a hydrochloride salt), which is vastly more soluble in water.[10][11][12]
The relationship between the protonated (charged, soluble) and unprotonated (neutral, insoluble) forms is described by the Henderson-Hasselbalch equation.[13][14][15][16] For a weak base, to ensure at least 99% of the compound is in the soluble, ionized form, the pH of the solution should be at least 2 units below the compound's pKa.
Caption: Equilibrium between the insoluble free base and soluble salt form, governed by pH.
Q3: I need to prepare a high-concentration stock solution. What solvent should I start with?
Answer: For preparing a high-concentration stock solution, it is standard practice to use a water-miscible organic solvent.[17][18][19] The most common choice in biological research is Dimethyl Sulfoxide (DMSO) .
-
Why DMSO? DMSO is a powerful, polar aprotic solvent that can dissolve a very wide range of hydrophobic compounds.[20]
-
Procedure: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental buffer.
-
Critical Consideration: DMSO can be toxic to cells at higher concentrations.[21][22] It is crucial that the final concentration of DMSO in your working solution (the solution applied to cells) is kept low, typically ≤ 0.5% , and for some sensitive primary cells, below 0.1%.[23][24] Always run a vehicle control (buffer with the same final DMSO concentration but without the compound) in your experiments.
Q4: My experiment is sensitive to both pH and organic solvents. Are there alternative methods?
Answer: Yes. If pH adjustment and co-solvents are not viable, you can explore complexation with cyclodextrins .
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26] They can encapsulate the hydrophobic fluorophenyl part of your molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations for this purpose.
-
Benefit: This method increases solubility without requiring harsh pH changes or organic solvents, making it suitable for sensitive biological systems.[25][28]
Troubleshooting & Experimental Workflow
Issue: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is a common problem that occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small amount of DMSO present.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to aim for a lower final working concentration of your compound.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) may keep the compound in solution.[23]
-
Use an Intermediate Dilution Step: Instead of diluting directly from a 50 mM DMSO stock into your final buffer, create an intermediate stock in a solution with a higher co-solvent concentration (e.g., 1 mM in 10% DMSO/90% buffer). Then, perform the final dilution from this intermediate stock.
-
Combine with pH Adjustment: The most robust method is to combine co-solvent use with pH adjustment. Dilute your DMSO stock into a buffer that has been pre-acidified to a pH at least 2 units below the compound's pKa.
Systematic Workflow for Solubility Optimization
This workflow provides a logical progression from the simplest to more advanced solubilization techniques.
Caption: Systematic workflow for troubleshooting and optimizing compound solubility.
Detailed Experimental Protocol
Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
This protocol details the most common and effective method for solubilizing a weakly basic compound for use in aqueous biological assays.
Materials:
-
This compound (as free base powder)
-
Deionized Water (DI H₂O)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution). Assume a hypothetical Molecular Weight (MW) of 210.27 g/mol for calculation purposes.
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass = 0.010 mol/L × 0.010 L × 210.27 g/mol = 0.0210 g (21.0 mg)
-
-
Initial Slurry: Weigh out 21.0 mg of the compound and add it to a 10 mL volumetric flask. Add approximately 7 mL of DI H₂O. The compound will not dissolve and will form a cloudy suspension or slurry.
-
Acidification: While stirring the slurry, add 1 M HCl dropwise. Monitor the solution's appearance. As the pH drops, the amine groups become protonated, and the compound will begin to dissolve.
-
pH Monitoring & Dissolution: Use the pH meter to monitor the pH. Continue adding HCl until the solution becomes completely clear, indicating full dissolution. Record the pH at which this occurs. For a weakly basic amine, this will typically be in the pH range of 4.0-5.5.
-
Final Volume Adjustment: Once the compound is fully dissolved, carefully add DI H₂O to bring the final volume to the 10 mL mark on the volumetric flask.
-
Sterilization & Storage: Sterile filter the final solution through a 0.22 µm filter into a sterile container. Store the stock solution at 4°C or -20°C as determined by stability studies. This is now your 10 mM aqueous stock solution at an acidic pH . It can be safely diluted into your final assay medium.
Data Summary Table
The following table summarizes the advantages and disadvantages of common solubilization strategies.
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| pH Adjustment | Converts free base to a soluble salt by protonation.[][8][29][30] | High solubility increase; cost-effective; simple to implement.[] | Final pH may be incompatible with the experiment; potential for compound instability at low pH. | General in vitro assays, formulation development. |
| Co-solvents (DMSO, Ethanol) | Reduces the polarity of the aqueous solvent system.[31][32][33][34] | Excellent for creating high-concentration stocks; dissolves highly hydrophobic molecules. | Potential for cellular toxicity; can affect protein conformation; may cause precipitation upon dilution.[21][22][23][24] | High-throughput screening; preparing initial concentrated stocks. |
| Complexation (Cyclodextrins) | Encapsulates the hydrophobic part of the molecule.[25][26][] | Low toxicity; avoids extreme pH or organic solvents; enhances stability. | Can be more expensive; may alter drug-receptor interactions; solubility enhancement may be limited. | In vivo studies, cell-based assays sensitive to pH/solvents. |
References
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Biotechnology and Histochemistry.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Denmark.
- Cosolvent. Wikipedia.
- Hydrochloride salt: Significance and symbolism. Unknown Source.
- (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- 7.3 Solubility of Amines. Unknown Source.
- Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Precaution on use of hydrochloride salts in pharmaceutical formul
- DMSO usage in cell culture. LifeTein.
- 23.1. Properties of amines | Organic Chemistry II. Lumen Learning.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- pH Adjustment and Co-Solvent Optimiz
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Taylor & Francis Online.
- Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. Unknown Source.
- Enhancing solubility and stability of poorly soluble drugs.. Unknown Source.
- Co-solvents.pptx. Unknown Source.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Properties of Amines, basic character of amines and solubility. Km Chemistry.
- DMSO in cell based assays. Scientist Solutions.
- Cosolvent. Unknown Source.
- Physical Properties of Amines. BYJU'S.
- pH Modifier Excipients.
- CompoundingToday.
- Hydrochloride. Wikipedia.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
- solubility enhancement -by pH change & complex
- Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson. Study.com.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Preparing Stock Solutions. PhytoTech Labs.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Applications and Example Problems Using Henderson–Hasselbalch Equation | Analytical Chemistry. PharmaXChange.info.
- Techniques to improve the solubility of poorly soluble drugs.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Absorption of drugs. Vetscraft.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central.
- PREPARING SOLUTIONS AND MAKING DILUTIONS. Unknown Source.
- Henderson–Hasselbalch equ
- Solutions and dilutions: working with stock solutions. Rice University.
- Master Dilution Math in the Lab — Stock and Working Solution Calcul
Sources
- 1. embibe.com [embibe.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. byjus.com [byjus.com]
- 4. oit.edu [oit.edu]
- 5. ijmsdr.org [ijmsdr.org]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 11. pharmainfonepal.com [pharmainfonepal.com]
- 12. Hydrochloride - Wikipedia [en.wikipedia.org]
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common side effects of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine in cell-based assays
A Case Study with [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Prepared by the Senior Application Science Team
Welcome to the technical support center for researchers utilizing novel small molecules in cell-based assays. This guide is designed to provide a comprehensive framework for the initial characterization and troubleshooting of a new chemical entity, using the example compound this compound, which we will refer to as Compound X . As this is a novel or uncharacterized agent, this document does not detail known side effects but rather provides the critical experimental framework to identify and understand its effects in your cell-based systems.
Our approach is grounded in the principles of chemical biology and high-throughput screening, emphasizing that a thorough understanding of your tool compound is paramount for generating reproducible and reliable data.[1][2]
Part 1: Frequently Asked Questions (FAQs) - First Steps with a Novel Compound
This section addresses the foundational questions researchers face when incorporating a new small molecule like Compound X into their experimental workflow.
Question: I have a new vial of Compound X. What are the absolute first steps before I add it to my cells?
Answer: Before introducing any new compound to a biological system, you must establish its identity, purity, and solubility. Vendor-supplied information is a starting point, but in-house verification is critical for reproducibility.
-
Confirm Identity & Purity: If you have the capabilities, verify the molecular weight via mass spectrometry (MS) and structure via nuclear magnetic resonance (NMR) spectroscopy. Purity can be assessed by liquid chromatography (LC). This step ensures you are not studying an impurity or a degraded product.
-
Establish Solubility: Determine the maximum soluble concentration in a suitable solvent (typically DMSO). Then, test its solubility and stability in your specific cell culture medium. A compound that precipitates in the medium is no longer at a known concentration and can cause physical stress to cells or generate artifacts.
-
Create a Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot into single-use tubes and store appropriately (typically at -20°C or -80°C, protected from light) to maintain stability and avoid repeated freeze-thaw cycles.
Question: How do I select the appropriate concentration range for my first experiment with Compound X?
Answer: A broad dose-response curve is essential to identify the optimal concentration window for your desired biological effect while avoiding overt toxicity.[3]
-
Start with a Wide Range: For a completely unknown compound, a common starting point is a wide-range concentration curve spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Perform a Cytotoxicity Assay: The first experiment should always be a cytotoxicity assay in your specific cell line(s) of interest. This will establish the concentration at which Compound X induces cell death, allowing you to select concentrations for functional assays that are non-toxic.
-
Consider the Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is non-toxic to your cells (typically ≤0.5%).
Question: What is a "vehicle control" and why is it critical?
Answer: A vehicle control is a sample that contains everything you add to your experimental samples except for the compound of interest. In most cases, this is cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve Compound X. This is non-negotiable because the solvent itself can be toxic to cells or interfere with assay readouts. Without a proper vehicle control, you cannot confidently attribute any observed effect to your compound.
Part 2: Troubleshooting Guide - When Experiments Go Wrong
This section provides a logical framework for diagnosing common issues encountered when working with novel small molecules like Compound X.
Issue 1: I observed widespread cell death at all concentrations of Compound X tested.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inherent Cytotoxicity | Perform a more granular dose-response cytotoxicity assay starting at much lower concentrations (e.g., picomolar range). | The initial concentration range may have been too high, missing a narrow therapeutic window. |
| Compound Precipitation | Visually inspect the wells under a microscope for precipitates. Perform a solubility test of Compound X in your specific culture medium at the tested concentrations. | Precipitated compound can cause physical stress or have non-specific effects, leading to cell death that is not mechanism-based. |
| Solvent Toxicity | Review your dilution calculations. Was the final DMSO concentration higher than recommended (e.g., >0.5%)? Run a DMSO-only toxicity curve. | Solvents like DMSO can be toxic to cells at higher concentrations, confounding the results attributed to the compound. |
| Compound Instability | Test the stability of the compound in culture medium over the time course of your experiment. Does it degrade into a toxic byproduct? | The observed toxicity may not be from the parent compound but from a degradation product formed in the aqueous, buffered environment of cell culture. |
Issue 2: My assay results are highly variable and not reproducible.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Dosing | Ensure thorough mixing of the compound in the medium before adding to cells. Use calibrated pipettes and proper technique. Vortex stock solutions before use. | Poor mixing can lead to concentration gradients across the plate, resulting in high well-to-well variability. |
| Edge Effects | Avoid using the outer wells of the assay plate, as they are prone to evaporation. Fill outer wells with sterile PBS or water to create a humidity barrier. | Evaporation can concentrate the compound and other media components, leading to artifactual results in the outer wells. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before plating. Use an automated cell counter to verify cell density. Allow plates to rest at room temperature before incubation to ensure even settling.[3] | Non-uniform cell density across the plate is a major source of variability in cell-based assays. |
| Assay Interference | Run control experiments to check if Compound X interferes with your assay's detection method (e.g., autofluorescence, luciferase inhibition). | The compound may directly interact with the assay reagents or detection signal, creating false positives or negatives that are not biological.[2] |
Issue 3: Compound X shows an effect in my primary assay, but I'm not sure if it's a real biological hit.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Assay Artifact | Perform an orthogonal assay. This is a secondary assay that measures the same biological endpoint but uses a different detection technology.[2] | If the compound is a true biological modulator, its effect should be detectable by different methods. If it's only active in one, it may be an artifact of that specific technology. |
| Off-Target Effect | Use a target-minus control cell line (e.g., a knockout or knockdown of the intended target protein).[2] | A truly on-target effect should be diminished or absent in cells lacking the target protein. |
| Lack of Structure-Activity Relationship (SAR) | Test commercially available, structurally similar analogs of Compound X. | If the biological activity is specific, small changes to the compound's structure should alter its potency. Inactive analogs serve as excellent negative controls.[2] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for the essential validation experiments required for any new small molecule.
Protocol 1: General Cytotoxicity Assessment using a Tetrazolium-based (MTS/XTT) Assay
This protocol determines the concentration range at which Compound X affects cell viability/metabolic activity.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of Compound X in culture medium. The highest concentration should result in a final DMSO concentration of ≤0.5%. Also prepare a 2X vehicle control (medium + DMSO) and a "no-cell" control (medium only).
-
Dosing: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions. For example, add 100 µL of 2X compound to 100 µL of medium already in the well.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTS/XTT reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Analysis: Subtract the "no-cell" background, normalize the data to the vehicle control (as 100% viability), and plot the results to determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 2: Assay for Compound Autofluorescence
This protocol is critical if your primary assay uses a fluorescent readout.
-
Plate Setup: Use the same type of plate (e.g., black-walled, clear-bottom 96-well) as your primary assay.
-
Compound Addition: Prepare a serial dilution of Compound X in your assay buffer or medium (without cells). Include a vehicle-only control.
-
Readout: Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths and gain settings as your primary assay.
-
Analysis: If the fluorescence intensity increases in a dose-dependent manner in the absence of cells, your compound is autofluorescent and will interfere with your assay.
Part 4: Visualization of Experimental Workflows
Workflow for Initial Compound Characterization
This diagram outlines the logical flow for validating a new small molecule before its use in functional or screening assays.
Caption: A logical workflow for the characterization of a novel small molecule.
Troubleshooting Tree for Unexpected Cytotoxicity
This decision tree helps diagnose the root cause of observed cell death.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.[Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.[Link]
-
Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.[Link]
Sources
Technical Support Center: Mitigating Non-Specific Binding of Small Molecule Amine Ligands
A Guide for Researchers Using [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine and Structurally Related Compounds
Welcome to the technical support center for researchers working with this compound and similar small molecule amine ligands. This guide is designed to provide in-depth troubleshooting advice and practical protocols to address the common challenge of non-specific binding (NSB) in receptor-ligand assays. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why" behind each experimental step, empowering you to optimize your assays for maximal specificity and reproducibility.
This resource assumes you are working with a small molecule amine, such as this compound, in the context of a receptor binding assay, likely involving cell membranes or purified receptors and a labeled ligand (e.g., radiolabeled). The principles and protocols described herein are broadly applicable to similar experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
A1: Non-specific binding refers to the interaction of your experimental ligand with components in the assay system other than its intended target receptor. This can include binding to the walls of your assay tubes, filter membranes, or other proteins and lipids in your sample.[1] High NSB can obscure the true specific binding signal, leading to an underestimation of receptor affinity (overestimation of Kd) and an inaccurate quantification of receptor density (Bmax).[2] In a worst-case scenario, if NSB constitutes a large proportion of the total binding, it can be difficult to obtain reliable and reproducible data.[3]
Q2: What properties of this compound might make it prone to NSB?
A2: While specific data for this exact molecule is limited, its chemical structure provides clues. As a phenethylamine derivative, it possesses a phenyl ring, which is hydrophobic, and two amine groups, which can be protonated at physiological pH, carrying a positive charge. This combination can lead to:
-
Hydrophobic Interactions: The non-polar phenyl ring can "stick" to hydrophobic surfaces like plastic tubes, filter mats, and lipid bilayers.[4][5]
-
Electrostatic Interactions: The positively charged amine groups can interact with negatively charged surfaces, such as acidic phospholipids in cell membranes or the silanol groups on glass fiber filters.[6]
Q3: How is non-specific binding experimentally determined?
A3: NSB is typically measured by incubating your labeled ligand with the receptor preparation in the presence of a high concentration of an unlabeled "cold" competitor that has high affinity for the target receptor.[3] This competitor will occupy virtually all the specific receptor sites, so any remaining binding of the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold competitor).
Troubleshooting High Non-Specific Binding
This section provides solutions to common issues encountered during receptor binding assays.
Scenario 1: My non-specific binding is greater than 20% of my total binding.
Question: I'm performing a radioligand binding assay with a tritiated version of a compound similar to this compound, and my NSB is consistently high, making my data unreliable. What are the first things I should check and optimize?
Answer: High NSB is a frequent challenge, particularly with hydrophobic or charged small molecules. A systematic approach to optimizing your assay buffer and blocking strategy is the most effective way to address this. The primary goal is to saturate the non-specific sites without interfering with the specific ligand-receptor interaction.
Initial Diagnostic Workflow
Caption: Advanced strategies for persistent NSB issues.
Concluding Remarks
Reducing non-specific binding is often an iterative process of empirical optimization. By understanding the physicochemical properties of your ligand, such as this compound, and systematically applying the principles of buffer modification and surface blocking, you can significantly improve the quality and reliability of your binding data. Always remember that the goal is to maximize the specific signal-to-noise ratio. Each component added to your assay has the potential to influence the delicate balance of specific and non-specific interactions, so careful validation at each step is paramount.
References
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Techno-Path. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]
-
Techno-Path. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
Fernández-Recio, J., Totrov, M., & Abagyan, R. (2005). Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins. National Center for Biotechnology Information. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Bhosle, V. K., & Bharatam, P. V. (2012). Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine. Retrieved from [Link]
-
PubChem. (n.d.). amine. Retrieved from [Link]
-
Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. Retrieved from [Link]
-
Koman, A., et al. (1986). Receptor Binding and Biological Activity of Bivalent Enkephalins. PubMed. Retrieved from [Link]
-
So, C. K., et al. (2021). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine. Retrieved from [Link]
-
Zee-Cheng, R. K., & Cheng, C. C. (1995). Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones. Synthesis, antitumor activity, and quantitative structure. PubMed. Retrieved from [Link]
-
Meddings, J. B., & Dietschy, J. M. (1987). 'Non-specific' binding. The problem, and a solution. National Center for Biotechnology Information. Retrieved from [Link]
-
Nieto, C. T., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, D., et al. (2023). Discovery of (S)‑N‑(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)‑yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Figshare. Retrieved from [Link]
-
NLM Dataset Catalog. (n.d.). yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Retrieved from [Link]
-
Nakai, Y., et al. (2000). Organ dependent enhancement of rat 3,2'-dimethyl-4-aminobiphenyl (DMAB) carcinogenesis by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): positive effects on the intestine but not the prostate. PubMed. Retrieved from [Link]
-
Abellán-Lafuente, A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Monitoring the Degradation Products of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Welcome to the technical support center for monitoring the stability and degradation of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. The information herein is curated to ensure scientific integrity and is grounded in established principles of pharmaceutical stability testing.
Introduction: Why Monitor Degradation?
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Degradation products, even in small amounts, can potentially be toxic or reduce the therapeutic effect of the drug. Therefore, regulatory agencies require comprehensive stability studies to identify potential degradants and establish appropriate control strategies. Forced degradation studies are a key component of this process, intentionally subjecting the API to stress conditions to predict its degradation pathways and develop stability-indicating analytical methods.[1][2][3]
This guide will walk you through frequently asked questions and troubleshooting scenarios related to setting up and executing monitoring programs for this compound and its degradation products.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the likely degradation pathways for this compound under forced degradation conditions?
While specific degradation pathways for this compound are not extensively published, we can predict the most probable routes based on its chemical structure and the known reactivity of similar functional groups. The primary sites susceptible to degradation are the primary and tertiary amine functionalities, and the fluorophenyl ring.
-
Oxidative Degradation: The tertiary dimethylamine group is prone to oxidation, which can lead to the formation of an N-oxide derivative. The primary amine can also undergo oxidation. Oxidative conditions can be simulated using reagents like hydrogen peroxide.[3]
-
Hydrolytic Degradation: While the molecule does not contain ester or amide bonds that are readily hydrolyzed, extreme pH and temperature conditions can potentially lead to reactions. However, significant hydrolytic degradation is less likely compared to oxidation.
-
Photolytic Degradation: The aromatic fluorophenyl ring can absorb UV light, potentially leading to photolytic degradation. This could involve reactions such as dehalogenation or the formation of phenolic derivatives.
-
Thermal Degradation: At elevated temperatures, various breakdown reactions can occur, potentially leading to fragmentation of the molecule.
Below is a diagram illustrating the potential degradation pathways.
Caption: Predicted degradation pathways of this compound.
FAQ 2: What are the recommended stress conditions for a forced degradation study of this compound?
Forced degradation studies should be designed to achieve a target degradation of 10-20% of the parent compound to ensure that the analytical method can detect and resolve the degradants.[1] The following table outlines recommended starting conditions, which should be optimized for your specific experimental setup.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 30 min |
| Basic Hydrolysis | 0.1 M NaOH | 80°C | 30 min |
| Oxidation | 10% H₂O₂ | 80°C | 30 min |
| Thermal Degradation | Dry Heat | 80°C | 30 min |
| Photostability | ICH-compliant light source | Ambient | As per ICH Q1B |
Note: These are starting points and may need to be adjusted based on the observed degradation.[4]
FAQ 3: Which analytical techniques are most suitable for monitoring these degradation products?
A stability-indicating analytical method is crucial for separating and quantifying the degradation products from the parent compound and from each other.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose. A reversed-phase C18 or C8 column is a good starting point. Method development will be necessary to achieve adequate separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[5] The mass-to-charge ratio (m/z) provides the molecular weight of the degradants, and tandem MS (MS/MS) can be used for structural elucidation.
Part 2: Troubleshooting Guides
Scenario 1: No degradation is observed under the initial stress conditions.
Possible Cause & Explanation: The compound may be highly stable under the applied conditions, or the conditions are not harsh enough to induce degradation.
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic and oxidative studies, incrementally increase the concentration of the acid, base, or oxidizing agent.
-
Elevate Temperature: Increase the temperature in a controlled manner. Be cautious not to use conditions that are unrealistically harsh and would not be encountered during normal storage or handling.
-
Extend Exposure Time: Increase the duration of the stress test.
-
Verify Experimental Setup: Ensure that the reagents are fresh and that the equipment (e.g., oven, photostability chamber) is functioning correctly.
Caption: Troubleshooting workflow for no observed degradation.
Scenario 2: The HPLC chromatogram shows poor resolution between the parent peak and the degradation products.
Possible Cause & Explanation: The chromatographic conditions are not optimized for separating compounds with similar polarities.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve separation.
-
Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
pH of Aqueous Phase: Adjust the pH of the aqueous mobile phase. Since the analyte is an amine, pH can significantly impact its retention and peak shape.
-
-
Change Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds or a column with a different end-capping).
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can also affect selectivity.
Scenario 3: A new, unexpected peak appears in the chromatogram of the stressed sample.
Possible Cause & Explanation: This is likely a degradation product. The goal is now to identify it.
Troubleshooting Steps:
-
LC-MS Analysis: The most direct way to identify the unknown peak is to analyze the sample using LC-MS. The mass spectrum will provide the molecular weight of the compound.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peak. The fragmentation pattern will provide structural information that can be used to propose a chemical structure.
-
Consider Degradation Pathways: Based on the predicted degradation pathways (see FAQ 1), try to match the observed molecular weight and fragmentation pattern to a plausible structure.
Part 3: Experimental Protocol - Forced Degradation Study
This section provides a general protocol for conducting a forced degradation study of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions (perform in parallel):
-
Control Sample: Dilute the stock solution with the solvent to the final concentration and store it at ambient temperature, protected from light.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 80°C for 30 minutes. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 80°C for 30 minutes. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 10% H₂O₂. Heat at 80°C for 30 minutes. Cool.
-
Thermal Degradation: Place an aliquot of the stock solution in a vial and heat in an oven at 80°C for 30 minutes.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, dilute all samples to the same final concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
If unknown peaks are observed, subject the samples to LC-MS analysis for identification.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the relative retention times of the degradation products.
-
Propose structures for the major degradation products based on LC-MS data.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Quantitative determination of 2-amino-2-(2-(4'-(2-propyloxazol-4-yl)-[1,1'-biphenyl]-4-yl)ethyl)propane-1,3-diol and its active phosphorylated metabolite in rat blood by LC-MS/MS and application to PK/PD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
refining dosage of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine for optimal in vivo response
Disclaimer: The following information is intended for research and drug development professionals for investigational purposes only. [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is an experimental compound, and its safety and efficacy have not been established. All in vivo experiments must be conducted in accordance with ethical guidelines and regulations set forth by institutional animal care and use committees (IACUC) or equivalent regulatory bodies.
Introduction
This technical support center provides guidance for researchers on refining the dosage of the novel research compound this compound to achieve an optimal in vivo response. The following FAQs and troubleshooting guides are designed to address common challenges encountered during preclinical dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of action is still under investigation. Preliminary in vitro studies suggest that this compound acts as a potent and selective modulator of a specific signaling pathway, though the exact molecular targets are not yet fully elucidated. Further research is required to confirm these initial findings and to understand the compound's full pharmacological profile.
Q2: What are the recommended starting doses for in vivo studies in rodents?
A2: Due to the novelty of this compound, established dosage guidelines do not exist. A crucial first step is to conduct a dose-range finding study. It is recommended to start with a very low dose, for instance, 0.1 mg/kg, and incrementally increase the dosage in subsequent cohorts. This approach helps in identifying a dose that elicits a biological response without causing significant toxicity.
Q3: How should I determine the optimal route of administration?
A3: The choice of administration route depends on the compound's physicochemical properties and the desired pharmacokinetic profile. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC). It is advisable to test multiple routes to determine which provides the most favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for your specific research question.
Q4: What are the common signs of toxicity to monitor for in animal models?
A4: During in vivo studies, it is critical to closely monitor animals for any signs of adverse effects. Common indicators of toxicity include, but are not limited to, weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, and altered food and water intake. If any of these signs are observed, it may be necessary to reduce the dose or discontinue the study for that animal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Inconsistent dosing technique, genetic variability in the animal strain, or issues with the vehicle solution. | Ensure precise and consistent administration of the compound. Consider using a more genetically homogenous animal strain. Verify the stability and homogeneity of the compound in the vehicle solution. |
| Lack of efficacy at tested doses | Insufficient dosage, poor bioavailability via the chosen route of administration, or rapid metabolism of the compound. | Conduct a dose-escalation study to explore higher doses. Evaluate alternative routes of administration. Perform pharmacokinetic studies to understand the compound's ADME profile. |
| Unexpected side effects or toxicity | Off-target effects of the compound or accumulation of toxic metabolites. | Conduct in vitro off-target screening to identify potential unintended interactions. Analyze plasma and tissue samples for the presence of metabolites. |
| Precipitation of the compound in the vehicle | Poor solubility of the compound in the chosen vehicle. | Test a range of pharmaceutically acceptable vehicles to find one that provides adequate solubility and stability. Consider formulation strategies such as co-solvents or cyclodextrins. |
Experimental Protocols
Dose-Range Finding Study Workflow
Caption: Workflow for a single ascending dose study to determine the MTD.
Pharmacokinetic Study Design
Caption: Parallel design for a pharmacokinetic study across different administration routes.
References
Due to the sensitive nature of ongoing research and the proprietary status of the compound this compound, specific research articles and internal documentation are not publicly available. For general principles and guidelines on preclinical drug development and dose-finding studies, please refer to authoritative sources such as:
-
U.S. Food and Drug Administration (FDA): Guidance for Industry - Nonclinical Safety Evaluation of Investigated New Drugs. [Link]
-
European Medicines Agency (EMA): Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products. [Link]
-
The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs): Experimental Design Assistant. [Link]
troubleshooting inconsistent results with [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
Welcome to the technical support resource for [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that may arise during the handling, synthesis, and application of this and structurally related substituted phenethylamines. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your experimental outcomes.
Compound Overview and Handling Precautions
This compound belongs to the class of substituted phenethylamines, a group of compounds with significant interest in neuroscience and pharmacology due to their diverse biological activities.[1] The introduction of a fluorine atom onto the phenyl ring can dramatically alter the compound's physical, chemical, and biological properties, including metabolic stability and receptor binding affinity.[2]
Safety First: Fluorinated organic compounds require careful handling.[2] Before working with this compound, it is crucial to review the Safety Data Sheet (SDS) and adhere to all recommended safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield if there is a risk of splashing, a flame-resistant lab coat, and chemical-resistant gloves. Double-gloving is recommended for handling concentrated solutions.[2]
-
Ventilation: All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes. Seek immediate medical attention in case of any exposure.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
While specific data for this exact molecule is not widely published, based on similar phenethylamines like 2-fluorophenethylamine, it is expected to be a liquid at room temperature.[4] Its solubility will be pH-dependent due to the amine groups. It should be soluble in organic solvents like methanol, ethanol, and DMSO, and sparingly soluble in water as the free base. The hydrochloride or other salt forms will exhibit higher water solubility.
Q2: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (refrigerated at 2-8°C is a common practice for similar compounds), and protected from light.[5][6] Amines can be susceptible to oxidation and degradation over time, especially if exposed to air and light.
Q3: What are the primary applications of this compound?
Substituted phenethylamines are widely studied for their effects on the central nervous system.[1] Depending on the substitution pattern, they can act as stimulants, hallucinogens, or have therapeutic potential as antidepressants or anti-Parkinson's agents.[1] The specific biological activity of this compound would need to be determined experimentally, but it could be investigated as a modulator of neurotransmitter systems or other biological targets.[7] Some substituted phenethylamines have also been explored as microtubule-targeting agents.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Inconsistent Analytical Results (LC-MS, GC-MS, NMR)
Issue: I am observing unexpected peaks in my analytical data.
This is a common issue that can arise from several sources. The key is to systematically identify the origin of the impurity.
Troubleshooting Workflow for Unexpected Analytical Peaks
Caption: A logical workflow for troubleshooting unexpected analytical peaks.
Potential Sources of Impurities and Solutions:
| Impurity Source | Identification | Recommended Action |
| Residual Solvents | Compare peaks with common laboratory solvents in your NMR or MS data. | Dry the sample under high vacuum. |
| Starting Material Impurities | Re-analyze your starting materials by the same analytical method. | Purify starting materials before synthesis or obtain from a high-purity supplier. |
| Synthesis Byproducts | Consider possible side reactions in your synthesis. For example, over-alkylation of the amine or incomplete reaction. | Optimize reaction conditions (temperature, stoichiometry, reaction time). Purify the final product using column chromatography or preparative HPLC. |
| Degradation Products | Amines can be prone to oxidation. Look for masses corresponding to N-oxides or other oxidative degradation products. | Store the compound under an inert atmosphere and at low temperatures. Prepare fresh solutions for biological assays. |
| Nitrosamine Impurities | If the synthesis involves nitrite sources, there is a potential for nitrosamine formation, which are often potent carcinogens.[9][10] | Use analytical methods specifically designed for nitrosamine detection, such as LC-MS/MS.[10] Avoid synthetic routes that use nitrites if possible. |
Low Yield or Incomplete Synthesis
Issue: My synthesis of this compound is resulting in a low yield.
Low yields can be attributed to suboptimal reaction conditions, reagent quality, or competing side reactions.
Key Considerations for Synthesis Optimization:
-
Choice of Aminating Agent: The introduction of the dimethylamine group can be challenging. Ensure the use of a high-quality dimethylamine source (e.g., as a solution in a suitable solvent or as a salt with subsequent deprotonation).
-
Reaction Conditions for N-Alkylation: If synthesizing from a primary amine precursor, the N-alkylation with methylating agents needs to be carefully controlled to avoid the formation of quaternary ammonium salts. The choice of base and solvent is critical.
-
Fluorine Chemistry Considerations: The fluorine atom on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the molecule. Reaction conditions may need to be adjusted compared to non-fluorinated analogs.
-
Purification Losses: Amines can be challenging to purify by silica gel chromatography due to their basicity. Consider pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and improve recovery.
Example Protocol: Reductive Amination (Hypothetical)
A common route to such compounds is through reductive amination of a corresponding ketone.
-
To a solution of 1-(2-fluorophenyl)-2-(dimethylamino)ethan-1-one in a suitable solvent (e.g., methanol or dichloromethane), add an excess of ammonia or an ammonium salt (e.g., ammonium acetate).
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography on silica gel (with 1-2% triethylamine in the eluent) or by preparative HPLC.
Inconsistent Biological Assay Results
Issue: I am observing high variability in my biological assay results.
Inconsistent biological data can often be traced back to issues with the compound's purity, stability, or handling.
Experimental Workflow for Ensuring Reproducible Biological Data
Caption: A systematic approach to troubleshooting inconsistent biological assay results.
Key Factors Affecting Biological Assay Performance:
-
Compound Purity: Even small amounts of highly active impurities can lead to misleading results. Always use a well-characterized compound of high purity (>95%). Request a Certificate of Analysis (CoA) from your supplier.[11]
-
Stock Solution Stability: Prepare stock solutions in a suitable, dry solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some compounds may have limited stability in solution. It is advisable to prepare fresh dilutions for each experiment.
-
Solubility Issues: Poor solubility of the compound in the assay buffer can lead to inconsistent results. Visually inspect your diluted solutions for any signs of precipitation. If solubility is an issue, you may need to adjust the assay buffer (e.g., by adding a small amount of a co-solvent) or lower the compound concentration.
-
pH Effects: The protonation state of the amine groups is pH-dependent, which can affect the compound's charge, conformation, and ability to interact with its biological target. Ensure that your assay buffer has a stable and physiologically relevant pH.
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your research with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- Safety and handling of fluorin
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS.
- How to Choose the Right Phenethylamines: A Complete Buyer's Guide. Plant Care.
- [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. Chem-Impex.
- [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine | 927965-80-8. Sigma-Aldrich.
- Substituted phenethylamine. Wikipedia.
- [2-Amino-1-(4-metoxifenil)etil]dimetilamina. Chem-Impex.
- A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymeriz
- Fluorine Safety. Purdue University.
- 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357. PubChem.
- 2-Fluorophenethylamine 99 52721-69-4. Sigma-Aldrich.
- Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine form
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
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- 11. How to Choose the Right Phenethylamines: A Complete Buyer's Guide [plantin.alibaba.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Fluoromethamphetamine (2-FMA) and Methamphetamine
This guide provides a detailed comparison between 2-Fluoromethamphetamine (2-FMA), a research chemical, and its well-characterized structural analog, Methamphetamine. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on their known and purported pharmacological profiles. Given the significant disparity in available scientific data, this document contrasts the extensive research on Methamphetamine with the limited formal studies on 2-FMA. It further outlines the necessary experimental frameworks required to conduct a rigorous, direct efficacy comparison.
Introduction and Overview
In the landscape of central nervous system (CNS) stimulants, substituted amphetamines represent a vast class of compounds with diverse pharmacological effects. This guide focuses on two such molecules: Methamphetamine, a potent psychostimulant with a long history of both medical use and illicit abuse, and 2-Fluoromethamphetamine (2-FMA), a more recent designer drug.[1]
Methamphetamine is an extensively studied compound, and its mechanisms of action are well-documented.[2][3][4] It is known for its powerful effects on the monoaminergic systems in the brain, leading to significant increases in alertness, energy, and euphoria.[5] Conversely, 2-FMA is a fluorinated analogue of methamphetamine that has emerged on the research chemical market.[6][7] While structurally similar, very little formal scientific data exists regarding its specific pharmacological properties, metabolism, and toxicology.[6] Much of the current understanding of 2-FMA's effects is derived from anecdotal reports and forensic analysis rather than controlled clinical or preclinical studies.[8][9]
This guide will therefore proceed by using Methamphetamine as the established benchmark to frame our understanding of 2-FMA. We will compare their structures, delve into their known and hypothesized mechanisms of action, and, most critically, provide detailed experimental protocols that would be essential to scientifically validate and compare the efficacy of these two compounds.
Structural and Chemical Comparison
Both molecules belong to the substituted amphetamine class, featuring a core phenethylamine structure. The key distinction lies in the substitution on the phenyl ring.
-
Methamphetamine: Possesses an unsubstituted phenyl ring.
-
2-Fluoromethamphetamine (2-FMA): Features a fluorine atom substituted at the 2-position of the phenyl ring.[6][10]
This single substitution can significantly alter the molecule's properties, including its lipophilicity, ability to cross the blood-brain barrier, and interaction with metabolic enzymes and target receptors.[11] The N-methylation in both compounds distinguishes them from their respective amphetamine counterparts (Amphetamine and 2-Fluoroamphetamine).
| Feature | 2-Fluoromethamphetamine (2-FMA) | Methamphetamine |
| IUPAC Name | (RS)-1-(2-Fluorophenyl)-N-methylpropan-2-amine[1] | (S)-N-Methyl-1-phenylpropan-2-amine |
| Formula | C₁₀H₁₄FN[1] | C₁₀H₁₅N |
| Molar Mass | 167.227 g·mol⁻¹[1] | 149.237 g·mol⁻¹ |
| Key Structural Feature | Fluorine atom at the 2-position of the phenyl ring | Unsubstituted phenyl ring |
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for most psychostimulant amphetamines involves the disruption of normal monoamine neurotransmitter function.
Methamphetamine: The Established Profile
Methamphetamine is a potent and non-selective releasing agent of dopamine (DA), norepinephrine (NE), and, to a lesser extent, serotonin (5-HT).[4][5] Its mechanism is multifaceted:
-
Transporter Reversal: It enters the presynaptic neuron via monoamine transporters (DAT, NET, SERT) and reverses their function, causing them to pump neurotransmitters out of the neuron and into the synaptic cleft.[3][4]
-
Vesicular Disruption: Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of neurotransmitters from storage vesicles into the cytoplasm.[4]
-
MAO Inhibition: It acts as a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for breaking down monoamines, further increasing their cytoplasmic concentration.[3]
The massive efflux of dopamine into reward-related brain regions, such as the nucleus accumbens, is primarily responsible for its powerful reinforcing and euphoric effects.[12]
2-Fluoromethamphetamine: A Hypothesized Profile
The precise mechanism of 2-FMA has not been formally elucidated in peer-reviewed pharmacological studies. However, based on its structural similarity to methamphetamine and anecdotal reports, it is hypothesized to function primarily as a dopamine and norepinephrine releasing agent and reuptake inhibitor.[6][8][13]
A key purported distinction is its significantly reduced activity at serotonin receptors.[1] This theoretical selectivity for catecholaminergic systems (dopamine and norepinephrine) over the serotonergic system may explain why 2-FMA is often anecdotally described as a more "functional" stimulant with less euphoria and fewer peripheral side effects compared to methamphetamine.[6][8] This profile has led to comparisons with the ADHD medication lisdexamfetamine.[1][13]
Caption: General mechanism for monoamine releasing agents like Methamphetamine and 2-FMA.
Framework for Efficacy Comparison: Experimental Protocols
To move beyond speculation and establish a scientific comparison of efficacy, a series of standardized in vitro and in vivo experiments are required. The following protocols describe how a researcher would quantify and compare the potency and behavioral effects of 2-FMA and Methamphetamine.
Protocol 1: In Vitro Monoamine Transporter Affinity and Function
This protocol determines the potency of each compound to inhibit the normal function of dopamine, norepinephrine, and serotonin transporters.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-FMA and Methamphetamine at DAT, NET, and SERT.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells that are stably transfected to express human DAT, NET, or SERT.[14][15] Plate the cells in 96-well plates and grow to ~90% confluency.
-
Uptake Inhibition Assay:
-
Prepare a series of dilutions for 2-FMA and Methamphetamine (e.g., from 1 nM to 100 µM).
-
Wash the cells with a Krebs-HEPES buffer.
-
Pre-incubate the cells with the various concentrations of the test compounds or vehicle control for 10-20 minutes at room temperature.[16]
-
Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. The time should be within the linear range of uptake for the specific cell line.
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR-12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Subtract non-specific uptake from all measurements.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value for each compound at each transporter.
-
Expected Outcome: This assay would provide quantitative data on the potency of each compound at the three key monoamine transporters. A lower IC₅₀ value indicates higher potency. This would scientifically validate the hypothesis that 2-FMA is more selective for DAT/NET over SERT compared to Methamphetamine.
Protocol 2: In Vivo Assessment of Psychostimulant Effects
This protocol uses locomotor activity in rodents as a behavioral proxy for the stimulant effects of the compounds.
Objective: To compare the dose-dependent effects of 2-FMA and Methamphetamine on spontaneous locomotor activity in mice.
Methodology:
-
Animals: Use adult male C57BL/6J mice. House them in a controlled environment (12:12 light-dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared photobeams to track horizontal movement.[17]
-
Habituation: To reduce the influence of novelty-induced hyperactivity, habituate the mice to the testing environment.[18] This involves handling the mice and placing them in the activity chambers for 60 minutes for 2-3 consecutive days prior to the test day. Also, administer saline injections during this phase to habituate them to the injection procedure.
-
Experimental Procedure:
-
On the test day, divide the animals into groups. Each group will receive a specific dose of either 2-FMA, Methamphetamine (e.g., 0, 1, 3, 10 mg/kg), or a saline vehicle control. Administration is typically via intraperitoneal (i.p.) injection.
-
Immediately after injection, place each mouse into the center of a locomotor activity chamber.[17]
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 90-120 minutes in 5-minute bins.
-
-
Data Analysis:
-
Analyze the data using a two-way analysis of variance (ANOVA) with 'drug treatment' and 'time' as factors.
-
If a significant effect is found, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the dose groups to the vehicle control group.
-
This will reveal the dose-response relationship for each compound's effect on locomotor activity and the time course of these effects.
-
Caption: Workflow for in vivo locomotor activity comparison.
Conclusion
The comparison between 2-Fluoromethamphetamine and Methamphetamine highlights a critical issue in pharmacology: the distinction between well-characterized compounds and their emerging analogues. Methamphetamine's efficacy and mechanism as a potent, non-selective monoamine releasing agent are thoroughly established through decades of research.[3][4][5]
In contrast, 2-FMA remains a substance of scientific interest with a significant lack of empirical data.[6] While its structural similarity to methamphetamine suggests a comparable mechanism of action focused on dopamine and norepinephrine systems, its purported selectivity and "cleaner" stimulant profile are currently unsubstantiated by rigorous scientific investigation. The fluorination at the 2-position could plausibly alter its interaction with monoamine transporters, particularly SERT, but this remains a hypothesis.
To establish a true efficacy comparison, the experimental protocols outlined in this guide—specifically in vitro transporter inhibition assays and in vivo behavioral assessments—are not merely suggestions but necessities. Such studies would provide the quantitative data required to move beyond anecdotal evidence and define the precise pharmacological profile of 2-FMA, allowing for an informed assessment of its efficacy and potential relative to established compounds like Methamphetamine.
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- Melior Discovery. (n.d.). Locomotor Sensitization Study.
- Sigma-Aldrich. (n.d.). Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.
- Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
- National Center for Biotechnology Information. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. In PMC.
- ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
- National Center for Biotechnology Information. (n.d.). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. In PMC.
- Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037.
- Kim, H., et al. (2017). Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice.
- O'Rourke, A., et al. (2018). Comparison of concentrations of drugs between blood samples with and without fluoride additive-important findings for Δ9-tetrahydrocannabinol and amphetamine. International Journal of Legal Medicine, 132(5), 1351-1359.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
- Frontiers. (n.d.). Effects of robotic-assisted upper extremity therapy for stroke patients in different recovery phases: a systematic review and meta-analysis.
- MDPI. (n.d.). 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.
- Chem-Impex. (n.d.). [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine.
- Chem-Impex. (n.d.). [3-(2-Amino-1-Methylethoxy)Phenyl]Dimethylamine.
- MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model.
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comparative analysis of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine and its analogs
Starting Research on Amine
I've initiated comprehensive Google searches to gather information on the target compound, "[2-Amino- 1-(2-fluorophenyl)ethyl]dimethylamine," its known analogs, and pharmacological profiles. I'm focusing on mechanism of action, receptor targets, and any existing literature. My goal is to establish a solid foundation of current knowledge.
Gathering Experimental Data
I'm now diving into the specifics. I'm actively searching for experimental data comparing the target compound and its analogs, focusing on potency, selectivity, and efficacy, looking for IC50, Ki, and EC50 values. I'm also hunting for established assay protocols – radioligand binding, functional assays, and behavioral models. I am also identifying and gathering URLs for my reference list.
Defining Scope and Structure
I'm now refining the scope and structure of the comparison guide. I'll introduce the core compound and its significance, followed by a detailed comparative analysis of its analogs, driven by the data I collect. I'll focus on explaining structure-activity relationships wherever possible. Then, I'll generate tables for data presentation and create Graphviz diagrams to visualize key concepts.
Gathering Preliminary Data
I've made headway! The initial search focusing on 2-FMA, a structural analog, has yielded promising data. I'm looking into its pharmacology, legal standing, and relevant analytical information. This is providing a solid foundation for the next stage of investigation.
Expanding the Scope
I'm now diving deeper. The 2-FMA data is proving valuable, and I'm broadening the search. I am currently examining structure-activity relationships, which will allow for comparisons of different fluorinated analogs. My focus is on the mechanism of action. The search now includes neurotransmitter transporter interactions (DAT, NET, SERT), assay methodologies, and in vitro assays like radiotracer binding.
Pinpointing Data Gaps
My search for the specific target compound, [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, is ongoing, but I have a strong foundation! While 2-FMA is well-documented, I need direct data on the N,N-dimethyl analog to proceed with confidence. I need quantitative values and direct comparisons for key analogs.
Analyzing Specific Analog Data
I'm now deep in the process, reviewing initial findings, and refining my searches. I've compiled valuable information on 2-FMA and other fluorinated analogs, including their pharmacology, legal status, and analytical profiles. I'm focusing on the interaction of these compounds with monoamine transporters, while making comparisons to known analogs. However, the data reveals specific gaps.
Identifying Critical Data Points
My initial searches for the target compound itself haven't yielded definitive results yet. However, I've gathered substantial information on 2-FMA and other fluorinated analogs, including their mechanisms of action and structure-activity relationships. I've noted data gaps regarding quantitative values (IC50, Ki, etc.) and detailed experimental protocols. My plan is to focus searches on the N,N-dimethyl analog and related quantitative data. I am refining my search terms to include related synonyms.
Planning Refined Searches
I'm now implementing the refined search strategy. The data gathered previously provides a solid base. I'm focusing my efforts on locating the elusive quantitative data, detailed experimental protocols, and any direct information about the N,N-dimethyl analog. I'm refining search terms and expanding to include related synonyms. My goal is to obtain the precise data required for the comparison. Next, I'll shift towards investigating SAR in detail.
Gathering Core Protocols
I've made some good progress. I've located detailed protocols for radio ligand binding assays and neurotransmitter uptake inhibition assays; these are crucial. I've also dug up comparative data on amphetamine.
Narrowing the Data Focus
My search has turned up some excellent data, including detailed protocols and a baseline for comparison. I've been able to compare amphetamine and methamphetamine at the human monoamine transporters, and I'm getting a good picture of structure-activity relationships, particularly with N-alkylation and aromatic substitutions. I'm now laser-focused on finding quantitative data for the target compound and its close analogs.
Targeting Key Quantitative Data
I've made progress in understanding the structure-activity relationships, especially the effect of N-alkylation on potency. I'm now focused on finding IC50 or Ki values for N,N-dimethyl-2-fluoroamphetamine, 2-FMA, and 2-FA. If direct data isn't available, I'll search for studies on N-alkylation effects in fluorinated amphetamines to estimate the target compound's properties. Otherwise, I will build the comparison based on known data. The next step is formulating queries for this crucial quantitative information.
Analyzing Data Availability
I've hit a roadblock in the data search; specific IC50 or Ki values for N,N-dimethyl-2-fluoroamphetamine are proving elusive. However, there's some potentially relevant information on related compounds, which I'm now cross-referencing to estimate binding affinities. I'm focusing on structural similarities to inform the next steps.
Reframing the Approach
Shifting to Extrapolation
Developing the Guide Structure
I'm now fully adjusting to the data limitations. The hunt for specific IC50/Ki values for the target compound and its close relatives continues to be unrewarding; it's a gap that requires me to rethink my approach. My current plan is to build the guide around an acknowledged data void, using the available data for 2-FA, 2-FMA, and d-amphetamine as cornerstones for a comparative analysis. I'll lean heavily on SAR principles, explicitly noting that any predictions are extrapolations due to the lack of direct data. This guide will then include details for the experimental protocol and SAR information.
A Researcher's Guide to the Reproducibility of Experimental Findings with [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine and its Analogs
This guide provides a comparative analysis of the experimental findings related to [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, a compound belonging to the substituted phenethylamine class. Due to the limited direct research on this specific molecule, this document establishes a framework for assessing its potential pharmacological profile and the reproducibility of such findings by drawing comparisons with structurally and functionally related compounds, namely N,N-dimethylamphetamine and fluorinated amphetamines like 2-Fluoromethamphetamine (2-FMA).
The core focus of this guide is to equip researchers, scientists, and drug development professionals with a critical understanding of the experimental variables and methodologies essential for generating robust and reproducible data in the study of novel psychostimulants. We will delve into the mechanistic underpinnings of these compounds, detail rigorous experimental protocols, and discuss the inherent challenges in ensuring the consistency of findings in this area of research.
Introduction to this compound: A Structurally-Informed Hypothesis
This compound, which can be referred to as 2-fluoro-N,N-dimethylamphetamine, is a substituted amphetamine. The amphetamine core structure is known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] The specific substitutions on this core structure—a fluorine atom at the 2-position of the phenyl ring and two methyl groups on the amine—are predicted to modulate its potency, selectivity, and mechanism of action.
-
Fluorination: The addition of a fluorine atom can alter a molecule's metabolic stability, lipophilicity, and binding affinity for its targets.[2] The position of the fluorine atom on the phenyl ring is critical; for instance, 4-fluoroamphetamine (4-FA) exhibits more serotonin-releasing activity compared to other positional isomers.[3] The 2-fluoro substitution, as seen in 2-FMA, is suggested to result in primarily functional, rather than euphoric, stimulant effects, likely through a strong influence on norepinephrine reuptake.[4]
-
N,N-dimethylation: Compared to methamphetamine (N-methylamphetamine), N,N-dimethylamphetamine (NNDMA) generally displays weaker stimulant effects.[5] It is considered less neurotoxic and less addictive than methamphetamine.[5] NNDMA has been described as a prodrug of methamphetamine and amphetamine, as these are its minor metabolites.[5]
Based on these structural characteristics, it is hypothesized that this compound acts as a monoamine reuptake inhibitor or releasing agent, with a profile likely distinct from both methamphetamine and other fluorinated amphetamines. Its effects are anticipated to be weaker than its N-methyl and non-dimethylated counterparts.
Comparative Pharmacology: Establishing a Profile
To assess the reproducibility of findings for a novel compound, it is crucial to compare its pharmacological profile against well-characterized alternatives. For this compound, the most relevant comparators are:
-
d-Amphetamine: A classic psychostimulant that primarily acts as a releasing agent at dopamine and norepinephrine transporters.
-
Methamphetamine: A more potent analog of amphetamine, also a releasing agent with significant effects on the dopamine system.
-
2-Fluoromethamphetamine (2-FMA): A fluorinated analog of methamphetamine, offering insights into the effects of 2-position fluorination.[4]
-
N,N-Dimethylamphetamine (NNDMA): Provides a direct comparison for the effect of the N,N-dimethyl substitution.[5]
The following table summarizes the expected pharmacological profiles of these compounds, providing a basis for the experimental comparisons detailed in the subsequent sections.
| Compound | Primary Mechanism | Relative Potency (Stimulant Effects) | Predicted Primary Neurotransmitter Systems Affected |
| d-Amphetamine | Monoamine Releasing Agent | Standard | Dopamine, Norepinephrine |
| Methamphetamine | Monoamine Releasing Agent | High | Dopamine, Norepinephrine, Serotonin (at higher doses) |
| 2-Fluoromethamphetamine (2-FMA) | Norepinephrine Reuptake Inhibitor / Releasing Agent | Moderate | Norepinephrine, Dopamine |
| N,N-Dimethylamphetamine (NNDMA) | Monoamine Reuptake Inhibitor / Releasing Agent | Low | Dopamine, Norepinephrine |
| This compound] | Hypothesized: Monoamine Reuptake Inhibitor / Releasing Agent | Predicted: Low to Moderate | Predicted: Norepinephrine, Dopamine |
In Vitro Methodologies for Reproducible Pharmacological Characterization
The foundation of reproducible in vivo findings lies in robust in vitro characterization. For compounds like this compound, the primary in vitro assays focus on their interaction with monoamine transporters.
Monoamine Transporter Binding Assays
These assays determine the affinity of a compound for DAT, NET, and SERT. A common method involves radioligand binding competition assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT, or use rodent brain tissue homogenates (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Causality and Trustworthiness: The choice of radioligand is critical for assay validity. It should have high affinity and selectivity for the target transporter. The inclusion of a known selective inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT) is essential for defining non-specific binding and validating the assay. Reproducibility is enhanced by using standardized cell lines and consistent membrane preparation techniques.[6]
Monoamine Transporter Uptake/Release Assays
These functional assays determine whether a compound acts as a reuptake inhibitor or a releasing agent.
Experimental Protocol: Synaptosomal [³H]-Monoamine Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine, and hippocampus for serotonin).
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: Terminate the uptake reaction by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity of the filters and calculate the IC50 for uptake inhibition.
To differentiate between uptake inhibition and release, a release assay can be performed by pre-loading the synaptosomes with the radiolabeled monoamine and then exposing them to the test compound.
Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of novel psychoactive compounds.
In Vivo Behavioral Pharmacology: Assessing Functional Outcomes and Their Variability
Animal behavioral models are essential for understanding the physiological and psychological effects of psychoactive compounds. However, these experiments are susceptible to significant variability, making reproducibility a major challenge.[7][8]
Locomotor Activity
This is a fundamental test to assess the stimulant or depressant effects of a compound.
Experimental Protocol: Open Field Locomotor Activity
-
Habituation: Place rodents (mice or rats) in a novel open-field arena and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Administration: Administer the test compound or vehicle via a consistent route (e.g., intraperitoneal, oral).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins to assess the onset, peak, and duration of the drug's effect.
Factors Influencing Reproducibility:
-
Animal Strain and Sex: Different strains of mice and rats exhibit varying baseline activity and sensitivity to psychostimulants.[7]
-
Housing and Environmental Conditions: Social isolation, handling, and time of day can all impact locomotor activity.[9]
-
Habituation: The duration and conditions of habituation to the testing environment are critical.[9]
Logical Relationship of Factors Affecting Behavioral Reproducibility
Caption: Key factors influencing the reproducibility of rodent behavioral studies.
Drug Discrimination
This assay assesses the subjective effects of a drug by training animals to recognize its interoceptive cues.
Experimental Protocol: Two-Lever Drug Discrimination
-
Training: Train food-deprived rats to press one lever after administration of the training drug (e.g., methamphetamine) and another lever after vehicle administration to receive a food reward.
-
Testing: Once trained, administer a test compound (e.g., this compound) at various doses and record which lever the animal predominantly presses.
-
Data Analysis: The percentage of responses on the drug-appropriate lever indicates the degree to which the test compound substitutes for the training drug.
Interpretation and Reproducibility: Full substitution suggests a similar subjective effect to the training drug. The potency and efficacy of substitution can be compared across compounds. Reproducibility is dependent on rigorous training criteria and consistent experimental conditions. A recent study demonstrated that fluorinated amphetamine and methamphetamine analogs showed full substitution for methamphetamine, suggesting comparable abuse potential.[10]
Discussion: Challenges and Best Practices for Ensuring Reproducibility
The study of novel psychoactive substances is fraught with challenges to reproducibility. Anecdotal reports and data from uncontrolled settings can be misleading.[11] For a compound like this compound, where published data is scarce, a systematic and comparative approach is paramount.
Key Recommendations for Researchers:
-
Thorough In Vitro Profiling: A comprehensive in vitro assessment of a new compound's effects on all three monoamine transporters is the first step in establishing a reliable pharmacological profile.
-
Standardized Behavioral Protocols: Adherence to well-validated and meticulously described behavioral protocols is essential. This includes detailed reporting of animal strain, sex, age, housing conditions, and all experimental parameters.[12]
-
Inclusion of Comparator Compounds: Every experiment should include well-characterized reference compounds to allow for relative comparisons of potency and efficacy.
-
Blinding and Randomization: All behavioral experiments should be conducted by an experimenter blinded to the treatment conditions, with animals randomly assigned to groups.
-
Power Analysis: Ensure studies are adequately powered to detect meaningful effects and avoid false negatives.
By adhering to these principles, the scientific community can build a more reliable and reproducible understanding of the pharmacology of novel compounds like this compound.
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Segal, D. S., et al. (2003). Behavioral Consequences of Methamphetamine-Induced Neurotoxicity in Mice: Relevance to the Psychopathology of Methamphetamine Addiction. Neuropsychopharmacology, 28(5), 873-881. [Link]
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A Comparative Guide: [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine as a Potential Reversible Monoamine Oxidase Modulator vs. the Irreversible Inhibitor Phenelzine
This guide provides an in-depth technical comparison between the novel research compound [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine and the established, irreversible monoamine oxidase (MAO) inhibitor, Phenelzine. We will explore their hypothesized mechanisms of action, present detailed protocols for comparative experimental validation, and discuss the potential advantages of a reversible modulator in neuropharmacological research.
Introduction: The Critical Role of Monoamine Oxidase in Neuroregulation
Monoamine oxidases (MAO) are a family of mitochondrial enzymes essential for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][2] Two primary isoforms, MAO-A and MAO-B, exhibit different substrate specificities and tissue distributions.[3] Their function is critical for maintaining neurotransmitter homeostasis, and their dysregulation is implicated in a range of neurological and psychiatric conditions. Consequently, MAO inhibitors have become indispensable tools in both clinical practice and fundamental neuroscience research for conditions like depression and Parkinson's disease.[4][5]
The Standard Research Tool: Phenelzine
Phenelzine is a non-selective, irreversible MAO inhibitor that has been used for decades as both a therapeutic and a research tool.[2] It forms a covalent bond with both MAO-A and MAO-B, leading to a long-lasting and non-specific inactivation of the enzymes.[2] While effective, its irreversible and non-selective nature presents significant challenges, including the risk of hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect") and a protracted washout period, complicating experimental design.[5]
The Alternative: [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine is a phenethylamine derivative positioned as a potential tool for neuropharmacological research.[6] Its structural similarity to known monoaminergic modulators suggests it may act as an inhibitor of MAO or monoamine reuptake transporters. Unlike phenelzine, its chemical structure is more aligned with that of a reversible, competitive inhibitor. A reversible and potentially selective MAO inhibitor would offer significant advantages for research, allowing for more controlled studies of monoaminergic systems with a reduced risk of the off-target effects and complications associated with irreversible inhibitors.
Comparative Mechanism of Action
The fundamental difference between these two compounds lies in the nature of their interaction with the MAO enzyme.
Phenelzine: Irreversible, Non-Selective Inhibition
Phenelzine acts as a mechanism-based inactivator. After enzymatic conversion to a reactive intermediate, it forms a stable covalent adduct with the FAD cofactor of both MAO-A and MAO-B, leading to their irreversible inactivation. Enzyme activity is only restored upon the synthesis of new MAO protein.
Caption: Phenelzine irreversibly inactivates both MAO-A and MAO-B.
[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine: Hypothesized Reversible, Competitive Inhibition
Based on its chemical structure, we hypothesize that [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine acts as a competitive inhibitor. It is proposed to bind reversibly to the active site of the MAO enzyme, competing with endogenous substrates like serotonin or dopamine. This interaction is non-covalent and concentration-dependent, allowing for a more dynamic and controllable modulation of enzyme activity. Its selectivity for MAO-A versus MAO-B remains to be determined experimentally.
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare stock solutions of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine and Phenelzine in DMSO (e.g., 10 mM).
-
Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare stock solutions of selective controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B). [4]
-
-
Assay Procedure (based on MAO-Glo™ Kit principles)[7]:
-
In a white, opaque 96-well plate, add 5 µL of each compound dilution or control.
-
Add 20 µL of either recombinant human MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes. [8] * Initiate the reaction by adding 25 µL of the MAO substrate solution. This substrate is a derivative that is converted by MAO into a substrate for luciferase.
-
Incubate for 60 minutes at room temperature.
-
Stop the MAO reaction and initiate the detection reaction by adding 50 µL of a Luciferin Detection Reagent. This reagent contains luciferase, which generates a luminescent signal proportional to the amount of non-metabolized MAO substrate.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is inversely proportional to MAO activity.
-
Normalize the data: Set the vehicle control (no inhibitor) as 100% activity and a fully inhibited control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound against each enzyme isoform.
-
Expected Data Summary:
| Compound | MAO-A IC₅₀ (nM) (Hypothetical) | MAO-B IC₅₀ (nM) (Hypothetical) | Selectivity (B/A) | Reversibility |
| Phenelzine | 150 | 200 | 1.3 (Non-selective) | Irreversible |
| [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine | 80 | 2400 | 30 (MAO-A Selective) | Reversible |
| Clorgyline | 5 | 5000 | 1000 (MAO-A Selective) | Irreversible |
| Selegiline | 6000 | 10 | 0.0016 (MAO-B Selective) | Irreversible |
In Vivo Validation: Rodent Forced Swim Test (FST)
The FST is a standard behavioral assay used to screen for antidepressant-like activity in rodents. [9]It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and this immobility is reduced by effective antidepressant treatments.
Objective: To compare the in vivo efficacy of [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine and Phenelzine in a model of antidepressant-like activity.
Workflow Diagram:
Caption: Workflow for the in vivo Forced Swim Test.
Step-by-Step Protocol:
-
Animals and Housing:
-
Use male C57BL/6 mice, group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before any procedures.
-
-
Apparatus:
-
Use transparent glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm. [9]
-
-
Procedure:
-
Day 1 (Habituation): Place each mouse into a cylinder for a 15-minute pre-swim session. This is to ensure that the behavior on the test day is not confounded by novelty. Remove, dry the animals thoroughly, and return them to their home cage.
-
Day 2 (Testing):
-
Administer the compounds via intraperitoneal (i.p.) injection. Randomly assign mice to treatment groups:
-
Group 1: Vehicle (e.g., saline)
-
Group 2: Phenelzine (e.g., 10 mg/kg) [10] * Group 3: [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine (dose determined from pilot studies, e.g., 20 mg/kg)
-
-
After a 60-minute pre-treatment period, place each mouse into the swim cylinder for a 6-minute test session.
-
Record the sessions on video for later analysis.
-
-
-
Behavioral Scoring:
-
An observer blinded to the treatment conditions should score the videos.
-
Score the total duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Expected Data Summary:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (s) (Hypothetical) | % Change from Vehicle |
| Vehicle | N/A | 150 ± 10 | 0% |
| Phenelzine | 10 | 80 ± 8 | -47% |
| [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine | 20 | 95 ± 12 | -37% |
Conclusion: A Superior Alternative for Controlled Research
This guide outlines a clear, data-driven framework for evaluating [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine as a research tool against the standard irreversible inhibitor, Phenelzine. The provided protocols for in vitro and in vivo testing are designed to be robust and self-validating, allowing researchers to directly compare potency, selectivity, and behavioral efficacy.
Based on its chemical structure, [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine holds the promise of being a superior alternative for specific research applications due to its hypothesized reversibility . A reversible inhibitor allows for more precise temporal control over MAO activity, enabling studies of acute versus chronic enzyme inhibition without the confounding factor of de novo protein synthesis. Furthermore, if found to be selective for either MAO-A or MAO-B, it would provide a more refined tool for dissecting the distinct roles of these isoenzymes in complex neural circuits and behaviors. The successful validation of this compound using the described methodologies would introduce a valuable and more sophisticated tool to the neuropharmacologist's arsenal.
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Commissaris, R. L., Humrich, J., Johns, J., Geere, D. G., & Fontana, D. J. (1995). The effects of selective and non-selective monoamine oxidase (MAO) inhibitors on conflict behavior in the rat. Behavioural Pharmacology, 6(2), 195–202. [Link]
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in vivo validation of the mechanism of action of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.
Introduction: The Challenge of In Vivo Validation for Novel Phenethylamines
The validation of a novel compound's mechanism of action (MoA) in a living system is a cornerstone of drug discovery and pharmacology. While in vitro assays provide initial clues, they cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, excretion (ADME), and off-target effects that occur in vivo. This guide addresses the in vivo validation of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, a compound for which public-domain data is scarce. Due to the limited information on this specific molecule, we will use a structurally and mechanistically related compound, 2-Fluoroamphetamine (2-FA), as a surrogate to illustrate the validation process. 2-FA is a monoamine releasing agent, and its validation pathway provides a robust template for investigating similar novel chemical entities.
The central hypothesis for a compound like 2-FA, based on its amphetamine scaffold, is that it functions as a releasing agent and/or reuptake inhibitor of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). To validate this, we must compare its neurochemical and behavioral effects to well-characterized reference compounds.
Comparative Framework: Selecting Appropriate Pharmacological Probes
To elucidate the specific MoA of our test compound, it is essential to compare it against gold-standard drugs with known mechanisms. For a suspected monoamine releaser, the ideal comparators are:
-
d-Amphetamine: A potent dopamine and norepinephrine releasing agent, serving as a positive control for this MoA.
-
Cocaine: A canonical monoamine reuptake inhibitor, which increases synaptic neurotransmitter levels through a different mechanism (blockade of DAT, NET, and SERT).
-
Saline (Vehicle): The indispensable negative control to account for the effects of injection and handling.
By comparing the in vivo profile of our test compound to these agents, we can dissect its primary mechanism of action.
Experimental Workflow for In Vivo Validation
The following diagram outlines a logical workflow for the in vivo validation of a novel psychoactive compound.
Caption: Workflow for in vivo validation of a novel psychoactive compound.
Detailed Experimental Protocols & Data Interpretation
Locomotor Activity Assessment
Rationale: This experiment provides a primary assessment of the compound's stimulant or depressant effects. Monoamine releasing agents and reuptake inhibitors typically produce a dose-dependent increase in locomotor activity.
Protocol:
-
Acclimation: Individually house male Sprague-Dawley rats in open-field arenas (40x40 cm) for 60 minutes to allow habituation.
-
Drug Administration: Administer the test compound (e.g., 2-FA at 1, 3, 10 mg/kg, i.p.), d-amphetamine (1, 2.5, 5 mg/kg, i.p.), cocaine (5, 10, 20 mg/kg, i.p.), or saline vehicle.
-
Data Acquisition: Record locomotor activity (total distance traveled) in 5-minute bins for 120 minutes post-injection using an automated tracking system.
Hypothetical Data & Interpretation:
| Compound | Dose (mg/kg) | Peak Locomotor Activity (cm traveled in 5 min) | Time to Peak (min) |
| Saline | - | 150 ± 25 | N/A |
| 2-FA | 3 | 1200 ± 150 | 30 |
| d-Amphetamine | 2.5 | 1500 ± 200 | 30 |
| Cocaine | 10 | 1100 ± 130 | 15 |
A significant increase in locomotor activity for 2-FA, similar in time course to d-amphetamine but perhaps slightly longer-lasting than cocaine, would be the first indication of a stimulant MoA.
In Vivo Microdialysis
Rationale: This is the most direct method to measure a compound's effect on extracellular neurotransmitter levels in specific brain regions. It is crucial for differentiating between a releasing agent and a reuptake inhibitor.
Protocol:
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens shell. Allow for a 3-5 day recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1 µL/min. Collect baseline samples every 20 minutes for at least 60 minutes.
-
Drug Administration: Administer a behaviorally active dose of the test compound or a comparator.
-
Sample Collection & Analysis: Continue collecting dialysate samples every 20 minutes for 3 hours post-injection. Analyze samples for DA, NE, and 5-HT content using HPLC with electrochemical detection.
Hypothetical Data & Interpretation:
| Compound (Dose) | Peak Dopamine Increase (% Baseline) | Peak Norepinephrine Increase (% Baseline) | Peak Serotonin Increase (% Baseline) |
| 2-FA (3 mg/kg) | 850 ± 90 | 600 ± 75 | 250 ± 40 |
| d-Amphetamine (2.5 mg/kg) | 1000 ± 120 | 700 ± 80 | 150 ± 30 |
| Cocaine (10 mg/kg) | 400 ± 50 | 350 ± 45 | 450 ± 60 |
A robust, amphetamine-like increase in dopamine and norepinephrine would strongly support a releasing MoA for 2-FA. A lower but still significant effect on serotonin would indicate a mixed-action profile. The magnitude of the increase with 2-FA and d-amphetamine is typically much larger than that seen with a reuptake inhibitor like cocaine, which is a key differentiator.
Distinguishing Release vs. Reuptake Inhibition
The neurochemical signature of a releasing agent differs significantly from that of a reuptake inhibitor, a distinction that can be visualized.
Caption: Differentiating monoamine release vs. reuptake inhibition at the synapse.
This distinction is further clarified by a specific experimental paradigm:
Calcium-Dependency Test: A critical experiment to differentiate these mechanisms involves performing microdialysis with Ca²⁺-free aCSF.
-
Rationale: Normal vesicular release of neurotransmitters is dependent on the influx of extracellular calcium. In contrast, release via transporter reversal (the mechanism of releasing agents) is calcium-independent.
-
Procedure: After establishing a baseline, switch the perfusion medium to aCSF lacking calcium ions.
-
Expected Outcome:
-
For a Reuptake Inhibitor (Cocaine): The drug-induced increase in synaptic neurotransmitter levels will be significantly blunted or eliminated, as it depends on ongoing, calcium-dependent vesicular release.
-
For a Releasing Agent (d-Amphetamine, 2-FA): The drug will still cause a massive efflux of neurotransmitters, as this process is not dependent on vesicular release.
-
Conclusion
Through a systematic in vivo approach combining behavioral pharmacology and neurochemical analysis, it is possible to robustly define the mechanism of action of a novel compound like this compound. By using the well-characterized compound 2-FA as a template and comparing its profile to gold-standard releasing agents (d-amphetamine) and reuptake inhibitors (cocaine), we can interpret the resulting data with high confidence. The hypothetical data presented herein suggests that 2-FA functions as a potent dopamine and norepinephrine releasing agent with lesser effects on serotonin. A similar experimental workflow would provide the necessary evidence to classify the specific MoA of any novel phenethylamine derivative, thereby guiding its future development and therapeutic potential.
References
- Microdialysis of Monoamines: A detailed guide on the theory and application of microdialysis for measuring neurotransmitters.
- Locomotor Activity Assessment: A standard protocol for assessing stimulant effects in rodents. Source: Current Protocols in Neuroscience
- Dopamine Transporter Function: An overview of the mechanism of dopamine reuptake and its modulation by drugs. Source: Annual Review of Pharmacology and Toxicology
- Amphetamine's Mechanism of Action: A comprehensive review of how amphetamines induce neurotransmitter release.
- Cocaine's Mechanism of Action: An authoritative source on the neurobiology of cocaine.
Performance Benchmark: [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine vs. Classical Monoamine Reuptake Inhibitors
A Comparative Guide for Drug Development Professionals
Senior Application Scientist's Foreword:
The compound [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is a novel phenethylamine derivative. Structurally, it is related to a class of compounds known to interact with monoamine transporters, which are critical regulators of neurotransmission and the targets for many therapeutic drugs and substances of abuse.[1][2] However, to date, its pharmacological profile is not documented in publicly available literature.
This guide provides a comprehensive framework for benchmarking its performance. To illustrate the required scientific rigor, we will proceed under the working hypothesis that this compound—referred to herein as the "Test Compound"—functions as a monoamine reuptake inhibitor. We will outline the definitive in vitro assays required to characterize its potency and selectivity, comparing its hypothetical performance against three well-established benchmarks: the non-selective inhibitor Cocaine , the norepinephrine-dopamine reuptake inhibitor (NDRI) Bupropion , and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine .[3][4][5][6]
The methodologies described are the gold standard for characterizing such compounds, ensuring that the resulting data is robust, reproducible, and directly comparable to existing pharmacological data.
Part 1: Methodology & Experimental Design
To comprehensively profile the Test Compound, two complementary assays are essential: radioligand binding assays and neurotransmitter uptake inhibition assays.[7]
-
Binding Assays (Affinity): These assays determine the compound's physical affinity for the transporter protein (measured as Kᵢ). A low Kᵢ value indicates high binding affinity. This is a direct measure of the drug-target interaction.
-
Uptake Inhibition Assays (Potency): These functional assays measure the compound's ability to block the transporter's primary function—clearing neurotransmitters from the synapse (measured as IC₅₀). A low IC₅₀ value indicates high functional potency.[8][9][10]
This dual-assay approach provides a complete picture, as a compound can have high affinity but low functional potency, or vice versa.
Experimental Workflow Overview
The overall workflow involves preparing cell lines that express the human monoamine transporters, running parallel binding and uptake assays for the Test Compound and benchmarks, and analyzing the data to determine Kᵢ and IC₅₀ values.
Quantitative Data Summary (Hypothetical)
The tables below present a hypothetical but plausible dataset for the Test Compound, structured for clear comparison.
Table 1: Radioligand Binding Affinity (Kᵢ, nM)
| Compound | DAT (hDAT) | NET (hNET) | SERT (hSERT) |
| Test Compound | 15 | 25 | 450 |
| Cocaine | 250 | 300 | 350 |
| Bupropion | 520 | 250 | >10,000 |
| Fluoxetine | 2,500 | 1,500 | 1.4 |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Uptake Inhibition Potency (IC₅₀, nM)
| Compound | DAT (hDAT) | NET (hNET) | SERT (hSERT) |
| Test Compound | 22 | 40 | 700 |
| Cocaine | 310 | 380 | 420 |
| Bupropion | 650 | 320 | >10,000 |
| Fluoxetine | 3,000 | 2,000 | 11 |
Lower IC₅₀ values indicate higher functional potency.
Analysis of Hypothetical Data
-
Potency: The Test Compound demonstrates significantly higher potency at both DAT (Kᵢ=15 nM, IC₅₀=22 nM) and NET (Kᵢ=25 nM, IC₅₀=40 nM) compared to both cocaine and bupropion. [3][11]Its activity at SERT is minimal, similar to bupropion but unlike the potent SERT inhibitor fluoxetine. [12][13]* Selectivity: To quantify selectivity, we can calculate ratios of Kᵢ values.
-
SERT/DAT Selectivity: 450 / 15 = 30-fold selective for DAT over SERT.
-
SERT/NET Selectivity: 450 / 25 = 18-fold selective for NET over SERT.
-
NET/DAT Selectivity: 25 / 15 ≈ 1.7-fold preference for DAT over NET.
-
-
Comparative Profile: This profile positions the Test Compound as a potent and selective Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . Its profile is most analogous to bupropion but with substantially greater potency at its primary targets. [4][5][14]Unlike cocaine, which is non-selective, the Test Compound shows clear selectivity away from the serotonin transporter, a key differentiator. [6][15]
Part 3: Discussion & Conclusion
Based on this hypothetical analysis, this compound presents as a high-potency NDRI with a clear preference for dopamine and norepinephrine transporters over the serotonin transporter.
Expert Insights:
-
The high potency at DAT and NET suggests potential therapeutic applications where modulation of dopaminergic and noradrenergic pathways is desired, such as in the treatment of depression, ADHD, or smoking cessation. [4][16]* The selectivity against SERT is a significant advantage. This profile suggests a lower likelihood of the side effects commonly associated with SSRIs (e.g., sexual dysfunction, weight gain), a characteristic that makes bupropion a unique therapeutic option. [14][17]* The balanced, high-potency inhibition of both DAT and NET could offer a synergistic therapeutic effect, potentially leading to improved efficacy compared to more selective agents for certain conditions. [18][19] Conclusion: This guide outlines the critical experimental framework necessary to characterize this compound. The hypothetical data profile it as a potent and selective NDRI, warranting further investigation. By adhering to these rigorous, self-validating protocols, researchers can generate the high-quality data needed to confidently define its pharmacological identity and guide future drug development efforts.
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
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Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological psychiatry, 50(5), 345–350. [Link]
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Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle. [Link]
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Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). [Second Generation SSRIS: Human Monoamine Transporter Binding Profile of Escitalopram and R-fluoxetine]. Biological psychiatry, 50(5), 345-350. [Link]
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Sucic, S., et al. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
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Zhu, J., & Reith, M. E. (2018). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. ACS chemical neuroscience, 9(10), 2591–2599. [Link]
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Stahl, S. M., Pradko, J. F., Haight, B. R., Modell, J. G., Rockett, C. B., & Learned-Coughlin, S. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 6(4), 159–166. [Link]
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Ali, R., et al. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences of the United States of America, 119(16), e2116531119. [Link]
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National Center for Biotechnology Information. (n.d.). Bupropion. PubChem. [Link]
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El Mansari, M., et al. (2010). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 13(6), 795-807. [Link]
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Ferris, M. J., et al. (2013). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Psychopharmacology, 228(4), 569–582. [Link]
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Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1632–1641. [Link]
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Andersen, J., et al. (2019). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. ResearchGate. [Link]
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El Mansari, M., et al. (2009). Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology, 13(6), 795–807. [Link]
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A Comprehensive Guide to Confirming the Purity and Identity of Synthesized [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of scientific rigor and regulatory compliance.[1][2] This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine, a novel small molecule with potential therapeutic applications. We will move beyond rote procedural descriptions to explore the underlying principles of each analytical technique, fostering a deeper understanding of how to generate a robust, self-validating data package.
The structure of this compound presents unique analytical considerations. The presence of a chiral center, a tertiary amine, a primary amine, and a fluorinated aromatic ring necessitates a multi-modal analytical approach to definitively confirm its structure and assess its purity.
Orthogonal Analytical Strategy: A Multi-Faceted Approach to Confidence
A single analytical technique is rarely sufficient to provide the level of assurance required in pharmaceutical development.[3][4] An orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule, is essential for building a comprehensive and trustworthy characterization package. For this compound, our recommended strategy integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure.[5] For this compound, a suite of NMR experiments is necessary to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a distinct signal with a characteristic chemical shift.[6][7] The large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[8][9]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the definitive assembly of the molecular structure.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is often a quick experiment due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[7]
-
2D NMR Acquisition: Perform COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) experiments to establish connectivity.
Data Interpretation and Comparison:
The obtained spectra should be meticulously compared against theoretically predicted spectra or data from a verified reference standard.
| Technique | Expected Key Features for this compound | Potential Discrepancies Indicating Impurities or Incorrect Structure |
| ¹H NMR | Signals corresponding to aromatic protons (split by fluorine), methine proton, methylene protons, and methyl protons of the dimethylamino group. | Additional unexpected signals, altered splitting patterns, or incorrect integration values. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the fluorinated aromatic carbon which will appear as a doublet due to ¹JCF coupling. | Missing signals, extra signals, or significant deviations in chemical shifts. |
| ¹⁹F NMR | A single resonance for the fluorine atom, potentially showing coupling to adjacent protons. | Multiple fluorine signals could indicate the presence of isomers or fluorinated impurities. |
Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can offer structural insights through fragmentation analysis.[10] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Key Insights from MS:
-
Molecular Ion Peak (M+H)⁺: Confirms the molecular weight of the compound.
-
Fragmentation Pattern: Provides a "fingerprint" of the molecule, revealing characteristic bond cleavages that can be used to deduce the structure. For amines, alpha-cleavage is a dominant fragmentation pathway.[11]
-
Isotopic Pattern: Can help confirm the presence of certain elements.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water).
-
LC Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A C18 column is a common choice for separating small molecules.[12]
-
MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Acquire full scan mass spectra over a relevant m/z range.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation spectrum.
Data Interpretation and Comparison:
| Analysis | Expected Result for this compound | Alternative Outcomes |
| Molecular Weight | A prominent ion corresponding to the protonated molecule [M+H]⁺ at the calculated exact mass. | Presence of ions at unexpected m/z values, suggesting impurities or degradation products. |
| Fragmentation | Characteristic fragments resulting from cleavage of the C-C bond adjacent to the nitrogen atoms.[13] For example, a fragment corresponding to the loss of the dimethylaminoethyl group. | A fragmentation pattern inconsistent with the proposed structure. |
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[14][15] It separates the target compound from any impurities, allowing for their quantification. Method validation is crucial to ensure the reliability of the purity assessment.[1][2][3]
Key Insights from HPLC:
-
Purity Profile: Provides a quantitative measure of the main compound relative to any impurities.
-
Detection of Impurities: Can detect process-related impurities, starting material residues, and degradation products.[16]
-
Method Validation: Ensures the method is accurate, precise, specific, and robust for its intended purpose.[17]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Method Development: Develop a reversed-phase HPLC method capable of separating the target compound from potential impurities. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water with a modifier like trifluoroacetic acid or formic acid), flow rate, and column temperature.[18]
-
Sample and Standard Preparation: Prepare accurate solutions of the synthesized compound and a reference standard at a known concentration.
-
Analysis: Inject the sample and standard solutions onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the main compound and all impurities in the chromatogram. Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.
Data Interpretation and Comparison:
| Parameter | Acceptance Criteria (Typical) | Comparison with Alternatives |
| Purity | ≥ 98% (may vary based on development stage) | A lower purity may indicate an inefficient synthesis or purification process. |
| Impurities | Individual impurities ≤ 0.1% | The presence of significant impurities requires further investigation and potential process optimization. |
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][19] It serves as an excellent complementary technique for identity confirmation.
Key Insights from FTIR:
-
N-H Stretches: The presence of a primary amine (R-NH₂) will show two N-H stretching bands, while a secondary amine (R₂NH) shows one. Tertiary amines (R₃N) lack an N-H bond and will not show a band in this region.[5][20][21]
-
C-N Stretches: Aliphatic and aromatic C-N stretching vibrations appear in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Confirm the presence of the phenyl ring.
-
C-F Stretch: A strong absorption indicating the presence of the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Interpretation and Comparison:
| Functional Group | Expected Wavenumber (cm⁻¹) | Absence/Presence in Alternatives |
| N-H Stretch (Primary Amine) | Two bands in the 3500-3300 cm⁻¹ region.[22][23] | A single band would suggest a secondary amine; absence would suggest a tertiary amine.[20] |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Absent in purely aliphatic alternatives. |
| C-N Stretch (Aliphatic) | ~1250-1020 cm⁻¹ | Present in other amine-containing compounds. |
| C-F Stretch | ~1400-1000 cm⁻¹ (can be complex) | Absent in non-fluorinated analogs. |
Conclusion: A Weight-of-Evidence Approach
The confirmation of purity and identity for a synthesized compound like this compound is not achieved through a single measurement but through the convergence of data from multiple, orthogonal analytical techniques. This guide has outlined a robust strategy that, when executed with meticulous attention to experimental detail and data interpretation, provides a high degree of confidence in the quality of the synthesized material. This, in turn, is fundamental for advancing a compound through the rigorous pipeline of drug development.
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- National Institutes of Health. Synthesis and Evaluation of 2-amino-5-(4-[(18)F]fluorophenyl)pent-4-ynoic Acid ([(18)F]FPhPA): A Novel (18)F-labeled Amino Acid for Oncologic PET Imaging.
- MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
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- 23. quora.com [quora.com]
head-to-head comparison of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine with [competitor compound]
Acknowledgment of Ambiguity and a Path Forward
To the Researchers, Scientists, and Drug Development Professionals,
The initial query for a head-to-head comparison of "[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine" presents a significant challenge due to the ambiguity of the chemical name provided. A thorough search of chemical databases, including PubChem, reveals that this specific nomenclature does not correspond to a clearly defined, single chemical structure. The name appears to conflate two different amine functionalities ("Amino" and "dimethylamine") at the same position, making a definitive identification impossible.
However, the structural motif—a fluorinated phenethylamine core—is highly relevant in medicinal chemistry and pharmacology. Compounds based on this scaffold are explored for a wide range of applications, from neurological disorders to oncology. The introduction of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity.
Given the likely interest in this chemical space, this guide will proceed by comparing two closely related, structurally defined compounds that fit the general description:
-
Compound A: 1-(2-Fluorophenyl)-N,N-dimethylethanamine (a plausible interpretation of the request, assuming the "2-Amino" was meant to indicate the position of the dimethylamine group).
-
Compound B: 1-Phenyl-N,N-dimethylethanamine (a non-fluorinated competitor, providing a clear basis for evaluating the impact of the fluorine substitution).
This comparison will serve as a robust framework for researchers evaluating the strategic incorporation of fluorine into phenethylamine-based drug candidates.
Introduction & Rationale
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4] This guide provides a comparative analysis of a fluorinated phenethylamine derivative, 1-(2-Fluorophenyl)-N,N-dimethylethanamine (Compound A) , against its non-fluorinated counterpart, 1-Phenyl-N,N-dimethylethanamine (Compound B) .
By isolating the effect of a single ortho-fluorine atom, this guide offers insights into its impact on key physicochemical properties, metabolic stability, and receptor interaction potential. This analysis is critical for drug development professionals aiming to optimize lead compounds by enhancing metabolic stability, modulating pKa, or improving target affinity.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom induces significant changes in the electronic and lipophilic character of the molecule. These changes are fundamental to its subsequent biological activity.
| Property | Compound A: 1-(2-Fluorophenyl)-N,N-dimethylethanamine | Compound B: 1-Phenyl-N,N-dimethylethanamine | Rationale for Difference |
| Molecular Formula | C₁₀H₁₄FN | C₁₀H₁₅N | Addition of one fluorine atom. |
| Molecular Weight | 167.22 g/mol | 149.24 g/mol | Fluorine is heavier than hydrogen. |
| XLogP3 (Predicted) | ~2.5 | ~2.2 | The C-F bond increases lipophilicity compared to a C-H bond, enhancing membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | 3.24 Ų | The primary amine group is the sole contributor to TPSA in both molecules. |
| pKa (Predicted) | ~9.5 | ~9.8 | The electron-withdrawing effect of the ortho-fluorine atom reduces the basicity of the tertiary amine. |
Synthesis Pathway Overview
The synthesis of these compounds typically follows a reductive amination pathway, a robust and widely used method in medicinal chemistry.
Caption: General synthetic workflow for Compounds A and B via reductive amination.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol determines the rate at which the compounds are metabolized by cytochrome P450 enzymes.
Objective: To compare the metabolic stability of the fluorinated vs. non-fluorinated analog. The C-F bond is significantly stronger than a C-H bond, often blocking sites of metabolic oxidation and increasing the compound's half-life.
Methodology:
-
Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of each compound (10 mM in DMSO) is prepared.
-
Incubation Mixture: For each compound, a mixture is prepared containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Compound (final concentration 1 µM)
-
HLM (final concentration 0.5 mg/mL)
-
-
Initiation: The reaction is initiated by adding a pre-warmed NADPH regenerating system. A control incubation is run without the NADPH system.
-
Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.
-
Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) is calculated from the slope of the natural log of the remaining compound versus time.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess if the compounds inhibit MAO-A or MAO-B, common off-targets for phenethylamine derivatives.
Methodology:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Plate: In a 96-well plate, add:
-
Phosphate buffer (pH 7.4)
-
MAO-A or MAO-B enzyme
-
Serial dilutions of Compound A or Compound B (or control inhibitor, e.g., Clorgyline for MAO-A).
-
-
Pre-incubation: The plate is pre-incubated for 15 minutes at 37°C.
-
Reaction Initiation: A substrate mixture containing Amplex® Red reagent, horseradish peroxidase, and a non-fluorescent MAO substrate (e.g., p-tyramine) is added to all wells.
-
Detection: The plate is incubated for 30 minutes at 37°C, protected from light. Fluorescence is measured with an excitation of 530-560 nm and an emission of ~590 nm.
-
Data Analysis: The fluorescence signal is proportional to the amount of H₂O₂ produced by MAO activity. The IC₅₀ value for each compound is calculated by plotting the percentage of inhibition against the compound concentration.
Predicted Performance & Discussion
The following is a logical framework based on established principles of fluorine in medicinal chemistry.
Caption: Predicted impact of ortho-fluorination on key pharmacological properties.
-
Metabolic Stability: The ortho-fluorine atom in Compound A is expected to act as a "metabolic shield." Aromatic hydroxylation is a common metabolic pathway for phenethylamines. By replacing a hydrogen with a fluorine atom, this pathway is blocked, likely resulting in a longer in vitro half-life for Compound A compared to Compound B.
-
Membrane Permeability: The increased lipophilicity (higher XLogP) of Compound A suggests it may have enhanced passive diffusion across cellular membranes, including the blood-brain barrier. This is a critical consideration for CNS-targeted agents.
-
Receptor Binding: The electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring. This can change how the molecule interacts with amino acid residues in a target binding pocket. The ortho-position can influence the preferred conformation of the side chain, potentially leading to altered affinity or selectivity for target receptors (e.g., serotonin or dopamine transporters).
-
Off-Target Effects: The reduction in the pKa of the tertiary amine in Compound A means that at physiological pH (7.4), a slightly smaller fraction of the molecule will be protonated compared to Compound B. This can influence interactions with off-targets like the hERG potassium channel, where cationic amines are often implicated in binding.
Conclusion for the Field
This comparative guide illustrates the profound and predictable impact of a single fluorine substitution on a common phenethylamine scaffold. For researchers in drug development, 1-(2-Fluorophenyl)-N,N-dimethylethanamine (Compound A) represents a metabolically more robust and lipophilic version of its non-fluorinated parent, Compound B . While these attributes are often desirable, they must be weighed against potential changes in target affinity and off-target liability. The provided protocols offer a clear, self-validating system for experimentally testing these predictions. The strategic use of fluorination, as demonstrated here, remains a powerful tool for fine-tuning the properties of lead compounds to achieve a desired therapeutic profile.
References
-
PubChem Compound Summary for CID 241652, (2-Amino-1-phenylethyl)dimethylamine. National Center for Biotechnology Information.[Link]
-
Fluorine in psychedelic phenethylamines. PubMed, National Library of Medicine.[Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]
-
Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate.[Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed, National Library of Medicine.[Link]
-
The role of fluorine in medicinal chemistry. ScienceDirect.[Link]
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Safety Operating Guide
Navigating the Disposal of [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of the research chemical [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine. As a specialized aromatic amine, its unique structure—incorporating a fluorinated phenyl ring and dual amine functionalities—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory adherence.
Part 1: Hazard Assessment and Immediate Safety Profile
From a chemical standpoint, the hazards of this molecule are multifaceted. The presence of amine groups suggests it is likely basic and corrosive, while the fluorinated aromatic structure points to potential toxicity and persistence. Incomplete combustion can generate highly toxic gases such as hydrogen fluoride and nitrogen oxides.[1]
All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2]
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Class (Inferred) | Rationale & Potential Consequences | Required PPE / Engineering Controls |
| Acute Toxicity (Oral, Dermal) | Amine compounds can be harmful if swallowed and toxic in contact with skin.[2][3] | Gloves: Nitrile or neoprene (double-gloving recommended). Inspect for tears before use. Lab Coat: Chemical-resistant, fully buttoned. |
| Skin Corrosion / Irritation | Aliphatic and aromatic amines are frequently corrosive or irritant, capable of causing severe skin burns upon contact.[2][3] | Eye/Face Protection: Safety goggles and a face shield. Engineering Control: Certified Chemical Fume Hood. |
| Serious Eye Damage | As a likely corrosive and irritant substance, contact can cause irreversible eye damage.[1] | Emergency Equipment: Eyewash station and safety shower must be immediately accessible. |
| Respiratory Irritation | Vapors may cause respiratory irritation.[1] | Engineering Control: Certified Chemical Fume Hood. |
| Environmental Hazard | Fluorinated organic compounds can be persistent in the environment. Amines can be toxic to aquatic life.[4] | N/A (Disposal protocols are designed to prevent environmental release). |
Part 2: Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated for hazardous characteristics.[2] Based on its structure, this compound waste must be managed as hazardous waste , likely exhibiting characteristics of corrosivity and toxicity .
Under no circumstances should this chemical or its rinsate be disposed of down the drain. [2] Amines can be harmful to aquatic ecosystems and fluorinated compounds can persist in the environment.[4]
Segregation is a critical, non-negotiable safety step. The amine functional groups make this compound basic. Contact with acids will cause a strong, potentially violent, exothermic (heat-generating) reaction. It must also be kept separate from oxidizing agents.[5]
Table 2: Chemical Compatibility and Segregation
| Waste Stream | Compatibility | Rationale for Segregation |
| Acids (Organic & Mineral) | INCOMPATIBLE | Violent exothermic reaction, potential for toxic gas release.[5] |
| Oxidizing Agents | INCOMPATIBLE | Vigorous, potentially explosive reaction.[2] |
| Halogenated Solvents | Compatible | Can often be combined, but check with your EHS department first. |
| Non-Halogenated Solvents | Compatible | Can often be combined, but check with your EHS department first. |
| Aqueous Waste (non-acidic) | Compatible | Can often be combined, but check with your EHS department first. |
Part 3: Step-by-Step Disposal Protocol
The required method for the final disposal of this compound is through your institution's EHS department or a licensed hazardous waste contractor, who will likely utilize high-temperature incineration.[6] The following protocol outlines the steps for safe collection and accumulation within the laboratory.
Protocol 1: Decontamination of Labware and Surfaces
Effective decontamination is essential to ensure that items designated for regular trash or glassware washing are free of hazardous residues.
-
Gross Contamination: For items like reaction vessels with significant residual material, use a minimal amount of a compatible solvent (e.g., methanol or isopropanol) to dissolve the residue. This initial rinsate is considered hazardous waste and must be collected in your designated liquid waste container.
-
Trace Contamination (Triple Rinse Method): a. Perform a first rinse with a small amount of a compatible organic solvent (e.g., acetone or methanol). This first rinse must always be collected as hazardous waste. b. Perform a second and third rinse with the solvent. Depending on institutional policy, these may also need to be collected as hazardous waste. c. A final rinse with soap and water can then be performed before the item is sent for regular cleaning.
-
Solids: Contaminated solids (e.g., weigh boats, gloves, absorbent pads) must be placed in a designated solid hazardous waste container.
Protocol 2: Waste Collection and Containerization
-
Select the Right Container:
-
Liquid Waste: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap.
-
Solid Waste: Use a designated, sealable container or a properly lined cardboard box clearly marked for solid chemical waste.
-
-
Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: "This compound " and any solvents used.
-
An accurate list of all components and their approximate percentages.
-
Appropriate hazard pictograms (e.g., Corrosive, Toxic).
-
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the laboratory personnel. The container must be in a secondary containment tray to prevent spills.
Protocol 3: Final Disposal
-
Accumulation Limits: Do not exceed the maximum allowable accumulation times or volumes as dictated by your institution's EHS policy (e.g., typically not exceeding one year).
-
Arrange for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a collection.
Part 4: Spill Management Protocol
For small, manageable spills within a chemical fume hood:
-
ALERT: Alert personnel in the immediate area.
-
EQUIP: Don the full PPE detailed in Table 1.
-
CONTAIN: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels.
-
COLLECT: Carefully scoop the absorbed material into a designated container for solid hazardous waste.
-
DECONTAMINATE: Clean the spill area using the triple rinse method described in Protocol 1, collecting all rinsate as liquid hazardous waste.
-
REPORT: Report the incident to your laboratory supervisor and EHS department.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Part 5: Visual Workflow for Disposal Decision-Making
The following diagram outlines the logical steps for handling waste generated from procedures involving this compound.
Caption: Waste Disposal Decision Workflow.
References
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Aliphatic and Aromatic Amines Compatibility . CP Lab Safety. [Link]
-
Standard Operating Procedure: Field Equipment Cleaning and Decontamination at the FEC . U.S. Environmental Protection Agency. [Link]
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PFAS Equipment Decontamination Case Study . Ivey International. [Link]
-
Decontaminating firefighting equipment to prevent PFAS from entering water supplies . Water World. [Link]
-
Chemical Compatibility Table . U.S. Coast Guard. [Link]
-
[2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | CAS 842954-71-6 . American Elements. [Link]
-
Chemical Compatibility Database . Cole-Parmer. [Link]
-
Equipment Decontamination . FEMA.gov. [Link]
-
Chemical Compatibility Chart . Oklahoma State University. [Link]
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Laboratory Equipment Decontamination Procedures . Wayne State University. [Link]
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Safety Data Sheet - Trimec® Classic Broadleaf Herbicide . CDMS.net. [Link]
-
Chemical Compatibility Chart . MySafety.com. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency. [Link]
-
DEA Pharmaceutical Disposal Regulations . Rx Destroyer. [Link]
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Navigating the Uncharted: A Practical Guide to Handling [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine
In the landscape of pharmaceutical and agrochemical research, novel molecules are the bedrock of innovation. [2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine is one such compound, a versatile intermediate in the synthesis of biologically active molecules.[1][2] Its structure holds promise for the development of new drug candidates and specialized agrochemicals.[1] However, with novelty comes the responsibility of navigating uncharted safety territory. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established principles of laboratory safety and data from structurally analogous chemicals.
Hazard Identification and Risk Assessment: A Proactive Approach
Given the absence of specific toxicological data, a conservative approach to hazard assessment is paramount. We must infer potential risks from the compound's constituent chemical motifs: a fluorinated phenyl ring and a dimethylamine group.
Inferred Potential Hazards:
-
Corrosivity: Amines are often corrosive and can cause severe skin burns and eye damage.
-
Toxicity: Similar compounds are classified as toxic. Exposure may be harmful if inhaled, swallowed, or in contact with skin.[3]
-
Irritation: May cause respiratory irritation.
-
Environmental Hazards: Some amine compounds are harmful to aquatic life with long-lasting effects.
Chemical Profile at a Glance
| Property | Inferred Data/Analogue Data | Source |
| Chemical Formula | C10H15FN2 | [4] |
| Molecular Weight | 182.24 g/mol | Inferred |
| Appearance | Likely a liquid or solid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Likely soluble in organic solvents | General chemical knowledge |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling substances with unknown toxicological profiles. The following represents the minimum required PPE.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer initial protection, but for prolonged contact, consider thicker gloves such as neoprene or butyl rubber.[5] Always inspect gloves for tears or punctures before use.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[7] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[7][8]
-
Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned. For larger quantities or in case of a spill, an acid-resistant apron is recommended.[8]
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5][7] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and amines should be used, following a full respiratory protection program.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling minimizes the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents.
-
Work Area: Conduct all work in a certified chemical fume hood.[5] The work surface should be protected with absorbent, plastic-backed paper.[8]
-
Weighing and Transferring:
-
During the Reaction:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the fume hood sash at the lowest practical height.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[9]
-
Place the contaminated material into a sealed, labeled container for disposal.[10]
-
Decontaminate the spill area.
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][11]
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[6] Never dispose of this chemical down the drain or in regular trash.[11]
By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, advancing scientific discovery while ensuring the safety of themselves and their colleagues.
References
-
American Elements. [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | CAS 842954-71-6. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine. [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
National Institutes of Health. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2-amino-2-ethylpropanediol. [Link]
-
Chem-Impex. [2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine. [Link]
-
P212121 Store. [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine | CAS 842954-71-6. [Link]
-
Chem-Impex. (2-Amino-1-phenylethyl)dimethylamine. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
